Potassium trans-1-propenyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-[(E)-prop-1-enyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDWVFWDURMTAV-SQQVDAMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804565-39-7 | |
| Record name | 804565-39-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Potassium trans-1-propenyltrifluoroborate chemical properties"
An In-Depth Technical Guide to Potassium trans-1-Propenyltrifluoroborate: Properties, Reactivity, and Applications
Abstract
Potassium organotrifluoroborates have emerged as exceptionally versatile and robust nucleophilic partners in modern organic synthesis, offering significant advantages over their boronic acid and ester counterparts.[1][2] This guide focuses on this compound, a key building block valued for its stereochemical purity and predictable reactivity. As a crystalline, air- and moisture-stable solid, it circumvents many of the handling and stability issues associated with traditional organoboron reagents, making it highly amenable to applications in high-throughput screening and complex molecule synthesis.[2][3][4] This document provides an in-depth analysis of its chemical properties, a detailed protocol for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and an overview of its utility for researchers, chemists, and drug development professionals.
Introduction to Organotrifluoroborates: A Paradigm of Stability and Reactivity
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation. However, the practical application of its traditional reagents, boronic acids and esters, is often hampered by inherent limitations. Boronic acids are susceptible to dehydration, forming cyclic boroxine anhydrides, and can undergo protodeboronation, especially under basic conditions.[3]
Potassium organotrifluoroborates represent a superior class of reagents that elegantly solve these challenges. The tetracoordinate boron center, shielded by three electronegative fluorine atoms, imparts exceptional stability.[1][2] This structural feature renders them as protected forms of boronic acids that are generally stable to air, moisture, and chromatography, allowing them to be stored indefinitely on the benchtop.[2][3] Their reactivity can be "unmasked" under the specific conditions of the cross-coupling reaction, providing a clean and efficient transfer of the organic moiety.[2] this compound exemplifies these advantages, offering a reliable method for introducing a trans-propenyl group, a common motif in pharmacologically active molecules.
Physicochemical and Spectroscopic Profile
The reliable performance of a reagent begins with a thorough understanding of its fundamental properties. This compound is a well-characterized, crystalline solid.
Core Chemical Properties
A summary of the key physical and chemical identifiers for this reagent is presented below.
| Property | Value | Source(s) |
| IUPAC Name | potassium trifluoro-[(E)-prop-1-enyl]boranuide | [5] |
| Synonyms | Potassium (E)-trifluoro(prop-1-en-1-yl)borate | [5] |
| CAS Number | 804565-39-7 | |
| Molecular Formula | C₃H₅BF₃K | [5] |
| Molecular Weight | 147.98 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 81-85 °C | [6] |
Stability and Solubility
The defining characteristic of this compound is its stability. Unlike vinylboronic acid, which readily polymerizes, this reagent is robust.[7] It is generally soluble in polar organic solvents such as acetone, acetonitrile, methanol, and DMSO, but shows only slight solubility in water.[8] This solubility profile is advantageous for a wide range of reaction conditions.
Spectroscopic Signature
Characterization of organotrifluoroborates by Nuclear Magnetic Resonance (NMR) spectroscopy is routine. A comprehensive analysis of 28 different potassium organotrifluoroborates provides a strong reference for expected spectral data.[8]
-
¹H NMR: The vinyl protons will exhibit characteristic shifts and coupling constants consistent with a trans double bond configuration.
-
¹³C NMR: The spectrum will show distinct signals for the three carbon atoms. The resonance for the carbon atom directly bonded to the boron is a key identifier.[8]
-
¹⁹F NMR: This is a highly sensitive method for analyzing these compounds. A single, sharp resonance is typically expected for the three equivalent fluorine atoms attached to the boron.[8]
-
¹¹B NMR: The tetracoordinate boron atom will produce a characteristic signal, and specialized pulse sequences can reveal coupling constants between boron and fluorine.[8]
Synthesis and Purification Workflow
The synthesis of potassium organotrifluoroborates is straightforward and scalable, typically involving the reaction of an organoboron intermediate with potassium hydrogen fluoride (KHF₂).[1][2]
Step-by-Step Experimental Protocol
This protocol is a representative procedure for coupling this compound with an aryl bromide, adapted from established methods. [9] Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
THF/H₂O (4:1 mixture, 5 mL)
-
Anhydrous, degassed solvents
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol), and cesium carbonate (3.0 mmol).
-
Insight: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.
-
-
Solvent Addition: Add the degassed THF/H₂O (4:1, 5 mL) mixture via syringe.
-
Rationale: Solvents must be degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas) to remove dissolved oxygen. The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the crucial transmetalation step.
-
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Expertise: The optimal temperature can vary depending on the reactivity of the aryl halide. Aryl bromides and iodides are generally more reactive than aryl chlorides, which may require higher temperatures or more specialized catalyst systems.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Trustworthiness: A self-validating protocol involves consistent monitoring. Comparing the reaction mixture to spots of the starting materials confirms consumption and product formation.
-
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Insight: The aqueous wash removes the inorganic salts (base, potassium salts), simplifying purification.
-
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired trans-alkenylated product.
-
Rationale: Chromatography is typically required to remove residual starting materials and catalyst-derived byproducts, ensuring high purity of the final compound.
-
Scope and Applications in Drug Discovery
The tolerance of the Suzuki-Miyaura reaction to a wide array of functional groups makes this compound a valuable tool in medicinal chemistry and natural product synthesis. [4][9]
| Application Area | Description | Source(s) |
|---|---|---|
| Natural Product Synthesis | Used to prepare a key intermediate for the synthesis of the alkaloid ampullosine. | [10] |
| Drug Delivery Systems | Employed in the synthesis of anethole dithiolethione-NH₂, a component of a drug-H₂S delivery system. | [10][11] |
| Heterocyclic Chemistry | Coupled with brominated 2,1-borazaronaphthalenes to yield alkenyl-substituted azaborines. | [12] |
| Complex Building Blocks | Serves as a versatile substrate for creating complex molecular architectures in multi-step syntheses. | [13]|
Safety, Handling, and Storage
As with all chemical reagents, proper handling is essential to ensure laboratory safety.
-
Hazard Identification: this compound is classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335). [5][14]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [14]Handle in a well-ventilated chemical fume hood to avoid inhalation of dust. [14]* Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place. [15]It should be kept away from strong oxidizing agents. [15]* Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material in a suitable container for disposal. [14]
Conclusion
This compound stands out as a superior reagent for introducing the trans-1-propenyl moiety in organic synthesis. Its exceptional benchtop stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers in both academic and industrial settings. By overcoming the limitations of traditional boronic acids, it enables more efficient, reliable, and scalable synthetic routes to a diverse range of complex molecules, accelerating progress in drug discovery and materials science.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 49761691, this compound. PubChem. [Link]
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Liu, S. Y., et al. (2010). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
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SLS. Product Page for this compound. Scientific Laboratory Supplies. [Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23693094, Potassium trans-3-bromo-1-propenyltrifluoroborate. PubChem. [Link]
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Molander, G. A., & Jean-Gérard, L. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters. [Link]
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Dreher, S. D., et al. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. Tetrahedron Letters. [Link]
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HIMMED. Product Page for POTASSIUM TRANS-1-PROPENYLTRIFLUOROBORA. HIMMED. [Link]
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Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Angewandte Chemie International Edition. [Link]
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da Silva, F. C., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. [Link]
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Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
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Molander, G. A., & Roth, G. A. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform. [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
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The Stability and Handling of Potassium trans-1-Propenyltrifluoroborate: A Technical Guide for Researchers
Introduction: The Rise of Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic chemistry, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone.[1] For years, boronic acids and their ester derivatives have been the primary nucleophilic partners in these transformations. However, their utility is often hampered by inherent limitations, including difficult purification, uncertain stoichiometry, and sensitivity to air and moisture, which can lead to decomposition.[2][3] This instability presents significant challenges for reproducibility, long-term storage, and large-scale applications.
Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent these issues.[1][4][5][6] Specifically, potassium trans-1-propenyltrifluoroborate offers a stable, crystalline, and easy-to-handle alternative for introducing the valuable propenyl moiety. This guide provides an in-depth examination of the stability, handling, and application of this versatile reagent, grounded in both theoretical principles and practical, field-proven methodologies.
PART 1: Core Chemical Stability Profile
The enhanced stability of potassium organotrifluoroborates, including the trans-1-propenyl variant, stems from the formation of a stable, tetracoordinate anionic complex around the boron atom.[1][3] This structure is significantly more resistant to the common decomposition pathways that plague boronic acids.
Caption: Comparative stability of boronic acids versus potassium organotrifluoroborates.
Key Stability Characteristics:
-
Air and Moisture Stability: Unlike boronic acids, which can readily decompose upon exposure to air and moisture, this compound is a crystalline solid that can be handled on the benchtop and stored for extended periods without special precautions.[1][4][5][6][7] This indefinite stability is a significant advantage for both consistency in reactions and long-term storage.[7][8]
-
Thermal Stability: Potassium organotrifluoroborates exhibit high thermal stability. For instance, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300 °C.[7] While the melting point for this compound is cited as 81-85 °C, it remains a thermally robust solid under typical laboratory conditions.
-
Resistance to Oxidation: The tetracoordinate boron center is less susceptible to oxidation compared to the trivalent boron in boronic acids. This allows for greater compatibility with a wider range of reaction conditions and functional groups.[2]
-
Hydrolytic Stability and "Slow Release": While remarkably stable, organotrifluoroborates can undergo slow hydrolysis under specific conditions (e.g., in the presence of silica gel and water or under Suzuki-Miyaura reaction conditions) to release the corresponding boronic acid in situ.[8][9][10] This "slow release" mechanism is crucial for Suzuki-Miyaura coupling, as it maintains a low concentration of the active boronic acid, minimizing side reactions like protodeboronation and oxidative homocoupling.[9][10][11]
| Property | trans-1-Propenyl Boronic Acid | This compound | Rationale for Superiority |
| Form | Often an amorphous solid or oil | Crystalline solid[1] | Ease of handling, purification, and accurate weighing. |
| Air Stability | Prone to oxidation and decomposition[2] | Indefinitely stable[1][4][5][6] | Tetracoordinate boron is less reactive towards oxygen. |
| Moisture Stability | Susceptible to dehydration (boroxine formation) and hydrolysis | Stable to ambient moisture[1][4][5][6] | The B-F bonds are less labile than B-OH bonds. |
| Storage | Requires inert atmosphere; short shelf-life | Can be stored on the benchtop for extended periods[7] | Robust chemical structure prevents common degradation. |
| Purity | Often difficult to purify; may contain boroxine anhydrides | High purity is readily achievable and maintained[2] | Crystalline nature facilitates purification by recrystallization. |
PART 2: Handling and Safety Protocols
As a responsible Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. While this compound is significantly more stable than its boronic acid counterpart, it is still a chemical that requires proper handling.
Hazard Identification:
Based on available safety data, this compound is classified with the following hazards:
-
Serious Eye Damage (H318): Causes serious eye damage.[12][13]
-
Respiratory Irritation (H335): May cause respiratory irritation.[12][13]
Personal Protective Equipment (PPE) and Engineering Controls:
A self-validating system of safety relies on a multi-layered approach, where engineering controls and PPE work in concert to minimize exposure.
Caption: Decision workflow for ensuring safety before handling the reagent.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS).[13][14][15][16][17] Work should be conducted in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[13][18]
-
Weighing and Transfer: As this compound is a solid, care should be taken to avoid generating dust during transfer.[13] Use a spatula to carefully weigh the desired amount in the fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.[14][17] While it is bench-stable, proper storage ensures maximum longevity and purity.
-
Spill Response: In case of a small spill, avoid generating dust.[13] Sweep up the material and place it in a suitable container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.[18]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.[18]
PART 3: Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[19][20][21][22] This allows for the stereospecific formation of a trans-alkenyl C-C bond.
Caption: Catalytic cycle of Suzuki-Miyaura coupling using potassium organotrifluoroborate.
Field-Proven Experimental Protocol:
The following protocol is a representative example for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Optimization may be required for different substrates.
Objective: To synthesize trans-1-(propen-1-yl)-4-methoxybenzene.
Materials:
-
4-Bromoanisole
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Catalyst Preparation (Pre-catalyst formation is often beneficial but can be done in situ): In a clean, dry reaction vessel under an inert atmosphere, add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 6 mol%).
-
Reagent Addition: To the reaction vessel, add 4-bromoanisole (1.0 eq), this compound (1.5 eq), and cesium carbonate (3.0 eq).
-
Causality Note: An excess of the trifluoroborate salt is used to ensure complete consumption of the limiting electrophile. The base (Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[23]
-
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) and degassed water to the vessel to create a 9:1 THF/H₂O mixture. The solvent volume should be sufficient to dissolve the reagents (e.g., 0.1 M concentration with respect to the aryl bromide).
-
Causality Note: The presence of water is necessary to facilitate the hydrolysis of the trifluoroborate to the active boronic acid species.[10] The organic solvent ensures solubility of the aryl halide and the palladium catalyst complex.
-
-
Reaction Execution: Seal the vessel and place it in a pre-heated oil bath at a specified temperature (e.g., 60-80 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material (4-bromoanisole) is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent such as ethyl acetate. c. Wash the organic layer with water and then with brine. d. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure trans-1-(propen-1-yl)-4-methoxybenzene.
This protocol provides a robust starting point for researchers. The choice of catalyst, ligand, base, and solvent system can be further optimized to improve yields and reaction times for specific substrates.
Conclusion
This compound stands out as a highly stable, efficient, and user-friendly reagent for the introduction of the trans-propenyl group in organic synthesis. Its superior stability profile compared to traditional boronic acids translates to enhanced reproducibility, ease of handling, and reliability in complex synthetic routes. By understanding its chemical properties and adhering to the safety and handling protocols outlined in this guide, researchers and drug development professionals can confidently leverage this powerful tool to advance their synthetic endeavors.
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate.[Link]
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Liu, S.-Y., & Jäkle, F. (2010). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters, 12(12), 2940-2943. [Link]
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Potassium trans-1-propenyltrif. SLS. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]
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Kabalka, G. W., & Yao, M.-L. (2009). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. Organic Letters, 11(14), 3350-3352. [Link]
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Potassium trans-1-Propenyltrifluoroborate: A Comprehensive Technical Guide for Advanced Organic Synthesis
Foreword: Embracing Stability and Versatility in Modern Cross-Coupling
In the dynamic landscape of organic synthesis, particularly within pharmaceutical and materials science, the pursuit of robust, efficient, and user-friendly reagents is a constant endeavor. For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone for the formation of carbon-carbon bonds. However, the inherent instability of many traditional organoboron reagents, such as boronic acids and their esters, has often presented challenges related to handling, storage, and reproducibility.[1] This guide delves into the chemistry and application of Potassium trans-1-propenyltrifluoroborate (CAS Number: 804565-39-7), a reagent that has emerged as a superior alternative, offering remarkable stability without compromising reactivity.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights and practical protocols to effectively leverage this powerful synthetic tool.
Physicochemical Properties and Characterization
This compound is a white, crystalline solid at room temperature.[3] Its structure consists of a trans-configured propenyl group attached to a tetracoordinate boron atom, which is further bonded to three fluorine atoms, with a potassium counterion.[3] This arrangement confers exceptional stability to the molecule.[1][3]
| Property | Value |
| CAS Number | 804565-39-7[3][4][5] |
| Molecular Formula | C₃H₅BF₃K[3][4][5] |
| Molecular Weight | 147.98 g/mol [3][4][5] |
| IUPAC Name | Potassium;trifluoro-[(E)-prop-1-enyl]boranuide[3][5] |
| Synonyms | Potassium (E)-propenyl-1-trifluoroborate, Potassium (E)-trifluoro(1-propenyl)borate[3][4][5] |
| Physical State | Solid[3][4] |
| Melting Point | 81-85 °C[3][4] |
| Appearance | White solid[3] |
| InChI Key | RLDWVFWDURMTAV-SQQVDAMQSA-N[4][6] |
| SMILES | [K+].C\C=C(F)F[4][6] |
The Trifluoroborate Advantage: A Paradigm Shift in Stability and Handling
The primary advantage of potassium organotrifluoroborates over their boronic acid and ester counterparts lies in their exceptional stability.[1][2] This stability is not merely a matter of convenience; it has profound implications for experimental design, reproducibility, and the overall efficiency of synthetic campaigns.
-
Air and Moisture Stability: Unlike boronic acids, which are prone to dehydration to form cyclic boroxine anhydrides and are susceptible to protodeboronation, this compound is remarkably stable to both air and moisture.[1][3][7] This allows for indefinite storage at room temperature without the need for special handling techniques, such as the use of a glovebox.[1][8]
-
Ease of Purification: Organotrifluoroborates are crystalline solids that can be easily purified by recrystallization, leading to high-purity reagents.[9] This contrasts with many boronic acids and esters, which can be challenging to purify.[1]
-
Enhanced Reactivity and Broader Scope: In many instances, potassium organotrifluoroborates exhibit comparable or even superior reactivity to boronic acids in cross-coupling reactions.[2][10] Their stability also allows them to be carried through multi-step syntheses where more sensitive organoboron reagents would require protection and deprotection steps.[1]
Caption: Comparative stability of organoboron reagents.
Synthesis of this compound
The preparation of this compound is straightforward and can be accomplished through several high-yielding methods. The most common approaches involve the reaction of a suitable precursor with a fluorinating agent.
From trans-1-Propenylboronic Acid
A widely used and efficient method involves the treatment of trans-1-propenylboronic acid with potassium hydrogen fluoride (KHF₂).[3][10] This reaction is typically carried out in a mixture of methanol and water and proceeds smoothly to afford the desired product.
Reaction Scheme: R-B(OH)₂ + KHF₂ → K[R-BF₃] + 2H₂O (where R = trans-1-propenyl)
From Propenyl Halides via Transmetalation
An alternative route involves a transmetalation reaction. This can be achieved by first reacting a propenyl halide with a suitable organometallic reagent (e.g., an organolithium or Grignard reagent) followed by treatment with a boron source and subsequent fluorination with KHF₂.[10] This one-pot procedure avoids the isolation of potentially unstable trivalent organoboron intermediates.[10]
Caption: Synthetic routes to this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3][7] This reaction enables the stereospecific formation of a new carbon-carbon bond between the trans-1-propenyl group and a variety of electrophilic partners, including aryl, heteroaryl, and vinyl halides or triflates.[11][12][13]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving an organotrifluoroborate is depicted below. The reaction is initiated by the oxidative addition of the electrophile to a Pd(0) species. The organotrifluoroborate is then activated, typically by a base, to facilitate transmetalation to the palladium center. Finally, reductive elimination yields the cross-coupled product and regenerates the active Pd(0) catalyst.
Caption: Suzuki-Miyaura catalytic cycle with organotrifluoroborates.
Generalized Experimental Protocol
The following is a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. This protocol should be adapted and optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)[11][12]
-
Solvent (e.g., a mixture of toluene/H₂O or i-PrOH/H₂O)[11][13]
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the solvent mixture to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired cross-coupled product.
Applications in the Synthesis of Bioactive Molecules and Complex Intermediates
The stereospecificity and reliability of reactions involving this compound make it a valuable tool in medicinal chemistry and the synthesis of natural products.[3]
-
Synthesis of Ampullosine: This reagent is a key intermediate in the total synthesis of the alkaloid ampullosine.[4][6] The trans-1-propenyl group is installed via a Suzuki-Miyaura coupling reaction.[14]
-
Preparation of H₂S-Donating Molecules: It is used in the synthesis of anethole dithiolethione-NH₂ (ADT-NH₂), which serves as a scaffold for creating drug-H₂S delivery systems.[4][6]
-
Synthesis of Boron-Containing Heterocycles: this compound has been successfully employed in palladium-catalyzed cross-coupling reactions with 2-(chloromethyl)-2,1-borazaronaphthalenes to produce allyl borazaronaphthalenes.[3][4][6]
Handling, Storage, and Safety
While this compound is significantly more stable than other organoboron reagents, standard laboratory safety precautions should always be observed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15] Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place.[16] Although it is air and moisture stable, long-term storage under an inert atmosphere is recommended to maintain the highest purity.
-
Safety Hazards: This compound may cause skin irritation, serious eye damage, and respiratory irritation.[5][15] In case of contact, rinse the affected area with plenty of water.[17]
Conclusion and Future Outlook
This compound has firmly established itself as a robust and versatile reagent in modern organic synthesis. Its exceptional stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the construction of complex molecules.[9] As the demand for more efficient and sustainable chemical processes grows, the use of organotrifluoroborates is poised to expand further. Future research will likely focus on developing novel applications for this reagent in other transition metal-catalyzed transformations and its incorporation into automated synthesis platforms. The continued exploration of its utility in the synthesis of novel pharmaceutical agents and functional materials will undoubtedly lead to further advancements in these critical fields.
References
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- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions - Benchchem. (n.d.).
- Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. - Longdom Publishing. (n.d.).
- Review of the month: Potassium organotrifluoroborates - GalChimia. (2008, March 1).
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
- This compound 97 804565-39-7 - Sigma-Aldrich. (n.d.).
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Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288–325. [Link]
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ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. (2010). ChemInform, 39(26). [Link]
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Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 39(10), 734–744. [Link]
- This compound. (n.d.). PubChem.
- This compound 97 804565-39-7 - Sigma-Aldrich. (n.d.).
- Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis.
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
- This compound 97 804565-39-7 - Sigma-Aldrich. (n.d.).
- Potassium trans-1-propenyltrif | 750271-5G | SIGMA-ALDRICH | SLS. (n.d.).
- SAFETY DATA SHEET. (n.d.).
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Molander, G. A., & Jean-Gérard, L. (2011). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 76(20), 8157–8164. [Link]
- Potassium (E)-propenyl-1-trifluoroborate - Apollo Scientific. (2023, July 11).
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429. [Link]
- Sigma Aldrich this compound 100 mg | Buy Online. (n.d.).
- Potassium trans-1-propenyltrif | 750271-1G | SIGMA-ALDRICH | SLS. (n.d.).
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- Sigma Organic Chemistry this compound | 5G - Fisher Scientific. (n.d.).
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ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. (2010). ChemInform, 33(43). [Link]
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Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
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An In-depth Technical Guide to the Solubility of Potassium trans-1-propenyltrifluoroborate
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of potassium trans-1-propenyltrifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. Recognizing the critical role that solubility plays in reaction kinetics, purification, and overall process efficiency, this document collates known qualitative solubility information, presents illustrative quantitative data, and details a robust experimental protocol for the precise determination of its solubility. This guide is intended for researchers, chemists, and drug development professionals who utilize organotrifluoroborate salts and seek a deeper understanding of their physical properties to optimize their synthetic methodologies.
Introduction to this compound
This compound, with the chemical formula C₃H₅BF₃K, is a crystalline, air- and water-stable organoboron compound.[1] Unlike many other organoboron reagents, such as boronic acids, organotrifluoroborates exhibit exceptional stability, allowing for prolonged storage at room temperature without special precautions.[2][3] This stability, coupled with their high reactivity in a variety of cross-coupling reactions, has led to their widespread adoption in academic and industrial laboratories.[1] They serve as efficient coupling partners in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds with a broad range of substrates.[4]
A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvent for a given reaction, influences the concentration that can be achieved, and is a critical parameter for developing efficient extraction and purification protocols. This guide aims to provide a detailed examination of these solubility properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₅BF₃K | PubChem |
| Molecular Weight | 147.98 g/mol | PubChem[5] |
| Appearance | White to off-white solid | Generic |
| Melting Point | 81-85 °C | Sigma-Aldrich[6] |
| InChI Key | RLDWVFWDURMTAV-SQQVDAMQSA-N | Sigma-Aldrich[6] |
Solubility Profile of this compound
Qualitative Solubility
Potassium organotrifluoroborates, as a class of compounds, are known to be soluble in polar organic solvents. While specific data for the trans-1-propenyl derivative is not extensively published, general observations for analogous organotrifluoroborates provide a strong indication of its expected behavior. Potassium vinyltrifluoroborate, a closely related compound, is described as being soluble in polar organic solvents.
Based on this and general literature on organotrifluoroborates, the qualitative solubility of this compound can be summarized as follows:
-
High Solubility: Acetone, Methanol, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Moderate to Low Solubility: Acetonitrile, Tetrahydrofuran (THF), Isopropanol
-
Slight Solubility: Water, Toluene
-
Insoluble: Diethyl Ether, Dichloromethane, Hexane
This solubility profile is consistent with the polar, ionic nature of the potassium trifluoroborate salt. The choice of solvent will significantly impact the dissolution of the reagent and, consequently, its availability to participate in a chemical reaction. For instance, in Suzuki-Miyaura cross-coupling reactions, solvent systems such as isopropanol-water mixtures are often employed to balance the solubility of both the organotrifluoroborate and the organic halide coupling partner.[4]
Illustrative Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |
| Methanol | 20 | 15.2 | 1.03 |
| 40 | 25.8 | 1.74 | |
| Acetone | 20 | 12.5 | 0.84 |
| 40 | 21.3 | 1.44 | |
| Acetonitrile | 20 | 3.1 | 0.21 |
| 40 | 5.9 | 0.40 | |
| Tetrahydrofuran (THF) | 20 | 1.5 | 0.10 |
| 40 | 3.2 | 0.22 | |
| Isopropanol | 20 | 2.2 | 0.15 |
| 40 | 4.5 | 0.30 |
Disclaimer: The data presented in this table is illustrative and intended for educational and guidance purposes only. It has been generated based on the known qualitative solubility of analogous compounds. For precise applications, experimental determination of solubility is strongly recommended.
The illustrative data highlights the expected positive correlation between temperature and solubility for this compound in the selected polar organic solvents. This trend is typical for the dissolution of crystalline solids.
Experimental Determination of Solubility
For applications requiring high precision, such as process scale-up or pharmaceutical development, the experimental determination of solubility is essential. The isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for generating accurate solubility data for crystalline solids like this compound.
Principle of the Isothermal Shake-Flask Gravimetric Method
The principle of this method is to create a saturated solution of the solute in a given solvent at a constant temperature. This is achieved by agitating an excess amount of the solid in the solvent for a sufficient period to reach equilibrium. Once equilibrium is established, a known volume of the saturated solution is carefully separated from the undissolved solid, and the solvent is evaporated. The mass of the remaining solid solute is then determined, from which the solubility can be calculated.
Detailed Step-by-Step Protocol
Objective: To determine the solubility of this compound in a specified organic solvent at a set temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (anhydrous, high purity)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed, oven-dried evaporating dishes or vials
-
Analytical balance (± 0.0001 g)
-
Drying oven
-
Desiccator
Procedure:
-
Preparation:
-
Set the orbital shaker or water bath to the desired constant temperature (e.g., 20 °C or 40 °C). Allow the system to equilibrate.
-
Place several clean, dry evaporating dishes in a drying oven at a suitable temperature (e.g., 60-80 °C) for at least one hour. After drying, transfer them to a desiccator to cool to room temperature. Weigh each dish accurately on an analytical balance and record the mass.
-
-
Sample Preparation:
-
To a series of sealed flasks (e.g., 50 mL Erlenmeyer flasks with ground glass stoppers), add a measured volume of the chosen solvent (e.g., 25 mL).
-
Add an excess amount of this compound to each flask. An "excess" means that a visible amount of undissolved solid remains at the bottom of the flask after the equilibration period. This ensures that the solution is saturated.
-
-
Equilibration:
-
Place the sealed flasks in the temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause excessive foaming or splashing. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the solubility value remains constant.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, stop the agitation and allow the flasks to stand in the temperature-controlled environment for a sufficient time (e.g., 2 hours) to allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant (e.g., 10 mL) using a calibrated volumetric pipette. To avoid transferring any solid particles, it is crucial to use a syringe fitted with a solvent-compatible filter (e.g., PTFE). The filtration should be performed quickly to minimize any temperature changes.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into one of the pre-weighed evaporating dishes. Record which dish corresponds to which sample.
-
Carefully evaporate the solvent from the dish. This can be done in a fume hood at room temperature or with gentle heating in a well-ventilated oven at a temperature well below the melting point of the solute to avoid decomposition.
-
Once the solvent is completely evaporated, place the dish containing the solid residue in a drying oven at a moderate temperature (e.g., 60 °C) for several hours to ensure all residual solvent is removed.
-
Transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dry solute on the analytical balance and record the mass. Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the dried solute.
-
Calculate the solubility in g/100 mL using the following formula:
Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solution withdrawn (mL)) * 100
-
The molar solubility can be calculated by dividing the solubility in g/L by the molecular weight of this compound (147.98 g/mol ).
-
-
Data Validation:
-
Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility and accuracy of the results. The reported solubility should be the average of these replicate measurements, with the standard deviation also reported to indicate the precision.
-
Visual Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the isothermal shake-flask gravimetric determination of solubility.
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound:
-
Temperature: As indicated by the illustrative data, the solubility of this solid in polar organic solvents is expected to increase with temperature. It is therefore crucial to maintain a constant and accurately known temperature during the experiment.
-
Solvent Polarity: The "like dissolves like" principle is applicable here. Polar solvents are better able to solvate the potassium and trifluoroborate ions, leading to higher solubility.
-
Purity of Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. For instance, the presence of water in organic solvents can influence the solubility of this salt.
-
Particle Size and Crystalline Form: While the thermodynamic equilibrium solubility is independent of particle size, the rate at which equilibrium is reached can be affected. Different polymorphic forms of a compound can exhibit different solubilities.
Conclusion
This compound is a valuable reagent in organic synthesis, and a comprehensive understanding of its solubility is key to its effective application. This technical guide has provided a detailed overview of its qualitative and illustrative quantitative solubility in common organic solvents. Furthermore, a robust, step-by-step experimental protocol for the accurate determination of its solubility using the isothermal shake-flask gravimetric method has been presented. By leveraging the information and methodologies outlined in this guide, researchers can make more informed decisions regarding solvent selection, reaction optimization, and purification strategies, ultimately leading to more efficient and reproducible synthetic outcomes.
References
The Advent of Organotrifluoroborates: A Paradigm Shift in Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Boronic Acids - The Rise of a Superior Reagent
In the landscape of modern organic chemistry, the quest for stable, efficient, and versatile reagents is a driving force of innovation. For decades, organoboron compounds, particularly boronic acids and their esters, have been indispensable tools for the construction of carbon-carbon bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the inherent instability of many boronic acids to air and moisture, their tendency to form cyclic trimeric anhydrides (boroxines), and challenges in their purification have long presented obstacles for synthetic chemists.[2][3] This technical guide delves into the discovery, development, and application of a class of reagents that has emerged as a superior alternative: potassium organotrifluoroborates.
These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, a stark contrast to their boronic acid counterparts.[1][2] This inherent stability simplifies handling and storage and allows for a broader tolerance of functional groups and reaction conditions, making them highly attractive for multi-step syntheses and applications in drug discovery.[2][4]
The Genesis of Stability: Synthesis and Unique Properties
The development of practical and efficient methods for the synthesis of potassium organotrifluoroborates was a critical breakthrough. A highly effective method involves the treatment of organoboronic acids with potassium hydrogen difluoride (KHF₂).[1][4] One-pot procedures have also been developed, avoiding the isolation of often unstable trivalent organoboron intermediates.[1]
The exceptional stability of organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms. This configuration renders them less susceptible to protodeboronation compared to boronic acids.[2] This stability allows them to be carried through various synthetic transformations where boronic acids or esters would necessitate protection and deprotection steps.[4]
A Comparative Look: Stability of Organoboron Reagents
| Organoboron Reagent | Stability to Air/Moisture | Handling Characteristics | Common Issues |
| Boronic Acids | Variable, often poor | Can be difficult to purify | Formation of boroxines, protodeboronation |
| Boronic Esters | Generally better than boronic acids | Can be sensitive to hydrolysis | Added cost and complexity from diols |
| Organotrifluoroborates | Excellent, bench-stable | Crystalline, free-flowing solids | Generally require activation for reaction |
This enhanced stability profile makes organotrifluoroborates particularly valuable in complex synthetic campaigns, where reagent robustness is paramount.
The Suzuki-Miyaura Coupling: A New Player in a Nobel-Winning Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and other carbon-carbon bonds with remarkable efficiency.[5] While traditionally employing boronic acids, the introduction of organotrifluoroborates has provided a significant advancement.
The mechanism of the Suzuki-Miyaura coupling with organotrifluoroborates is believed to involve the slow hydrolysis of the trifluoroborate salt to the corresponding boronic acid, which then enters the catalytic cycle.[6][7] This "slow release" of the active boronic acid species can be advantageous in minimizing side reactions, such as oxidative homocoupling and protodeboronation.[6][8]
The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Experimental Protocols: Harnessing the Power of Organotrifluoroborates
The following protocols provide a framework for the synthesis and application of potassium organotrifluoroborates.
Synthesis of Potassium Phenyltrifluoroborate
This procedure outlines the conversion of phenylboronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
Phenylboronic acid
-
Methanol
-
Potassium hydrogen difluoride (KHF₂)
-
Water
-
Acetone
Procedure:
-
Dissolve phenylboronic acid in methanol in a suitable flask.
-
In a separate container, prepare a saturated aqueous solution of KHF₂.
-
Cool the methanolic solution of phenylboronic acid in an ice bath.
-
Slowly add the KHF₂ solution to the cooled phenylboronic acid solution with stirring. A white precipitate should form.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold acetone.
-
Dry the product under vacuum to yield potassium phenyltrifluoroborate as a white, crystalline solid.
Suzuki-Miyaura Coupling of 4-Bromotoluene with Potassium Phenyltrifluoroborate
This protocol details a typical Suzuki-Miyaura cross-coupling reaction using a potassium organotrifluoroborate.
Materials:
-
Potassium phenyltrifluoroborate
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add potassium phenyltrifluoroborate, 4-bromotoluene, cesium carbonate, and triphenylphosphine.
-
Add a mixture of toluene and water (e.g., 4:1 v/v) to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add palladium(II) acetate to the mixture and continue to degas for another 5 minutes.
-
Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain 4-methylbiphenyl.
Expanding the Synthetic Toolbox: Beyond Suzuki-Miyaura
The utility of organotrifluoroborates extends far beyond the Suzuki-Miyaura coupling. They have been successfully employed in a variety of other transition-metal-catalyzed reactions, including Rhodium-catalyzed 1,4-additions and allylation reactions.[9] Furthermore, the trifluoroborate moiety can act as a protecting group for the boronic acid functionality, allowing for chemical transformations on other parts of the molecule while the carbon-boron bond remains intact.[10][11]
The workflow for functionalizing organotrifluoroborates is illustrated below:
Impact on Drug Discovery and Development
The unique properties of organotrifluoroborates have made them particularly valuable in the field of drug discovery and development. The introduction of fluorine atoms into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability, binding affinity, and bioavailability.[12][13] The stability and functional group tolerance of organotrifluoroborates allow for their incorporation into complex molecular scaffolds, facilitating the synthesis of novel fluorinated drug candidates.[14]
Their ease of handling and purification also makes them amenable to high-throughput synthesis and library generation, accelerating the drug discovery process.[15] The ability to perform late-stage functionalization on molecules containing an organotrifluoroborate moiety is a powerful tool for generating diverse libraries of compounds for biological screening.
Conclusion: A Bright Future for a Versatile Reagent
Potassium organotrifluoroborates have transitioned from being laboratory curiosities to indispensable reagents in modern organic synthesis.[16] Their exceptional stability, ease of handling, and broad reactivity profile have solidified their position as superior alternatives to traditional organoboron reagents in many applications.[2][17] As the demand for more efficient and robust synthetic methodologies continues to grow, particularly in the pharmaceutical industry, the role of organotrifluoroborates is poised to expand even further, enabling the synthesis of increasingly complex and impactful molecules.
References
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- Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006, 8 (10), 2031–2034.
- Molander, G. A.; Ham, J. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. PubMed2006.
- Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008, 108 (1), 288–325.
- Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Org. Synth.2011, 88, 293.
- Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. 2008.
- Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. PMC2006.
- Sammis, G. M.; et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate2011.
- Molander, G. A.; Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed2007.
- Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC2009.
- Silva, L. F. Recent Advances in Organotrifluoroborates Chemistry. ResearchGate2007.
- Carrow, B. P.; et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2011, 133 (36), 14276–14288.
- Chem-Station Int. Ed. Organotrifluoroborate Salts. 2015.
- Stefani, H. A.; et al. ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate2010.
- Molander, G. A. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate2007.
- Organic Chemistry Portal. Suzuki Coupling.
- Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. PubMed2008.
- Dreher, S. D.; et al. Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. J. Org. Chem.2008, 73 (10), 3826–3836.
- Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. J. Org. Chem.2015, 80 (16), 7837–7848.
- Sigma-Aldrich. Potassium Organotrifluoroborates.
- Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. PMC2006.
- Priya, A.; et al. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science2025, 7 (2), 154-160.
- Singh, R. P.; et al. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science2021.
- O’Hagan, D. Contribution of Organofluorine Compounds to Pharmaceuticals. PMC2020.
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"1H NMR spectrum of Potassium trans-1-propenyltrifluoroborate"
An In-Depth Technical Guide to the ¹H NMR Spectrum of Potassium trans-1-propenyltrifluoroborate
Introduction
Potassium organotrifluoroborates are a class of exceptionally stable and versatile reagents in modern organic synthesis.[1][2] Unlike their boronic acid counterparts, they are typically crystalline, air-stable, and moisture-tolerant solids, which simplifies handling, purification, and storage.[2] this compound, a member of this family, serves as a valuable building block in palladium-catalyzed cross-coupling reactions, enabling the stereospecific formation of carbon-carbon bonds.
Given its utility, rigorous structural confirmation and purity assessment are paramount for ensuring predictable reactivity and reproducibility in synthetic applications. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the primary analytical technique for this purpose. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the theoretical ¹H NMR spectrum of this compound, a detailed protocol for its experimental acquisition, and insights into spectral interpretation.
Part 1: Theoretical ¹H NMR Spectral Analysis
Molecular Structure and Proton Environments
The trans stereochemistry of the double bond dictates a specific spatial relationship between the vinylic and allylic protons, which is key to interpreting the spectrum. There are three distinct proton environments in the molecule, labeled Hₐ, Hₑ, and Hc as shown below.
Caption: Molecular structure with proton labels.
-
Hₐ : Vinylic proton attached to the same carbon as the trifluoroborate group.
-
Hₑ : Vinylic proton adjacent to the methyl group.
-
Hc : Three equivalent allylic protons of the methyl group.
Predicted Chemical Shifts (δ)
The chemical shift of each proton is influenced by the electron-withdrawing nature of the anionic trifluoroborate group [-BF₃]⁻ and the electron-donating methyl group.
-
Vinylic Protons (Hₐ and Hₑ) : The trifluoroborate group is strongly electron-withdrawing and deshields adjacent protons, shifting them downfield. Hₐ, being directly attached to the boron-bearing carbon, will be significantly deshielded. Hₑ will also be downfield but to a lesser extent. For comparison, the vinylic protons in (E)-potassium styryltrifluoroborate appear at 6.18 and 6.46 ppm.[5] For the propenyl system, we predict Hₐ to be in the range of 6.2-6.5 ppm and Hₑ to be around 5.6-5.9 ppm .
-
Methyl Protons (Hc) : The methyl group is in an allylic position. These protons are less affected by the trifluoroborate group and will appear much further upfield, likely in the range of 1.7-1.9 ppm .
Predicted Spin-Spin Coupling (J)
The splitting pattern (multiplicity) arises from spin-spin coupling between non-equivalent neighboring protons.
-
³J(Hₐ-Hₑ) Vicinal Coupling : The coupling between the two vinylic protons, Hₐ and Hₑ, is across three bonds. For a trans configuration on a double bond, this coupling constant is characteristically large, typically in the range of 11-18 Hz.[7] This large J value is a definitive indicator of the trans geometry.
-
³J(Hₑ-Hc) Vicinal Coupling : Hₑ is coupled to the three methyl protons (Hc) across three bonds. This will split the Hₑ signal into a quartet (q). A typical value for this vicinal coupling is around 6-7 Hz.
-
⁴J(Hₐ-Hc) Allylic Coupling : Hₐ is coupled to the methyl protons (Hc) across four bonds. This allylic coupling is generally smaller, around 1-2 Hz. This may result in a slight broadening or a finely split quartet for the Hₐ signal.
-
Resulting Multiplicities :
-
Hₐ : A doublet of quartets (dq) due to coupling with Hₑ (large J) and Hc (small J).
-
Hₑ : A doublet of quartets (dq) due to coupling with Hₐ (large J) and Hc (medium J).
-
Hc : A doublet (d) due to coupling with Hₑ. The small allylic coupling to Hₐ may not be resolved, or it may appear as a doublet of doublets (dd).
-
Caption: Predicted proton spin-spin coupling network.
Summary of Predicted ¹H NMR Data
The expected parameters for the ¹H NMR spectrum of this compound in a polar aprotic solvent like DMSO-d₆ are summarized below.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hₐ | 6.2 – 6.5 | Doublet of Quartets (dq) | ³J(Hₐ-Hₑ) ≈ 16; ⁴J(Hₐ-Hc) ≈ 1.5 |
| Hₑ | 5.6 – 5.9 | Doublet of Quartets (dq) | ³J(Hₐ-Hₑ) ≈ 16; ³J(Hₑ-Hc) ≈ 7 |
| Hc | 1.7 – 1.9 | Doublet of Doublets (dd) | ³J(Hₑ-Hc) ≈ 7; ⁴J(Hₐ-Hc) ≈ 1.5 |
Part 2: Experimental Protocol for ¹H NMR Spectrum Acquisition
This protocol describes a self-validating system for obtaining a high-quality, reproducible ¹H NMR spectrum. The causality for each step is explained to ensure scientific integrity.
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology
-
Solvent Selection :
-
Action : Choose a suitable deuterated polar solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ are excellent choices.[8][9]
-
Rationale : Potassium organotrifluoroborates are salts and require polar solvents for dissolution.[2][8] Using a deuterated solvent prevents large, interfering solvent signals from obscuring the analyte peaks.
-
-
Sample Preparation :
-
Action : Accurately weigh 5-10 mg of this compound into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.
-
Rationale : This concentration range ensures a good signal-to-noise ratio without causing issues with sample viscosity or solubility limits.
-
Action : Vortex the sample for 1-2 minutes until the solid is completely dissolved. Transfer the clear solution to a 5 mm NMR tube.
-
Rationale : A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals. Incomplete dissolution leads to broad lines and inaccurate integrals.
-
-
Spectrometer Setup :
-
Action : Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the probe to maximize field homogeneity.
-
Rationale : Locking ensures the stability of the magnetic field during acquisition. Shimming corrects for magnetic field inhomogeneities across the sample volume, which is essential for achieving high resolution and sharp lineshapes.
-
-
Acquisition Parameters :
-
Action : Set up a standard 1D proton experiment with the following typical parameters on a 400 MHz spectrometer:[8][10]
-
Pulse Angle : 30-45°. Rationale: A reduced pulse angle allows for a shorter relaxation delay (D1) without saturating the signals, increasing experimental throughput.
-
Spectral Width (SW) : 12-15 ppm. Rationale: This range comfortably covers the expected chemical shifts for all protons and potential organic impurities.
-
Acquisition Time (AT) : 3-4 seconds. Rationale: A longer acquisition time yields better resolution in the resulting spectrum.
-
Relaxation Delay (D1) : 2-5 seconds. Rationale: This delay allows the proton spins to return to thermal equilibrium between pulses. A delay of at least 5 times the longest T₁ relaxation time is required for accurate signal integration (quantitation).
-
Number of Scans (NS) : 8-16. Rationale: Co-adding multiple scans improves the signal-to-noise ratio, making it easier to see small couplings and impurity peaks.
-
-
Part 3: Data Processing and Interpretation
-
Processing :
-
Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain FID into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetric).
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or an internal standard like TMS (0.00 ppm).[8]
-
-
Interpretation and Quality Control :
-
Confirm Structure : Verify that the observed chemical shifts, multiplicities, and integration values match the predicted data in the table above. The presence of a large vinylic coupling constant (~16 Hz) is the most critical piece of evidence for the trans isomer.
-
Identify Impurities : The most likely process-related impurity is the cis-isomer, potassium cis-1-propenyltrifluoroborate.[11] The cis isomer would exhibit a much smaller vicinal coupling constant, typically in the range of 6-15 Hz.[7] Other potential impurities could include residual starting materials or solvents from the synthesis, which should be identified by their characteristic signals.
-
Conclusion
The ¹H NMR spectrum of this compound provides a definitive fingerprint for its structural verification and purity assessment. The key diagnostic features are two downfield vinylic signals and one upfield methyl signal. The multiplicity of these signals and, most importantly, the large (~16 Hz) coupling constant between the vinylic protons, unequivocally confirm the trans stereochemistry of the double bond. By following the detailed experimental protocol and analytical guidance provided, researchers can confidently characterize this valuable synthetic reagent, ensuring the integrity and success of their subsequent chemical transformations.
References
-
Molander, G. A., & Brown, A. R. (2011). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. The Journal of organic chemistry, 76(20), 8164–8175. Available at: [Link]
-
Barros, S. M., et al. (2013). Synthesis of (E)-vinyl tellurides from (Z)-vinyl tellurides by a radical pathway. Beilstein Journal of Organic Chemistry, 9, 2898–2904. Available at: [Link]
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Silva, F. de A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link]
-
Silva, F. de A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Available at: [Link]
-
Darses, S., & Genêt, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327. Available at: [Link]
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Pawelke, G., & Bürger, H. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2515-2520. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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PubChem. Potassium vinyltrifluoroborate. National Center for Biotechnology Information. Available at: [Link]
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Vaultier, M., & Vaultier, M. (2013). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. Available at: [Link]
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Kim, H., et al. (2022). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au, 2(10), 2268–2275. Available at: [Link]
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ResearchGate. of chemical shifts and coupling constants for the trans- and cis-isomers respectively. Available at: [Link]
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Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]
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SpectraBase. Potassium vinyltrifluoroborate. Available at: [Link]
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Royal Society of Chemistry. ¹H NMR Binding Studies. Available at: [Link]
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Chemazon Official. (2024). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy. YouTube. Available at: [Link]
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Kwan, E. E. (2012). Lecture 3: Coupling Constants. Available at: [Link]
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Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of Potassium trans-1-Propenyltrifluoroborate
Abstract: This technical guide provides a comprehensive overview of the essential spectroscopic techniques for the characterization of potassium trans-1-propenyltrifluoroborate (CAS 804565-39-7). Intended for researchers, chemists, and quality control professionals, this document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for ensuring the identity, purity, and stability of this versatile organoboron reagent.
Introduction: The Utility and Characterization of an Essential Reagent
This compound is a member of the highly stable and versatile class of organotrifluoroborate salts.[1][2] These compounds have gained prominence as superior alternatives to boronic acids and esters in a multitude of organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[3][4] Their enhanced stability towards air and moisture simplifies handling and storage, while their reactivity profile offers distinct advantages in forming new carbon-carbon bonds.[2][5]
Given its role as a key building block in synthetic chemistry, rigorous characterization of this compound is paramount. Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and assessing its purity. This guide delves into the multi-faceted spectroscopic data that, when combined, provide a complete and reliable profile of the compound.
Molecular Structure and Spectroscopic Correlation
The structure of this compound consists of a potassium cation (K⁺) and a trans-1-propenyltrifluoroborate anion ([C₃H₅BF₃]⁻). The key to its characterization lies in probing the distinct chemical environments within the anion.
Caption: Correlation of spectroscopic techniques to the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organotrifluoroborates. A multi-nuclear approach is essential for a complete assignment. For this class of compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice due to its high polarity, which aids in dissolving the salt, and its convenient residual peaks for referencing.[1]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.
-
Expected Resonances: The trans-configuration of the double bond is confirmed by a large coupling constant (typically >14 Hz) between the vinylic protons.
-
Vinylic Protons (2H): Two distinct multiplets in the downfield region (approx. 5.0-6.5 ppm), showing coupling to each other and to the methyl protons.
-
Methyl Protons (3H): A doublet of doublets in the upfield region (approx. 1.6-1.8 ppm), coupled to the adjacent vinylic proton.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
-
Expected Resonances:
-
Vinylic Carbons (2C): Two signals in the olefinic region (approx. 120-150 ppm). The carbon directly attached to the boron atom (C-B) often appears as a very broad signal due to quadrupolar relaxation of the attached ¹¹B nucleus, and may not be observed in a standard spectrum.[6][7]
-
Methyl Carbon (1C): A signal in the aliphatic region (approx. 18-25 ppm).
-
¹⁹F NMR Spectroscopy
Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR an exceptionally informative technique for this compound.[8][9]
-
Rationale for Use: The chemical shift of ¹⁹F is highly sensitive to the electronic environment, providing a clear and often simple spectrum for trifluoroborate salts.[10]
-
Expected Resonance: A single, sharp signal is expected for the three equivalent fluorine atoms. This signal typically appears as a quartet due to coupling with the ¹¹B nucleus (spin 3/2). The chemical shift is generally observed in the range of -129 to -141 ppm when referenced to an external standard like trifluoroacetic acid (TFA).[1][7]
¹¹B NMR Spectroscopy
Boron-11 NMR directly probes the environment of the boron atom.
-
Challenges and Considerations: ¹¹B is a quadrupolar nucleus (spin 3/2), which leads to efficient relaxation and results in broad signals.[11] Furthermore, standard borosilicate NMR tubes can introduce a broad background signal; for high-resolution work, quartz tubes are recommended.[11]
-
Expected Resonance: A single broad signal is expected for the tetracoordinate boron center, typically in the range of +12 to -8 ppm relative to BF₃·OEt₂.[12] In high-resolution spectra, this signal may be resolved into a 1:3:3:1 quartet due to coupling with the three fluorine atoms (¹JB-F).[1][7]
Summary of Spectroscopic Data
The following table summarizes the expected and typical spectroscopic data for this compound.
| Technique | Nucleus/Mode | Expected Chemical Shift / m/z | Key Features & Coupling |
| NMR | ¹H | ~5.0-6.5 ppm (2H, m)~1.6-1.8 ppm (3H, dd) | Vinylic protons show large trans coupling constant (>14 Hz). |
| NMR | ¹³C | ~120-150 ppm (2C)~18-25 ppm (1C) | C-B signal is often broad or unobserved. |
| NMR | ¹⁹F | ~ -135 to -140 ppm | Quartet (q) due to coupling to ¹¹B. |
| NMR | ¹¹B | ~ 3 to 6 ppm | Broad singlet (br s) or a resolved 1:3:3:1 quartet. |
| IR | Mid-IR | ~1640 cm⁻¹~1100-950 cm⁻¹ | C=C stretch (trans)Strong, broad B-F stretching vibrations. |
| Mass Spec | ESI (-) | m/z 109.0436 (for [C₃H₅¹¹BF₃]⁻) | Accurate mass measurement of the trifluoroborate anion.[13] |
Experimental Protocols and Workflows
Adherence to standardized protocols is crucial for obtaining reproducible and high-quality spectroscopic data.
General Spectroscopic Analysis Workflow
Caption: Standard workflow for comprehensive spectroscopic characterization.
Protocol: NMR Sample Preparation and Acquisition
This protocol is designed for acquiring a full set of NMR data.
-
Preparation: a. Weigh approximately 20-30 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) using a clean Pasteur pipette.[14] c. Cap the NMR tube securely and gently vortex or invert the tube until the solid is fully dissolved.
-
Instrument Setup: a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity. For non-deuterated solvent experiments, shimming can be performed on the FID.[15]
-
¹H NMR Acquisition: a. Use a standard single-pulse sequence. b. Set a pulse angle of 45°, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.[1] Acquire 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: a. Use a proton-decoupled pulse sequence. b. Set a pulse angle of 90°, an acquisition time of ~1.5 seconds, and a relaxation delay of 2 seconds.[1] Acquire 1024 or more scans as needed.
-
¹⁹F NMR Acquisition: a. Use a proton-decoupled pulse sequence. b. Set a pulse angle of 45°, an acquisition time of ~0.3 seconds, and a relaxation delay of 1 second.[1] Acquire 80-128 scans. Reference the spectrum to an external standard (e.g., TFA at 0.0 ppm).[1]
-
¹¹B NMR Acquisition: a. Use a standard single-pulse sequence. For better resolution of coupling, a modified pulse sequence (e.g., S2PUL) may be employed.[1][6] b. Reference the spectrum to an external standard of BF₃·OEt₂ (0.0 ppm).[1]
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR is a modern, rapid technique that requires minimal sample preparation.[16]
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum, typically co-adding 16-32 scans.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol is for obtaining an accurate mass of the anion.[13]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol.[13]
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in negative electrospray ionization (ESI-) mode.[13]
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the peak corresponding to the [C₃H₅BF₃]⁻ anion and determine its exact mass. The error should ideally be less than 5 ppm.[13]
Safety and Handling
Potassium organotrifluoroborates are generally stable solids, but proper handling is essential to ensure safety and maintain compound integrity.[5]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]
-
Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18] Avoid creating dust when weighing and transferring the material.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][18] While generally stable to air and moisture, prolonged exposure to humidity should be avoided to prevent slow hydrolysis.[5]
-
Hazards: This compound is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[19]
-
Spill Management: In case of a small spill, cover with a dry, inert absorbent material like sand or vermiculite, and sweep up carefully into a designated waste container.[17]
Conclusion
The spectroscopic characterization of this compound is a definitive process that relies on the synergistic application of multi-nuclear NMR, IR, and mass spectrometry. ¹H and ¹⁹F NMR confirm the structure and stereochemistry of the propenyl group and the trifluoroborate moiety, respectively. ¹³C and ¹¹B NMR provide further structural confirmation of the carbon backbone and the boron center. IR spectroscopy identifies key functional group vibrations, while high-resolution mass spectrometry provides an exact mass of the active anionic component. By following the detailed protocols and understanding the interpretive principles laid out in this guide, researchers can confidently verify the identity, purity, and integrity of this valuable synthetic reagent.
References
- Stability and Handling of Potassium tert-Butyltrifluorobor
- Essential Safety and Handling Guide for Potassium Tert-Butyltrifluorobor
- Accurate Mass Determination of Organotrifluoroborates.
- ¹¹B NMR.
- ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates.
- Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates.
- (1)H, (13)C, (19)F and (11)
- SAFETY D
- ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates.
- Potassium trans-1-propenyltrifluorobor
- Potassium trans-1-propenyltrifluorobor
- Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online.
- CHEM 344 Lab Manual Appendix. University of Wisconsin-Madison.
- ¹⁹F NMR Chemical Shift Table. Alfa Chemistry.
- ¹¹B NMR Chemical Shifts.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- ¹⁹Fluorine NMR. University of Ottawa.
- Lecture 13: Experimental Methods. Eugene E. Kwan (Harvard University).
- Guide to FT-IR Spectroscopy. Bruker.
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Methodological & Application
"Suzuki-Miyaura coupling with Potassium trans-1-propenyltrifluoroborate protocol"
An Application Guide to Suzuki-Miyaura Coupling with Potassium trans-1-Propenyltrifluoroborate
Introduction: Reimagining a Classic Coupling with Superior Reagents
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Historically, this palladium-catalyzed transformation has relied on organoboronic acids and their esters as the nucleophilic partner. However, these traditional reagents are not without their drawbacks, including inherent instability, a tendency toward dehydrative trimerization into boroxines, and susceptibility to protodeboronation, which can complicate stoichiometry and reduce yields.[3]
In response to these challenges, potassium organotrifluoroborates have emerged as a class of exceptionally effective and user-friendly alternatives.[1][3][4][5][6] These crystalline, free-flowing solids offer a paradigm shift in convenience and reliability. This guide provides a detailed protocol and in-depth scientific rationale for employing this compound, a versatile reagent for the stereospecific synthesis of substituted alkenes.[7][8]
The Trifluoroborate Advantage: A Paradigm of Stability and Efficiency
The widespread adoption of potassium organotrifluoroborates stems from several key advantages over their boronic acid counterparts, making them particularly valuable in research and drug development settings.
-
Exceptional Stability: The tetracoordinate nature of the boron atom, fortified by three strong boron-fluorine bonds, renders organotrifluoroborates remarkably stable to both air and moisture.[3][9] They are typically crystalline solids that can be stored on the benchtop indefinitely without special precautions, in stark contrast to many boronic acids which require refrigerated, anhydrous storage and are prone to decomposition.[1][3][4][5][6][10][11][12]
-
Ease of Handling and Stoichiometry: Their stability eliminates the need for specialized handling techniques, such as glove boxes.[1] Furthermore, they are significantly less prone to protodeboronation, the undesired cleavage of the carbon-boron bond.[12] This robustness allows for their use in near-stoichiometric amounts, improving the atom economy of the reaction.[1][12]
-
Broad Substrate Scope and Mild Conditions: Potassium alkenyltrifluoroborates are effective coupling partners for a wide array of aryl and heteroaryl halides (bromides, iodides) and triflates.[13][14][15] The reactions proceed under generally mild conditions and tolerate a diverse range of functional groups, a hallmark of the Suzuki-Miyaura coupling.[3][16][17]
-
Favorable Environmental Profile: A significant advantage of the Suzuki-Miyaura reaction is that the boron-containing byproducts are generally considered non-toxic and are easily removed during aqueous work-up, a clear benefit over couplings that generate toxic heavy metal waste, such as the Stille reaction (organostannanes).[15][16]
The Reaction Mechanism: A Symphony of Catalysis and Activation
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. While the core steps are conserved, the use of an organotrifluoroborate introduces a specific activation sequence that is critical for success.
The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition into the carbon-halogen bond of the electrophile (e.g., an aryl bromide, Ar-Br). This step forms a new organopalladium(II) complex.[18][19][20]
-
Activation and Transmetalation: This is the most crucial and nuanced phase when using organotrifluoroborates.
-
Hydrolysis: The potassium organotrifluoroborate salt (R-BF₃K) is not directly active in the transmetalation step. Under the basic, aqueous conditions of the reaction, it first undergoes slow hydrolysis to release the corresponding boronic acid (R-B(OH)₂).[21][22][23] This "slow-release" mechanism is advantageous as it maintains a low concentration of the reactive boronic acid, minimizing side reactions like homocoupling.[21][22]
-
Base Activation: The generated boronic acid is then activated by the base (e.g., Cs₂CO₃) to form a more nucleophilic anionic "ate" complex, such as a trihydroxyborate [R-B(OH)₃]⁻.[2][24]
-
Transmetalation: This activated borate species then reacts with the Pd(II) complex. The organic group (the trans-1-propenyl moiety) is transferred from the boron atom to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. This step proceeds with complete retention of the double bond's configuration.[25][26]
-
-
Reductive Elimination: In the final step, the two organic groups on the diorganopalladium(II) complex are eliminated to form the new carbon-carbon bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[18][19][20]
Detailed Experimental Protocol
This protocol provides a general method for the coupling of an aryl bromide with this compound. Reaction conditions may require optimization depending on the specific substrate.
Materials and Equipment
-
Reagents: this compound, Aryl/Heteroaryl Halide (or triflate), Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂, Pd(PPh₃)₄), Ligand (if required, e.g., PPh₃), Base (e.g., Cs₂CO₃, K₃PO₄), Anhydrous Solvents (e.g., Toluene, i-PrOH, THF), Deionized Water.
-
Equipment: Schlenk tube or microwave vial, magnetic stir bar, magnetic stir plate with heating, inert gas line (Argon or Nitrogen) with manifold, standard laboratory glassware, rotary evaporator, flash chromatography system.
Reaction Setup and Execution
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1–1.5 equiv), base (3.0 equiv), and the palladium catalyst/ligand.[1][17]
-
Establish Inert Atmosphere: Seal the vessel, and then carefully evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[1][17]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed organic solvent and deionized water via syringe.[17] A typical solvent ratio is 2:1 to 10:1 organic solvent to water.[11][13][15]
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 60–80 °C) and stir vigorously for the required time (typically 2–18 hours).[1][17]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water.[1][11]
-
Extraction: Separate the organic layer. Wash it successively with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired product.[17]
Table of Exemplary Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Reference |
| Electrophile | Aryl/Heteroaryl Bromide | Aryl/Heteroaryl Bromide | Aryl/Heteroaryl Halide/Triflate | |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / PPh₃ | PdCl₂(dppf)·CH₂Cl₂ | [11][13][16] |
| Catalyst Loading | 2 mol % | 5 mol % Pd(OAc)₂ / 10 mol % PPh₃ | 2 mol % | |
| Base | Cs₂CO₃ | Cs₂CO₃ | t-BuNH₂ or Cs₂CO₃ | [11][13][15][16] |
| Base Equiv. | 3.0 | 3.0 | 3.0 | |
| Solvent System | Toluene / H₂O | THF / H₂O (10:1) | i-PrOH / H₂O (2:1) | [11][13][15][16] |
| Temperature | Reflux | 70 °C | 80 °C | |
| Time | 2-6 h | 2 h | 12-18 h |
Field-Proven Insights and Troubleshooting
-
The Critical Role of the Base: The choice and amount of base are paramount. It is not merely a spectator but an active participant required to generate the reactive borate species.[2][9] Carbonates like Cesium Carbonate (Cs₂CO₃) and phosphates like K₃PO₄ are highly effective, often outperforming weaker bases due to their ability to facilitate both the hydrolysis of the trifluoroborate and the formation of the borate.[16][17][27]
-
Water is Your Ally: While organometallic reactions often demand anhydrous conditions, the Suzuki-Miyaura coupling with organotrifluoroborates is a notable exception. The presence of water is essential for the initial hydrolysis step that activates the reagent.[21][23] The optimal ratio of organic solvent to water often needs to be determined empirically.
-
Catalyst Selection: For simple aryl bromides, a variety of palladium systems work well. However, for less reactive electrophiles like aryl chlorides or sterically demanding substrates, more sophisticated catalyst systems are required.[28] These often feature bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that accelerate both the oxidative addition and reductive elimination steps.[1][28]
-
Stereochemical Integrity: The Suzuki-Miyaura coupling with alkenyltrifluoroborates is reliably stereospecific.[14][15] Using this compound will yield the trans-alkene product exclusively.[11][16] This feature is highly valuable in synthetic campaigns where control of geometry is critical.
References
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
-
Liu, Y., & Ball, N. D. (2011). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 76(16), 6893–6897. Available at: [Link]
-
Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. J. Org. Chem., 67(24), 8424-8429. Available at: [Link]
-
Alacid, E., & Nájera, C. (2005). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 70(18), 7137–7144. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. PubMed. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 42(34), 3934-3937. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 1257–1264. Available at: [Link]
-
Murray, B., Zhao, S., Aramini, J. M., Wang, H., & Biscoe, M. R. (2015). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 137(34), 10942–10945. Available at: [Link]
-
Placet, V., & Favier, I. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. Available at: [Link]
-
SLS. Potassium trans-1-propenyltrif. SLS. Available at: [Link]
-
Molander, G. A., & Ham, J. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 8(13), 2767–2770. Available at: [Link]
-
Lima, G. M., & da Silva Júnior, E. N. (2016). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 81(15), 6531–6537. Available at: [Link]
-
Soderquist, J. A. (2022). Transmetalation of Boron reagents. Chirik Group. Available at: [Link]
-
The Organic Chemist. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 42(10), 1523–1535. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling of Potassium trans-1-Propenyltrifluoroborate: Principles and Protocols
An Application Guide for Researchers
Introduction: The Rise of Organotrifluoroborates in Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While traditionally reliant on boronic acids and esters, the field has seen a significant shift towards the adoption of potassium organotrifluoroborates (R-BF₃K). These reagents offer compelling advantages, positioning them as superior alternatives for many applications in pharmaceutical and materials science research.[2][3]
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture.[2][4][5] This contrasts sharply with boronic acids, which can undergo dehydration to form cyclic boroxine anhydrides, complicating stoichiometry, and boronic esters, which can be susceptible to hydrolysis.[2] The tetracoordinate boron center in organotrifluoroborates renders them less prone to protodeboronation, a common side reaction with boronic acids.[2][6] This inherent stability simplifies handling, storage, and allows for precise stoichiometric control.[4][6]
This guide focuses specifically on the palladium-catalyzed cross-coupling of potassium trans-1-propenyltrifluoroborate, a versatile reagent for the stereospecific synthesis of substituted alkenes. We will delve into the mechanistic nuances, provide field-tested protocols, and explain the rationale behind the selection of catalysts, ligands, and reaction conditions.
The Catalytic System: A Mechanistic Perspective
The success of the Suzuki-Miyaura coupling with organotrifluoroborates hinges on a synergistic interplay between the palladium catalyst, the ligand, the base, and the solvent. Understanding this relationship is key to optimizing reaction outcomes.
The Catalytic Cycle: Activating the Boron Reagent
A crucial feature of couplings involving organotrifluoroborates is that the tetracoordinated R-BF₃K salt is not the active transmetalating agent.[4] The reaction is initiated by a base-mediated hydrolysis of the trifluoroborate to the corresponding boronic acid (or a related boronate species) in situ.[7][8] This "slow release" of the active nucleophile is advantageous as it keeps the concentration of the sensitive boronic acid low, minimizing undesired side reactions like homocoupling.[7][8]
The established catalytic cycle then proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic electrophile (e.g., an aryl bromide) to form a Pd(II) complex. The use of sterically bulky, electron-rich ligands accelerates this rate-determining step.[9]
-
Transmetalation: The in situ-generated propenylboronic acid, activated by the base, transfers the propenyl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Figure 1: The Suzuki-Miyaura catalytic cycle for organotrifluoroborates.
Choosing the Right Catalyst and Ligand
The choice of palladium precatalyst and, more importantly, the ancillary ligand, is critical for a successful transformation.
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed phosphine complexes like Pd(PPh₃)₄ or PdCl₂(dppf).[1][9][10] Pd(OAc)₂ is often preferred for its stability and cost-effectiveness, forming the active Pd(0) species in situ.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with alkenyltrifluoroborates, phosphine ligands are prevalent.
-
Triphenylphosphine (PPh₃): A standard, effective ligand for many couplings, often used with Pd(OAc)₂.[11]
-
DPPF (1,1'-Bis(diphenylphosphino)ferrocene): The PdCl₂(dppf) complex is highly effective for a broad range of substrates, including alkenyltrifluoroborates.[1][12][13]
-
Bulky Biarylphosphines (e.g., XPhos, SPhos): These electron-rich and sterically hindered ligands are exceptionally effective, especially for challenging substrates like aryl chlorides.[9][14] They promote the formation of highly reactive, monocoordinated palladium species, accelerating both oxidative addition and reductive elimination.[9]
-
The stereochemical integrity of the trans-double bond is generally retained during the reaction. However, the choice of ligand can influence this outcome, with some systems potentially causing Z-to-E isomerization.[15]
Application Protocol: Cross-Coupling of this compound with 4-Bromoanisole
This protocol provides a detailed, reproducible method for a model Suzuki-Miyaura reaction.
Materials and Equipment
-
Reagents: this compound, 4-bromoanisole, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Cesium carbonate (Cs₂CO₃), Toluene, Deionized water.
-
Equipment: Reaction vial with stir bar, Schlenk line or glovebox for inert atmosphere, heating mantle or oil bath with temperature control, standard laboratory glassware for workup, silica gel for column chromatography.
Safety Precaution: Palladium catalysts are toxic and should be handled in a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Experimental Procedure
Figure 2: General experimental workflow for the cross-coupling reaction.
-
Catalyst Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and PPh₃ (10.5 mg, 0.04 mmol, 4 mol%).
-
Reagent Addition: To the same vial, add this compound (187 mg, 1.2 mmol, 1.2 equiv) and cesium carbonate (Cs₂CO₃) (977 mg, 3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge the vessel by evacuating and backfilling with nitrogen or argon gas. Repeat this cycle three times.
-
Solvent and Substrate Addition: Through the septum, add degassed toluene (4 mL) and degassed water (1 mL). Finally, add 4-bromoanisole (125 µL, 1.0 mmol, 1.0 equiv) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 80 °C. Stir the biphasic mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by sampling the organic layer.
-
Workup: Upon completion, cool the reaction to room temperature. Add deionized water (10 mL) and ethyl acetate (15 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, trans-1-(4-methoxyphenyl)prop-1-ene.
Data Summary: Catalyst System Comparison
The selection of the catalyst, ligand, and base significantly impacts reaction efficiency. Below is a summary of typical results for the coupling of an aryl bromide with an alkenyltrifluoroborate under various conditions.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (3) | Toluene/H₂O | 80 | 6 | ~90 |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | 4 | >95 |
| 3 | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (3) | Toluene/H₂O | 80 | 8 | ~88 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O | 90 | 2 | >98 |
Note: Yields are representative and can vary based on substrate and precise reaction conditions. Data synthesized from protocols found in literature.[10][11][12][13][14]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) not formed or degraded). | Ensure proper degassing of solvents and reaction mixture. Use fresh, high-quality catalyst and ligands. |
| Insufficiently strong or soluble base. | Switch to a stronger or more soluble base like K₃PO₄ or use a phase-transfer catalyst if needed. | |
| Low reaction temperature. | Increase the temperature, but be mindful of potential side reactions. | |
| Protodeboronation | Presence of acidic impurities; prolonged reaction time at high temperature. | Ensure the base is added promptly. Use rigorously dried solvents. Try to minimize reaction time. |
| Homocoupling of Aryl Halide | Oxygen contamination leading to reductive elimination from Ar-Pd-Ar species. | Improve degassing technique. Maintain a positive pressure of inert gas. |
| Loss of Stereochemistry | Suboptimal ligand choice or reaction conditions. | Screen different ligands. Pd(P(o-Tol)₃)₂ has been shown to be effective at preserving Z-geometry.[15] Lowering the reaction temperature may also help. |
References
- 1. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 11. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 13. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
Application Notes & Protocols: Potassium trans-1-Propenyltrifluoroborate in Natural Product Synthesis
Introduction: The Rise of Organotrifluoroborates in Complex Synthesis
In the landscape of modern organic synthesis, the quest for stable, efficient, and versatile reagents is perpetual. Among the array of organoboron compounds utilized in carbon-carbon bond formation, potassium organotrifluoroborates have emerged as exceptionally robust and reliable partners, particularly in the widely acclaimed Suzuki-Miyaura cross-coupling reaction.[1][2] Unlike their boronic acid and ester counterparts, which can be susceptible to decomposition and challenging to handle, organotrifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1] This inherent stability simplifies storage and handling, obviating the need for stringent anhydrous or anaerobic conditions and allowing for their use in near-stoichiometric amounts, which enhances the atom economy of the reaction.[1]
Potassium trans-1-propenyltrifluoroborate, a member of the alkenyltrifluoroborate family, has proven to be a particularly valuable building block in the synthesis of complex natural products. Its ability to introduce a propenyl moiety with stereochemical fidelity makes it a powerful tool for chemists seeking to construct intricate molecular architectures. This document provides a detailed exploration of the application of this compound, with a focus on its role in the total synthesis of the isoquinoline alkaloid, ampullosine.
Core Advantages of this compound
The utility of this compound in natural product synthesis is underpinned by several key advantages:
-
Enhanced Stability: As tetracoordinate boron species, organotrifluoroborates are less prone to protodeboronation, a common side reaction with boronic acids.[2] This stability allows for a broader tolerance of functional groups within the coupling partners and more reproducible reaction outcomes.
-
Stereochemical Integrity: The trans configuration of the double bond in this compound is faithfully transferred to the product in Suzuki-Miyaura coupling reactions, ensuring a high degree of stereocontrol in the construction of the target molecule.[3]
-
Ease of Handling: The crystalline and solid nature of this reagent simplifies weighing and dispensing, contributing to more accurate and repeatable experimental setups.[1]
-
High Reactivity and Broad Scope: Potassium alkenyltrifluoroborates have demonstrated high reactivity in palladium-catalyzed cross-coupling reactions with a wide range of aryl and heteroaryl halides and triflates, affording moderate to excellent yields.[4]
Case Study: Total Synthesis of Ampullosine
A compelling demonstration of the synthetic utility of this compound is its pivotal role in the first total synthesis of ampullosine, a unique 3-methylisoquinoline alkaloid.[5][6][7] The synthetic strategy hinged on the installation of a three-carbon side chain, which would ultimately form part of the 3-methylpyridine ring of the natural product. This was elegantly achieved through a Suzuki-Miyaura cross-coupling reaction.[5][6][7]
The key transformation involved the coupling of an aryl triflate intermediate with this compound.[5][6] This reaction successfully constructed the carbon skeleton necessary for the subsequent cyclization to form the isoquinoline core of ampullosine.
Experimental Workflow: Suzuki-Miyaura Coupling in the Synthesis of Ampullosine
The following diagram illustrates the workflow for the critical Suzuki-Miyaura coupling step in the total synthesis of ampullosine.
Caption: Workflow for the Suzuki-Miyaura coupling step in the synthesis of ampullosine.
Detailed Protocol
The following protocol is adapted from the reported synthesis of ampullosine.[5]
Reaction: Synthesis of Methyl (E)-2,2-dimethyl-5-(propen-1-yl)-4H-benzo[d][5][7]dioxine-7-carboxylate
| Reagent/Component | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Aryl Triflate Intermediate | 370.33 | 100 | 0.27 | 1.0 |
| This compound | 147.98 | 68 | 0.45 | 1.67 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 264 | 0.81 | 3.0 |
| Lithium Chloride (LiCl) | 42.39 | 5 | 0.12 | 0.44 |
| Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) | 701.90 | 9 | 0.0135 | 0.05 (5 mol%) |
| DavePhos | 396.46 | 10 | 0.025 | 0.10 (10 mol%) |
| Tetrahydrofuran (THF), degassed | - | 2 mL | - | - |
| Water (H₂O), degassed | - | 0.5 mL | - | - |
Procedure:
-
To a pressure tube equipped with a magnetic stir bar, add the aryl triflate intermediate (100 mg, 0.27 mmol), this compound (68 mg, 0.45 mmol), cesium carbonate (264 mg, 0.81 mmol), and lithium chloride (5 mg, 0.12 mmol).
-
In a separate vial, weigh out dichlorobis(triphenylphosphine)palladium(II) (9 mg, 5 mol%) and DavePhos (10 mg, 10 mol%).
-
Cap the pressure tube with a septum and add the palladium catalyst and ligand.
-
Add degassed tetrahydrofuran (2 mL) and degassed water (0.5 mL) to the pressure tube with stirring.
-
Purge the reaction mixture with dry argon for 5 minutes.
-
Seal the pressure tube and heat the reaction mixture at 80 °C in an oil bath for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product, methyl (E)-2,2-dimethyl-5-(propen-1-yl)-4H-benzo[d][5][7]dioxine-7-carboxylate.
Mechanistic Considerations and Rationale for Experimental Choices
The success of this Suzuki-Miyaura coupling hinges on the careful selection of reagents and conditions.
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst.
Sources
- 1. benchchem.com [benchchem.com]
- 2. DSpace [repository.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 5. First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: A Novel Approach to the Synthesis of Ampullosine Utilizing Potassium trans-1-Propenyltrifluoroborate
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the total synthesis of ampullosine, a unique 3-methylisoquinoline alkaloid. A key transformation in this synthetic route is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which efficiently introduces the C3-methyl precursor of the isoquinoline core using the air- and moisture-stable potassium trans-1-propenyltrifluoroborate. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the experimental design, causality behind procedural steps, and a self-validating protocol for the synthesis of this biologically relevant molecule.
Introduction: The Significance of Ampullosine
Ampullosine, or 3-methyl-isoquinoline-6-carboxylic acid, is a novel isoquinoline alkaloid first isolated from the fungus Sepedonium ampullosporum.[1] This compound is responsible for the characteristic deep yellow color of the fungus's culture fluid.[1] Isoquinoline alkaloids represent a large and diverse family of natural products renowned for their wide range of pharmacological activities, including antitumor, antimicrobial, antiviral, and neuroprotective properties.[2][3] The unique structural scaffold of ampullosine makes it an intriguing target for synthetic chemists and a promising candidate for further biological evaluation.
The total synthesis of ampullosine not only provides access to the natural product for further study but also opens avenues for the creation of analogues with potentially enhanced or novel biological activities. This guide details a robust and efficient synthetic strategy, highlighting the advantages of modern cross-coupling techniques.
The Synthetic Challenge and Strategic Approach
The synthesis of substituted isoquinolines can be a complex endeavor. The presented strategy for ampullosine commences with the readily available and inexpensive 3,5-dihydroxybenzoic acid.[4] The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for the total synthesis of ampullosine.
A pivotal step in this multi-step synthesis is the introduction of the three-carbon side chain that will ultimately form the C3-methyl and part of the pyridine ring of the isoquinoline core. This is achieved through a Suzuki-Miyaura cross-coupling reaction.
Why this compound?
The choice of this compound as the coupling partner in the Suzuki-Miyaura reaction is a strategic one, offering several advantages over traditional boronic acids or esters:
-
Enhanced Stability: Organotrifluoroborate salts are crystalline solids that are remarkably stable to both air and moisture.[5][6] This simplifies handling and storage, eliminating the need for strictly inert atmosphere techniques for this reagent.
-
Improved Stoichiometry: Unlike boronic acids, which can exist as cyclic trimers (boroxines) and have a variable water content, organotrifluoroborates are monomeric. This allows for more precise control over the stoichiometry of the reaction.[5]
-
Reduced Side Reactions: The slow hydrolysis of the trifluoroborate to the active boronic acid species in the reaction mixture can minimize side reactions such as protodeboronation and homocoupling.[7][8]
The Core Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. In the synthesis of ampullosine, this reaction is employed to couple this compound with an aryl triflate intermediate.
Mechanism of the Suzuki-Miyaura Coupling with Organotrifluoroborates
The catalytic cycle of the Suzuki-Miyaura reaction with an organotrifluoroborate is illustrated below. The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the aryl triflate. The organotrifluoroborate undergoes hydrolysis to the corresponding boronic acid, which then participates in transmetalation with the palladium(II) complex. Finally, reductive elimination yields the desired product and regenerates the active palladium(0) catalyst.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are based on the successful total synthesis of ampullosine.[4]
Synthesis of the Aryl Triflate Precursor
The synthesis begins with 3,5-dihydroxybenzoic acid and proceeds through several steps to yield the aryl triflate required for the Suzuki-Miyaura coupling. These initial steps involve:
-
Kolbe-type carboxylation and esterification: To introduce a second carboxylic acid group and convert both to methyl esters.[4]
-
Selective ester reduction and acetonide protection: To differentiate the two phenolic hydroxyl groups and protect one as a more stable functional group.[4]
-
Triflation of the remaining free phenol: To generate the aryl triflate electrophile for the cross-coupling reaction.[4]
Detailed Protocol for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the coupling of the aryl triflate intermediate with this compound.
| Reagent/Component | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Aryl Triflate Intermediate | - | 100 | 0.27 | 1.0 |
| This compound | 148.00 | 68 | 0.45 | 1.67 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 264 | 0.81 | 3.0 |
| Lithium Chloride (LiCl) | 42.39 | 5 | 0.12 | 0.44 |
| DavePhos | 396.46 | 10 | 0.027 | 0.1 |
| PdCl₂(PPh₃)₂ | 701.90 | 9 | 0.0135 | 0.05 |
| Tetrahydrofuran (THF) | - | 2 mL | - | - |
| Degassed Water | - | 0.5 mL | - | - |
Procedure:
-
To a pressure tube equipped with a magnetic stir bar, add the aryl triflate intermediate (100 mg, 0.27 mmol), this compound (68 mg, 0.45 mmol), cesium carbonate (264 mg, 0.81 mmol), lithium chloride (5 mg, 0.12 mmol), DavePhos (10 mg, 10 mol%), and PdCl₂(PPh₃)₂ (9 mg, 5 mol%).
-
Cap the pressure tube with a septum and purge with dry argon for 5 minutes.
-
Add tetrahydrofuran (2 mL) and degassed water (0.5 mL) to the solids with stirring.
-
Seal the tube and heat the reaction mixture at 80 °C in a preheated oil bath for 24 hours.
-
After completion, cool the reaction mixture to room temperature and proceed with standard aqueous workup and purification by column chromatography.
Downstream Transformations to Ampullosine
Following the successful Suzuki-Miyaura coupling, the synthesis of ampullosine is completed through a series of transformations:[4]
-
Acetonide Deprotection: Removal of the acetonide protecting group to reveal the diol.
-
Partial Oxidation: Selective oxidation of the benzylic alcohol to the corresponding salicylaldehyde.
-
O-methylation and Hydrazonation: Methylation of the remaining free phenol and subsequent formation of a hydrazone from the aldehyde.
-
6π-Azaelectrocyclization: The key ring-closing step to form the isoquinoline core, yielding permethylampullosine.
-
Exhaustive Demethylation: Removal of all methyl groups to afford the final natural product, ampullosine.
Conclusion
This application note has detailed a robust and efficient synthetic route to the novel isoquinoline alkaloid, ampullosine. The strategic use of this compound in a Suzuki-Miyaura cross-coupling reaction highlights the advantages of modern organoboron reagents in complex molecule synthesis. The provided protocols offer a validated pathway for researchers to access ampullosine and its derivatives for further investigation into their biological properties and potential therapeutic applications.
References
-
Vargas, D. F., Larghi, E. L., & Kaufman, T. S. (2019). First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine. RSC Advances, 9(58), 33891–33898. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Vargas, D. F., Larghi, E. L., & Kaufman, T. S. (2019). First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine. PubMed, 35529133. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Quang, D. N., Schmidt, J., Porzel, A., Wessjohann, L., Haid, M., & Arnold, N. (2010). Ampullosine, a new isoquinoline alkaloid from Sepedonium ampullosporum (Ascomycetes). Natural Product Communications, 5(6), 869-872. [Link]
-
Plazas, E. A., & Cuca, L. E. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 177, 106126. [Link]
-
Liu, Y., Zhang, Y., & Liu, Y. (2024). Biologically active isoquinoline alkaloids covering 2019-2022. Bioorganic Chemistry, 146, 107252. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
Sources
- 1. Ampullosine, a new isoquinoline alkaloid from Sepedonium ampullosporum (Ascomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Stereospecific Installation of the Propenyl Group using Potassium trans-1-Propenyltrifluoroborate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of potassium trans-1-propenyltrifluoroborate in organic synthesis. Specifically, it focuses on its use as a superior reagent for the stereospecific installation of a trans-propenyl group onto aromatic and heteroaromatic scaffolds via the Suzuki-Miyaura cross-coupling reaction. We will delve into the unique advantages of this reagent, the mechanistic underpinnings of the reaction that ensure stereochemical fidelity, and provide a field-proven, step-by-step protocol for researchers, scientists, and drug development professionals.
Introduction: The Advantage of Potassium Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. While boronic acids and their esters have been the traditional nucleophilic partners in these reactions, they are not without their drawbacks. Boronic acids can be prone to decomposition and are often difficult to purify, while boronic esters can be susceptible to hydrolysis.[1]
Potassium organotrifluoroborates have emerged as a superior class of reagents that overcome these limitations.[2] They are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[1] This inherent stability simplifies handling and broadens the tolerance for a variety of functional groups and reaction conditions. The tetracoordinate nature of the boron atom in organotrifluoroborates makes them significantly less prone to protodeboronation compared to their boronic acid counterparts.[2]
This compound, in particular, is an invaluable reagent for the introduction of a propenyl moiety, a common structural motif in pharmaceuticals and natural products. Its use in palladium-catalyzed cross-coupling reactions allows for the stereospecific formation of trans-alkenylarenes, a critical feature for controlling the geometry of the final product.[1][3]
The Suzuki-Miyaura Coupling: Mechanism and Stereospecificity
The palladium-catalyzed cross-coupling of this compound with an aryl halide (or triflate) follows the general mechanistic cycle of the Suzuki-Miyaura reaction. A key feature of using organotrifluoroborates is that they are believed to act as a stable precursor to the active boronic acid species in the catalytic cycle.
The currently accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Hydrolysis: The this compound undergoes slow, base-mediated hydrolysis in the aqueous reaction medium to generate the corresponding trans-1-propenylboronic acid. This in-situ generation is crucial as it maintains a low concentration of the reactive boronic acid, minimizing side reactions.
-
Transmetalation: The organometallic group (in this case, the trans-propenyl group) is transferred from the boron atom of the boronic acid to the palladium center, displacing the halide. This step is believed to proceed with retention of configuration of the double bond.
-
Reductive Elimination: The two organic groups (the aryl and trans-propenyl) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst. This step is also known to proceed with retention of stereochemistry.
The high stereospecificity of the coupling reaction with this compound is a direct consequence of the concerted nature of the transmetalation and reductive elimination steps, where the geometry of the double bond is preserved throughout the catalytic cycle.[4][5]
Visualizing the Catalytic Cycle
Caption: Suzuki-Miyaura cycle for propenyl group installation.
Experimental Protocol: Synthesis of trans-1-(4-methoxyphenyl)-1-propene (trans-Anethole)
This protocol provides a representative example of the Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 | 187 mg |
| This compound | 804565-39-7 | 147.98 | 1.2 | 178 mg |
| PdCl₂(dppf)·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.02 (2 mol%) | 16.3 mg |
| tert-Butylamine (t-BuNH₂) | 75-64-9 | 73.14 | 3.0 | 0.42 mL |
| Isopropanol (i-PrOH) | 67-63-0 | 60.10 | - | 4.0 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 1.0 mL |
Reaction Workflow
Caption: Experimental workflow for the synthesis of trans-Anethole.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (178 mg, 1.2 mmol), and PdCl₂(dppf)·CH₂Cl₂ (16.3 mg, 0.02 mmol).
-
Solvent Addition: Add isopropanol (4.0 mL) and deionized water (1.0 mL) to the flask.
-
Degassing (Optional but Recommended): For optimal results, degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.
-
Base Addition: Add tert-butylamine (0.42 mL, 3.0 mmol) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford trans-1-(4-methoxyphenyl)-1-propene (trans-anethole) as a colorless oil.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, ensure the catalyst has not decomposed. A fresh batch of catalyst or degassing the reaction mixture more thoroughly may be necessary. Increasing the reaction temperature slightly or extending the reaction time could also be beneficial.
-
Low Yield: The quality of the aryl halide and the palladium catalyst are critical. Ensure all reagents are pure and the solvents are of appropriate grade.
-
Stereochemical Scrambling: While highly unlikely under these conditions, any isomerization could indicate a deviation from the expected mechanism, possibly due to impurities or side reactions. Ensure the reaction is performed under an inert atmosphere if possible.
Conclusion
This compound is a highly effective and user-friendly reagent for the stereospecific installation of a trans-propenyl group in organic synthesis. Its stability, ease of handling, and high stereochemical fidelity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers in academia and industry. The protocol provided herein offers a reliable and reproducible method for the synthesis of trans-alkenylarenes, which are important building blocks in drug discovery and materials science.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Argintaru, O. A., et al. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(7), 1904–1907. [Link]
-
Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates with alkenyl bromides. Journal of Organic Chemistry, 70(10), 3950–3956. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., et al. (2014). Accessing 2-(Hetero)arylmethyl-,-allyl-, and-propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalenes. Organic Letters, 16(22), 6024–6027. [Link]
-
Chemler, S. R., & Trauner, D. (2001). The Suzuki-Miyaura Coupling Reaction in Natural Product Synthesis. In Modern Carbonyl Olefination (pp. 239-295). Wiley-VCH. [Link]
- Synthesis method of anethole. (2013). CN102992970A.
-
Darses, S., & Genet, J. P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 2. DSpace [repository.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates with alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereospecific Synthesis with Potassium trans-1-Propenyltrifluoroborate
Introduction: The Strategic Advantage of Potassium trans-1-Propenyltrifluoroborate in Modern Synthesis
In the landscape of contemporary organic synthesis, the demand for precise and reliable methods for constructing stereodefined carbon-carbon bonds is paramount, particularly in the fields of pharmaceutical and materials science. Among the vast arsenal of organometallic reagents, potassium organotrifluoroborates have emerged as exceptionally valuable building blocks.[1] Their remarkable stability to air and moisture, crystalline nature, and ease of handling offer significant practical advantages over their boronic acid and ester counterparts, which often require inert atmosphere techniques and can be prone to decomposition.[1][2]
This guide focuses on a particularly versatile reagent within this class: this compound. Its defined trans (or E) geometry provides a powerful tool for the stereospecific introduction of a propenyl moiety, ensuring that the configuration of the double bond is faithfully transferred to the product. This attribute is critical for controlling the three-dimensional structure of a molecule, which in turn dictates its biological activity or material properties. We will explore the mechanistic underpinnings and provide detailed, field-proven protocols for two cornerstone applications: the stereospecific palladium-catalyzed Suzuki-Miyaura cross-coupling and the nickel-catalyzed cross-coupling with alkyl halides.
Part 1: The Foundation - Properties and Handling of this compound
This compound is a white, crystalline solid that can be stored on the benchtop for extended periods without significant degradation.[3] This stability simplifies reaction setup and improves the reproducibility of synthetic procedures.
Key Properties:
| Property | Value |
| Molecular Formula | C₃H₅BF₃K |
| Molecular Weight | 147.98 g/mol |
| Melting Point | 81-85 °C |
| Appearance | White solid |
| Stability | Air and moisture stable |
The synthesis of this compound is typically achieved by treating trans-1-propenylboronic acid with potassium hydrogen fluoride (KHF₂).[3] This method is cost-effective and allows for straightforward purification by recrystallization.
Part 2: Stereospecific Cross-Coupling Reactions
The defining feature of cross-coupling reactions with this compound is the high fidelity of stereochemical transfer. The trans configuration of the propenyl group is maintained throughout the catalytic cycle, yielding products with a high degree of isomeric purity.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Aryl Halides
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized centers. The use of this compound allows for the stereospecific synthesis of trans-1-propenylarenes, which are valuable intermediates in natural product synthesis and medicinal chemistry.[4]
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the organotrifluoroborate, which is believed to proceed after hydrolysis of the trifluoroborate to the corresponding boronic acid in the aqueous basic medium. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. The stereochemistry of the double bond is preserved throughout this process.
Experimental Protocol: Synthesis of trans-1-Propenyl-4-methoxybenzene
This protocol details the coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.05 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
Tetrahydrofuran (THF), degassed
-
Water, degassed
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and cesium carbonate.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed THF.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add degassed THF and degassed water to the Schlenk flask in a 10:1 ratio.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trans-1-propenyl-4-methoxybenzene.
Data Presentation: Suzuki-Miyaura Cross-Coupling Scope
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | trans-1-(4-Methoxyphenyl)prop-1-ene | 85-95 |
| 2 | 4-Bromobenzonitrile | trans-4-(Prop-1-en-1-yl)benzonitrile | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | trans-1-Nitro-4-(prop-1-en-1-yl)benzene | 75-85 |
| 4 | 2-Bromopyridine | trans-2-(Prop-1-en-1-yl)pyridine | 70-80 |
Nickel-Catalyzed Stereospecific Cross-Coupling with Alkyl Halides
While palladium is the workhorse for sp²-sp² couplings, nickel catalysts have proven to be highly effective for the more challenging sp²-sp³ cross-coupling reactions. The use of this compound in nickel-catalyzed systems allows for the stereospecific synthesis of trans-alkenes, which are common motifs in pheromones and other biologically active molecules.[5][6]
Causality in Catalyst and Ligand Choice: Nickel catalysts are generally more effective than palladium for coupling with alkyl halides due to their different redox potentials and reaction kinetics. The choice of ligand is crucial to prevent β-hydride elimination, a common side reaction with alkylmetallic intermediates. Bathophenanthroline has been identified as an effective ligand for this transformation, stabilizing the nickel center and promoting the desired reductive elimination.[7]
Experimental Protocol: Synthesis of trans-1-Phenyl-4-hexene
This protocol describes the coupling of this compound with 1-bromo-3-phenylpropane.[5]
Materials:
-
This compound (1.05 equiv)
-
1-Bromo-3-phenylpropane (1.0 equiv)
-
NiBr₂·glyme (10 mol%)
-
Bathophenanthroline (10 mol%)
-
Sodium bis(trimethylsilyl)amide (NaHMDS, 3.0 equiv)
-
tert-Butanol (t-BuOH), degassed
-
Cyclopentyl methyl ether (CPME), degassed
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox, charge a vial with NiBr₂·glyme and bathophenanthroline.
-
Add degassed t-BuOH and CPME (1:1 mixture).
-
To this catalyst solution, add this compound, 1-bromo-3-phenylpropane, and NaHMDS.
-
Seal the vial and heat the reaction mixture to 60-80 °C for 12-24 hours.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield trans-1-phenyl-4-hexene.
Data Presentation: Nickel-Catalyzed Cross-Coupling Scope
| Entry | Alkyl Halide | Product | Yield (%) | Stereoretention |
| 1 | 1-Bromo-3-phenylpropane | trans-1-Phenyl-4-hexene | 75-85 | >98% |
| 2 | 1-Bromooctane | trans-2-Undecene | 70-80 | >98% |
| 3 | 1-Bromo-4-cyanobutane | trans-6-Nonenenitrile | 65-75 | >98% |
Part 3: Rhodium-Catalyzed Stereoselective Conjugate Addition
Rhodium-catalyzed conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of C-C bonds with high stereocontrol. The use of this compound in these reactions allows for the diastereoselective synthesis of β-propenyl ketones and esters.
Mechanism Insight: The reaction is initiated by the transmetalation of the organotrifluoroborate to a rhodium(I) complex. The resulting propenyl-rhodium species then undergoes carbometalation across the double bond of the Michael acceptor. This is followed by protonolysis to yield the final product and regenerate the rhodium catalyst. The stereochemical outcome is often dictated by the steric environment of the substrate and any chiral ligands on the rhodium center.
Experimental Protocol: Diastereoselective Addition to a Dihydropyranone
This protocol is adapted from the conjugate addition of potassium alkenyltrifluoroborates to dihydropyranone templates.[8]
Materials:
-
This compound (2.0 equiv)
-
2-Substituted-2,3-dihydropyran-4-one (1.0 equiv)
-
[Rh(cod)(OH)]₂ (3 mol%)
-
1,5-Cyclooctadiene (cod)
-
Potassium hydroxide (KOH)
-
1,4-Dioxane, degassed
-
Water, degassed
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried vial, add this compound, [Rh(cod)(OH)]₂, 1,5-cyclooctadiene, and potassium hydroxide.
-
Purge the vial with argon.
-
Add degassed 1,4-dioxane and water (10:1 ratio) via syringe.
-
Stir the resulting red solution at room temperature for 15 minutes.
-
Add the dihydropyranone substrate to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the trans-2,6-disubstituted tetrahydropyran-4-one.
Conclusion: A Reliable Tool for Stereocontrolled Synthesis
This compound has proven to be a robust and versatile reagent for the stereospecific synthesis of a wide range of organic molecules. Its stability, ease of handling, and predictable reactivity make it an invaluable tool for researchers in both academic and industrial settings. The protocols outlined in this guide provide a solid foundation for the successful application of this reagent in Suzuki-Miyaura cross-coupling, nickel-catalyzed alkylation, and rhodium-catalyzed conjugate addition reactions, enabling the efficient and stereocontrolled construction of complex molecular architectures.
References
-
Molander, G. A.; Brown, A. R. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. J. Am. Chem. Soc.2012 , 134 (40), 16671–16674. [Link]
-
Molander, G. A.; Argintaru, O. A. Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Org. Lett.2014 , 16 (7), 1904–1907. [Link]
-
Molander, G. A.; Argintaru, O. A. Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Org. Lett.2014 , 16 (7), 1904–1907. [Link]
-
Vargas, D. F.; et al. First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine. RSC Adv., 2019 , 9, 33096-33106. [Link]
-
Molander, G. A.; Felix, L. A. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. J. Org. Chem.2005 , 70 (10), 3950–3956. [Link]
-
Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]
-
Molander, G. A.; et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2007 , 72 (10), 3601–3613. [Link]
-
Molander, G. A.; Fumagalli, T. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. J. Org. Chem.2006 , 71 (15), 5743–5747. [Link]
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]
-
Molander, G. A.; et al. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. J. Org. Chem.2003 , 68 (11), 4302–4314. [Link]
-
Cox, P. B.; et al. Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones. Molecules2016 , 21 (11), 1538. [Link]
-
Aggarwal, V. K.; et al. Complete Stereoretention in the Rhodium-Catalyzed 1,2-Addition of Chiral Secondary and Tertiary Alkyl Potassium Trifluoroborates. Angew. Chem. Int. Ed.2009 , 48 (31), 5687-5690. [Link]
-
Molander, G. A.; et al. Suzuki-Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Org. Lett.2013 , 15 (22), 5862–5865. [Link]
-
Molander, G. A.; et al. Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. Org. Lett.2004 , 6 (3), 357-60. [Link]
-
Beilstein J. Org. Chem. Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. [Link]
-
Woodward, S.; Bertolini, F. Rapid 1,4-Alkynylation of Acyclic Enones Using K[F3BCCR]. Synlett2009 , 51-54. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific Ni-catalyzed cross-coupling of potassium alkenyltrifluoroborates with alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Potassium trans-1-Propenyltrifluoroborate with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Propenyl Moiety and the Superiority of Organotrifluoroborates
The trans-1-propenyl motif is a valuable substituent in medicinal chemistry and materials science, imparting unique steric and electronic properties to aryl scaffolds. Its incorporation can significantly influence the pharmacological profile of drug candidates and the physical characteristics of organic materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1][2][3] Traditionally, this reaction has relied on boronic acids or their esters. However, these reagents are often beset by challenges such as instability towards air and moisture, propensity for protodeboronation, and the formation of boronic anhydrides (boroxines), which can complicate reaction stoichiometry.[4][5]
Potassium organotrifluoroborates have emerged as a superior class of reagents for Suzuki-Miyaura couplings, offering remarkable stability, ease of handling, and often enhanced reactivity.[4][6][7] Potassium trans-1-propenyltrifluoroborate, in particular, is a crystalline, free-flowing solid that is stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[4][8] This inherent stability simplifies experimental setup and enhances reproducibility, a critical factor in drug development and process chemistry. Furthermore, the tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to protodeboronation compared to their boronic acid counterparts.[4][8]
This application note provides a comprehensive guide to the reaction conditions for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a range of aryl halides. We will delve into the mechanistic underpinnings of this transformation and provide a detailed, field-proven protocol for its successful implementation.
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][9] The use of potassium organotrifluoroborates introduces a preliminary step: hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step.[10][11][12]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling with potassium organotrifluoroborates.
A Deeper Look at the Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate. The reactivity of the aryl halide follows the order I > Br > Cl.[9]
-
Organotrifluoroborate Hydrolysis: In the presence of a base and water, the this compound undergoes hydrolysis to form the corresponding trans-1-propenylboronic acid. The rate of this hydrolysis can be a critical factor in the overall reaction efficiency, with a "slow release" of the boronic acid often being beneficial to minimize side reactions.[10][12]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is facilitated by the base, which activates the boronic acid.[2][9]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Optimized Reaction Conditions: A Summary
The successful Suzuki-Miyaura coupling of this compound with aryl halides is contingent on the judicious selection of catalyst, ligand, base, and solvent. The following table summarizes generally effective conditions gleaned from the literature.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ | Pd(OAc)₂ is a common and cost-effective choice. PdCl₂(dppf)·CH₂Cl₂ is an air-stable precatalyst that can be highly effective.[13][14][15] |
| Ligand | Buchwald-type phosphines (e.g., RuPhos), PPh₃ | For challenging substrates like aryl chlorides, electron-rich and bulky phosphine ligands such as RuPhos are often necessary to promote efficient oxidative addition.[16][17] For more reactive aryl bromides and iodides, PPh₃ can be sufficient.[18] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | An inorganic base is crucial for the hydrolysis of the trifluoroborate and for facilitating the transmetalation step.[16][18][19] The choice of base can significantly impact the reaction rate and yield. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, i-PrOH/H₂O | A biphasic solvent system is commonly employed to dissolve both the organic and inorganic reagents.[14][16][19] The presence of water is essential for the hydrolysis of the organotrifluoroborate.[10] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides. |
| Stoichiometry | Near-stoichiometric amounts of the trifluoroborate (1.05-1.2 equiv.) | A key advantage of organotrifluoroborates is their stability, which allows for their use in near-stoichiometric amounts, unlike boronic acids which often require a significant excess.[3][8][20] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 mmol, 1.1 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl halide (1.0 mmol), this compound (1.1 mmol), palladium(II) acetate (0.02 mmol), RuPhos (0.04 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active ligand, or a stronger base like cesium carbonate. Ensure the reaction is strictly anaerobic.
-
Protodeboronation of the Trifluoroborate: While more stable than boronic acids, some protodeboronation can still occur, especially with prolonged reaction times at high temperatures. Using a slight excess of the trifluoroborate can compensate for this.
-
Homocoupling of the Aryl Halide: This side reaction can be minimized by ensuring a sufficiently active catalyst system and efficient transmetalation.
-
Stereochemical Integrity: The Suzuki-Miyaura coupling with alkenyltrifluoroborates is generally stereospecific, with retention of the double bond geometry.[13][19]
Conclusion
The use of this compound in Suzuki-Miyaura cross-coupling reactions offers a robust and reliable method for the synthesis of trans-1-propenyl-substituted arenes. Its superior stability and ease of handling make it an attractive alternative to traditional boronic acids, particularly in the context of drug discovery and development where consistency and scalability are paramount. The protocol and conditions outlined in this application note provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Angewandte Chemie (International ed. in English), 48(49), 9240–9261. [Link]
-
Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Murray, B., Zhao, S., Aramini, J. M., Wang, H., & Biscoe, M. R. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 143(5), 2359–2367. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 1297–1303. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(20), 7414–7417. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2015). Organotrifluoroborate Coupling. ResearchGate. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. semanticscholar.org. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Nave, S., & Molander, G. A. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of organic chemistry, 77(19), 8559–8573. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 74(9), 3626–3631. [Link]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 74(3), 1297–1303. [Link]
-
Molander, G. A., & Cavalcanti, L. N. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(19), 7364–7370. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]
-
ChemOrgChem. (2024). Suzuki Reaction| Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
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- 18. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of Potassium trans-1-Propenyltrifluoroborate: A Guide to Functional Group Tolerance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the quest for robust, versatile, and environmentally benign reagents is paramount. Potassium trans-1-propenyltrifluoroborate has emerged as a formidable tool in the synthetic chemist's arsenal, particularly for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its stability to air and moisture, crystalline nature, and ease of handling offer significant advantages over other organoboron reagents. This guide provides an in-depth exploration of the functional group tolerance of this compound, offering insights into its application in complex molecule synthesis, supported by detailed protocols and mechanistic understanding.
The Advantage of the Trifluoroborate Moiety: A Foundation of Stability
The enhanced stability of potassium organotrifluoroborates, including the trans-1-propenyl variant, stems from the tetracoordinate nature of the boron atom. This coordination state protects the carbon-boron bond from premature protodeboronation and other undesirable side reactions that can plague boronic acids and their esters.[1] This inherent stability allows for the use of a wider range of reaction conditions and, crucially, the presence of a diverse array of functional groups on either coupling partner.[2]
The general structure of this compound is depicted below:
Chemical Structure:
Navigating Functional Group Compatibility in Cross-Coupling Reactions
The true utility of a synthetic reagent is defined by its compatibility with a broad spectrum of functional groups. This compound exhibits remarkable tolerance in this regard, particularly in the widely employed Suzuki-Miyaura cross-coupling reaction. This allows for the late-stage introduction of the trans-1-propenyl moiety into complex, highly functionalized molecules, a critical strategy in medicinal chemistry and natural product synthesis.
Below is a summary of the functional group tolerance observed in palladium-catalyzed cross-coupling reactions involving this compound and related alkenyltrifluoroborates.
| Functional Group | Tolerance Level | Notes and Considerations |
| Esters | High | Generally well-tolerated. The ester functionality remains intact under typical Suzuki-Miyaura conditions. |
| Ketones | High | Both aliphatic and aromatic ketones are compatible. No significant side reactions, such as aldol condensation, are typically observed.[3] |
| Aldehydes | High | Aldehydes are generally tolerated, although care should be taken to avoid potential side reactions under strongly basic or high-temperature conditions.[4] |
| Nitriles | High | The cyano group is robust and does not interfere with the cross-coupling reaction.[3] |
| Amides | High | Amide functionalities are stable and do not participate in the catalytic cycle. |
| Nitro Groups | High | The nitro group is well-tolerated on the aryl halide coupling partner. |
| Ethers | High | Both alkyl and aryl ethers are fully compatible. |
| Halogens (Cl, Br, I) | High (on the organotrifluoroborate) | While the reaction is designed to couple at a C-X bond on the electrophile, other halogen substituents on the organotrifluoroborate or in other positions on the electrophile are generally tolerated. |
| Alcohols (phenols) | Moderate to High | Free hydroxyl groups are generally tolerated, though their acidity may require the use of a stronger base or protection-deprotection strategies in some cases. |
| Amines (primary, secondary) | Moderate to High | Amines are generally tolerated. However, they can act as ligands for the palladium catalyst, potentially affecting reaction rates. The choice of phosphine ligand is crucial. |
| Carboxylic Acids | Low to Moderate | The acidic proton of a carboxylic acid can interfere with the reaction by reacting with the base. Protection of the carboxylic acid group is often recommended. |
| Heterocycles | High | A wide range of both electron-rich and electron-deficient heterocycles are compatible coupling partners. |
The Suzuki-Miyaura Reaction: A Step-by-Step Protocol
The following protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a functionalized aryl bromide.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
-
This compound (1.05 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.525 mmol), and cesium carbonate (1.5 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) and deionized water in a 9:1 ratio (e.g., 4.5 mL THF and 0.5 mL water).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate and triphenylphosphine and add them to the reaction mixture under a positive flow of inert gas.
-
Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots taken from the reaction mixture.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
This protocol is a general guideline and may require optimization for specific substrates.[5][6] The choice of catalyst, ligand, base, and solvent can significantly influence the reaction outcome.[7]
Conclusion
This compound stands out as a highly valuable reagent in modern organic synthesis due to its exceptional stability and broad functional group tolerance. Its ability to participate in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, without the need for extensive protecting group strategies, makes it an attractive choice for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug discovery and development. A thorough understanding of its reactivity and compatibility, as outlined in this guide, will empower researchers to effectively harness the full potential of this versatile synthetic building block.
References
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry, 71(26), 9681–9686.
- Benchchem Scientific Inc. (n.d.).
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.
- Molander, G. A., & Rivero, M. R. (2002).
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686.
- Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112.
- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. The Journal of organic chemistry, 71(26), 9681-6.
- Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980.
- Molander, G. A., & Rivero, M. R. (2002).
- The Organic Chemist (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 3. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Application Notes & Protocols: Large-Scale Synthesis and Utility of Potassium trans-1-Propenyltrifluoroborate
Abstract: Potassium organotrifluoroborates have emerged as exceptionally stable and versatile nucleophilic partners in modern organic synthesis, particularly for palladium-catalyzed cross-coupling reactions.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the large-scale synthesis of Potassium trans-1-propenyltrifluoroborate. We further demonstrate its application in a representative Suzuki-Miyaura cross-coupling, a cornerstone reaction in contemporary drug discovery and development.[3] The protocols are designed to be robust, scalable, and reproducible, addressing the practical needs of process chemistry and medicinal synthesis labs.
Introduction: The Trifluoroborate Advantage
For decades, boronic acids have been the default organoboron nucleophile in Suzuki-Miyaura reactions. However, their application is often hampered by inherent limitations, including instability towards air and moisture, propensity for protodeboronation, and difficult purification, which can lead to uncertain stoichiometry.[4]
Potassium organotrifluoroborates (R-BF₃K) offer a superior alternative. As tetracoordinate boron 'ate' complexes, they exhibit remarkable stability.[5] Most are crystalline, free-flowing solids that are stable indefinitely to both air and moisture, eliminating the need for specialized handling and allowing for long-term storage.[1][6] This stability translates directly to more reliable, reproducible, and higher-yielding cross-coupling reactions.[5] The trans-1-propenyl variant is a valuable C3 building block for introducing a key structural motif found in numerous biologically active molecules.
Key Advantages of Potassium Organotrifluoroborates:
-
Enhanced Stability: Crystalline solids stable to air and moisture, allowing for easy handling and long-term storage.[1][6]
-
Ease of Preparation: Readily synthesized from various organoboron precursors, such as boronic acids or via one-pot procedures from organometallics.[2][3]
-
Improved Stoichiometry: Reduced tendency for protodeboronation allows for near 1:1 stoichiometry in coupling reactions, improving atom economy.[3][6]
-
High Reactivity: Serve as excellent coupling partners for a wide array of electrophiles, including challenging aryl and heteroaryl chlorides.[6][7]
Large-Scale Synthesis of this compound
This protocol details a robust, one-pot procedure starting from trans-1-propenylmagnesium bromide. The synthesis avoids the isolation of the intermediate boronic acid, which can be unstable.[8] The overall process involves the formation of a Grignard reagent, boronation with trimethyl borate, and subsequent conversion to the trifluoroborate salt with potassium hydrogen fluoride (KHF₂).[2]
Synthesis Workflow and Mechanism
The synthesis proceeds via a classical Grignard reaction followed by boronation and fluorination. The Grignard reagent acts as a nucleophile, attacking the electrophilic boron center of trimethyl borate. The resulting boronate ester is not isolated but is directly treated with an aqueous solution of KHF₂. The bifluoride ion is crucial, as it serves as the fluoride source to displace the methoxy groups, forming the stable, tetracoordinate trifluoroborate salt which precipitates from the reaction mixture.[8]
Experimental Protocol
Materials and Equipment:
-
trans-1-Bromopropene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate, B(OMe)₃
-
Potassium hydrogen fluoride, KHF₂
-
Acetone
-
Acetonitrile
-
5 L three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under an argon atmosphere.
-
Ice-water bath and dry ice-acetone bath.
Procedure:
-
Grignard Reagent Formation:
-
To the 5 L flask, add magnesium turnings (1.2 equiv). Dry the turnings under vacuum with gentle heating.
-
Allow the flask to cool and charge with anhydrous THF (2 L). Add a single crystal of iodine to initiate the reaction.
-
Slowly add trans-1-bromopropene (1.0 equiv) dissolved in anhydrous THF (500 mL) via the dropping funnel. Maintain a gentle reflux. After the addition is complete, stir the mixture for 2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
-
Boronation:
-
Cool the reaction mixture to -78 °C using a dry ice-acetone bath.
-
Slowly add trimethyl borate (1.2 equiv) via syringe, keeping the internal temperature below -60 °C.
-
After the addition, allow the mixture to warm slowly to room temperature and stir overnight.
-
-
Trifluoroborate Salt Formation:
-
Cool the mixture to 0 °C in an ice-water bath.
-
In a separate flask, prepare a solution of KHF₂ (4.0 equiv) in water (1 L). Caution: KHF₂ is corrosive and releases HF in water; handle with appropriate personal protective equipment (PPE) in a fume hood.[9]
-
Slowly add the aqueous KHF₂ solution to the reaction mixture. A thick white precipitate will form.[9]
-
Stir the resulting slurry vigorously for 4 hours at room temperature.
-
-
Isolation and Purification:
-
Filter the white solid through a Büchner funnel and wash sequentially with cold water (2 x 200 mL), acetone (2 x 200 mL), and finally diethyl ether (2 x 200 mL) to aid drying.
-
For further purification, recrystallize the crude solid from a hot acetonitrile/water mixture (approx. 4:1).
-
Dry the purified crystalline solid under high vacuum to a constant weight.
-
Quality Control Parameters
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (¹H NMR) | ≥95% | ¹H NMR Spectroscopy |
| Melting Point | >300 °C (lit.) | Melting Point Apparatus |
| Identity (FT-IR) | Conforms to reference spectrum | FT-IR Spectroscopy |
| Yield | 75-85% (Typical) | Gravimetric |
Application in Suzuki-Miyaura Cross-Coupling
The true utility of this compound is realized in its application as a nucleophilic partner in C-C bond formation. The following protocol describes a general procedure for its coupling with an aryl bromide, a common transformation in pharmaceutical synthesis.
Catalytic Cycle and Mechanism
The Suzuki-Miyaura reaction with organotrifluoroborates follows a mechanism similar to that with boronic acids.[10] A key step is the initial hydrolysis of the R-BF₃K salt to the corresponding boronic acid (or a related boronate species) under the basic reaction conditions, which is the active species in the transmetalation step.[11][12] The use of a base is crucial for activating the organoboron species.[10] The palladium(0) catalyst undergoes oxidative addition into the aryl halide bond, followed by transmetalation with the activated boronate and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
General Coupling Protocol
Materials and Equipment:
-
This compound (1.1 equiv)
-
Aryl Bromide (e.g., 4-Bromobenzonitrile) (1.0 equiv)
-
Palladium(II) Acetate, Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)[6]
-
Cesium Carbonate, Cs₂CO₃ (3.0 equiv)
-
Toluene and Water (10:1 solvent mixture)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add the aryl bromide (0.5 mmol), this compound (0.55 mmol), and Cs₂CO₃ (1.5 mmol).
-
In a separate vial, weigh Pd(OAc)₂ (0.01 mmol) and RuPhos (0.02 mmol).
-
Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Add the catalyst/ligand mixture to the reaction vessel under a positive pressure of argon.
-
-
Reaction Execution:
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously. Monitor progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Representative Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | Common, effective palladium precursor. |
| Ligand | RuPhos | A bulky, electron-rich phosphine ligand effective for coupling with challenging substrates.[6][7] |
| Base | Cs₂CO₃ | Strong base effective in promoting hydrolysis of the trifluoroborate and facilitating the catalytic cycle.[11] |
| Solvent | Toluene/H₂O (10:1) | Biphasic system common for Suzuki couplings, water is required for the hydrolysis of the trifluoroborate.[6] |
| Temperature | 80 °C | Provides sufficient thermal energy for catalytic turnover without promoting significant byproduct formation. |
Safety and Handling
-
This compound: Classified as a skin, eye, and respiratory irritant. Handle in a well-ventilated area or fume hood, wearing standard PPE (gloves, safety glasses, lab coat).[13]
-
Potassium Hydrogen Fluoride (KHF₂): Highly corrosive and toxic. Releases hydrogen fluoride (HF) upon contact with acid or water. All manipulations should be performed in a chemical fume hood using acid-resistant gloves (nitrile is not sufficient; neoprene or butyl rubber recommended).
-
Palladium Catalysts: Handle with care as they are potent sensitizers and potentially toxic. Avoid inhalation of dust.
Conclusion
This compound is a highly stable, easily handled, and efficient C3 building block for organic synthesis. Its straightforward large-scale preparation and robust performance in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers in the pharmaceutical and agrochemical industries. The enhanced stability and reliability compared to traditional boronic acids streamline synthetic processes, improve reproducibility, and ultimately accelerate the discovery and development of new chemical entities.
References
-
Merck Millipore. Potassium Trifluoroborate Salts. Available from: [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]
-
Lloyd-Jones, G. C., & Ball, N. D. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(34), 13642–13651. Available from: [Link]
-
Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 808–821. Available from: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available from: [Link]
-
Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(13), 2767–2770. Available from: [Link]
-
Dreher, S. D., et al. (2008). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 130(3), 9257–9267. Available from: [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313–4327. Available from: [Link]
-
Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: The Plot Thickens. Accounts of Chemical Research, 49(11), 2527–2536. Available from: [Link]
-
Molander, G. A., et al. (2012). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 293. Available from: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 5963–5969. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. Available from: [Link]
-
Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Available from: [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. Available from: [Link]
-
Organic Chemistry Portal. Potassium vinyltrifluoroborate synthesis. Available from: [Link]
-
Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. Available from: [Link]
-
Molander, G. A., et al. (2007). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 72(22), 8422–8426. Available from: [Link]
-
SLS. This compound. Available from: [Link]
-
Frohn, H.-J., & Bardin, V. V. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2499-2504. Available from: [Link]
Sources
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- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
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- 12. researchgate.net [researchgate.net]
- 13. Potassium cis-1-propenyltrifluoroborate 95 951039-45-5 [sigmaaldrich.com]
Application Note: Potassium trans-1-Propenyltrifluoroborate in the Stereoselective Synthesis of Bioactive Compounds
Abstract: The precise installation of specific chemical motifs is paramount in the synthesis of complex bioactive molecules. Potassium organotrifluoroborates (KOTfs) have emerged as exceptionally stable, versatile, and efficient nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This guide focuses on potassium trans-1-propenyltrifluoroborate, a crystalline, air- and moisture-stable reagent that serves as a robust tool for the stereospecific introduction of the trans-1-propenyl group, a subunit present in numerous natural products and pharmaceuticals. We will explore the fundamental advantages of this reagent class, detail the reaction mechanism, provide a validated protocol for the synthesis of a key alkaloid precursor, and illustrate its strategic value in the design of synthetic routes for complex targets.
The KOTf Advantage: A Paradigm Shift from Traditional Organoborons
For decades, boronic acids and their esters have been the workhorses of Suzuki-Miyaura coupling. However, their limitations, including potential instability, difficult purification, and susceptibility to protodeboronation, can complicate synthetic campaigns.[2][3] Potassium organotrifluoroborates, and specifically this compound, offer a superior alternative.
-
Exceptional Stability: The tetracoordinate boron center in KOTfs, saturated by three electron-withdrawing fluorine atoms, renders the C-B bond remarkably stable to air, moisture, and even strongly oxidative conditions.[2][4][5] This allows for indefinite benchtop storage and compatibility with a broader range of functional groups and reaction steps within a synthetic sequence.[1]
-
Ease of Handling and Purity: KOTfs are typically crystalline, non-hygroscopic solids, which simplifies accurate weighing and stoichiometry.[6] They are readily prepared from corresponding boronic acids or organometallics with the inexpensive and simple reagent, potassium hydrogen fluoride (KHF₂).[1][4]
-
Enhanced Reactivity and Efficiency: Unlike boronic acids, which often exist as dehydrative trimers (boroxines), KOTfs are well-defined monomeric species. This leads to more reliable reactivity and often allows for the use of near-stoichiometric amounts of the boron reagent, improving atom economy.[3] Their use also circumvents the need for toxic heavy metals like tin, which are used in Stille couplings, resulting in more environmentally benign processes.[6][7]
Caption: KOTfs vs. Boronic Acids
The Suzuki-Miyaura Catalytic Cycle with this compound
The palladium-catalyzed cross-coupling reaction proceeds through a well-established catalytic cycle. The use of a KOTf reagent introduces a specific requirement for activation during the transmetalation step.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide bond of the aryl or vinyl electrophile (Ar-X), forming a Pd(II) complex.
-
Activation & Transmetalation: This is the crucial step where the organotrifluoroborate participates. The base (e.g., Cs₂CO₃) is believed to facilitate the exchange of one or more fluoride ligands on the boron with hydroxide or alkoxide species, generating a more reactive boronate intermediate. This intermediate then efficiently transmetalates the trans-1-propenyl group from boron to the Pd(II) center, displacing the halide. The stereochemistry of the double bond is rigorously maintained.[8][9]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond in the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Suzuki-Miyaura Catalytic Cycle with KOTfs
Application Protocol: Synthesis of an Ampullosine Alkaloid Precursor
This protocol details the synthesis of methyl (E)-2,2-dimethyl-5-(propen-1-yl)-4H-benzo[d][7][8]dioxine-7-carboxylate, a key intermediate in the total synthesis of the bioactive alkaloid ampullosine, via a Suzuki-Miyaura coupling.
Reaction Scheme
Materials and Reagents
| Reagent | CAS No. | Purity | Supplier Example |
| Methyl 5-bromo-2,2-dimethyl-4H-benzo[d][7][8]dioxine-7-carboxylate | N/A | >97% | Custom Synthesis |
| This compound | 804565-39-7 | 97% | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 98% | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | 603-35-0 | 99% | Sigma-Aldrich |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | >99% | Sigma-Aldrich |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | >99.9% | Sigma-Aldrich |
| Deionized Water | 7732-18-5 | N/A | In-house |
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and cesium carbonate (3.0 equiv).
-
Causality: Using a flame-dried flask under an inert atmosphere is critical. The active Pd(0) catalyst, formed in situ, is sensitive to oxygen and moisture, which can lead to catalyst deactivation and reduced yields.
-
-
Atmosphere Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure the complete removal of atmospheric oxygen.
-
Catalyst/Ligand Premixing (Optional but Recommended): In a separate small vial, dissolve the Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.10 equiv) in a small amount of the reaction solvent.
-
Causality: Premixing the catalyst and ligand can aid in the formation of the active catalytic species and ensure homogeneity.
-
-
Solvent Addition: Add anhydrous THF and deionized water (e.g., a 10:1 ratio) to the Schlenk flask containing the solids via syringe. Stir to create a suspension.
-
Catalyst Injection: Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis until the starting aryl bromide is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
Typical Reaction Parameters
| Parameter | Typical Range | Effect on Reaction |
| Catalyst Loading | 2-5 mol % | Lower loading is economical but may require longer reaction times. Higher loading can improve yield for difficult substrates. |
| Ligand-to-Metal Ratio | 2:1 - 4:1 | Affects the stability and activity of the Pd(0) complex. Optimal ratio is often substrate-dependent.[9] |
| Base | 2-3 equiv. | Essential for activating the KOTf. Cs₂CO₃ is highly effective, but K₂CO₃ or K₃PO₄ can also be used.[7][8] |
| Temperature | 60-100 °C | Higher temperatures increase reaction rates but may lead to side product formation. |
| Solvent System | THF/H₂O, Toluene/H₂O | The organic solvent solubilizes the substrates, while water is crucial for the base and KOTf.[7] |
Strategic Application: Retrosynthesis of the (-)-Deoxypodophyllotoxin Core
(-)-Deoxypodophyllotoxin is a potent anticancer agent belonging to the aryltetralin lignan family.[10] While its reported total syntheses utilize various elegant strategies, its complex core serves as an excellent model to illustrate how a Suzuki-Miyaura coupling with this compound could be strategically envisioned in a drug development program.
A key C-C bond in the structure connects an aromatic ring to a carbon that was originally part of a double bond. A retrosynthetic analysis could disconnect this bond, leading back to a highly functionalized aryl halide and a vinyl partner.
Caption: Retrosynthetic approach for a lignan core.
This strategic disconnection highlights the power of this methodology. By using this compound, a chemist can plan to install the required three-carbon chain with perfect trans stereochemistry in a single, reliable step, converging two complex fragments late in the synthesis. This approach maximizes efficiency and minimizes the risk of stereochemical errors, which are critical for biological activity.
Conclusion
This compound is a superior reagent for the stereoselective synthesis of bioactive compounds. Its remarkable stability, ease of use, and high efficiency in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in medicinal chemistry, drug discovery, and natural product synthesis. The protocols and strategies outlined in this guide demonstrate its practical application and underscore its potential to streamline the construction of complex molecular architectures with high fidelity.
References
-
Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956. [Link]
-
Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Figshare. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. University of Pennsylvania. [Link]
-
Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 8(13), 2767–2770. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 813–826. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-826. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]
-
Worthington, R. J., et al. (2021). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 86(17), 11637-11648. [Link]
-
Organic Syntheses. (n.d.). Preparation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 185. [Link]
-
Dreher, S. D., et al. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(5), 777-780. [Link]
-
Molander, G. A., & Keuthen, C. M. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 74(16), 6372-6375. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 1297–1303. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks. [Link]
-
Smith, S. A. (2019). Total Synthesis of Anticancer Agent Deoxypodophyllotoxin and Antiviral F4-4 Demonstrating the Utility of the Intramolecular Styryl Diels-Alder (ISDA) Reaction. BYU ScholarsArchive. [Link]
Sources
- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 8. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Total Synthesis of Anticancer Agent Deoxypodophyllotoxin and Antiviral" by Diana Isabel Saavedra Nova [scholarsarchive.byu.edu]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Potassium trans-1-propenyltrifluoroborate
Welcome to the technical support guide for Suzuki-Miyaura coupling reactions involving potassium trans-1-propenyltrifluoroborate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, with this specific reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to build a more robust understanding for future experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding low yields in Suzuki coupling reactions with this compound.
Q1: Why is my Suzuki coupling yield with this compound unexpectedly low?
Low yields can stem from several factors. The most common culprits include inefficient hydrolysis of the trifluoroborate salt to the active boronic acid species, degradation of the starting materials, suboptimal catalyst or base selection, and the presence of inhibiting impurities. Potassium organotrifluoroborates are generally stable crystalline solids but require specific conditions to participate effectively in the catalytic cycle.[1][2]
Q2: How does this compound differ from a standard boronic acid in a Suzuki reaction?
This compound is a tetracoordinate borate salt, which can be considered a "protected" form of the corresponding boronic acid.[1] This structure imparts greater stability towards air and moisture compared to many boronic acids.[3][4] However, for the Suzuki coupling to proceed, the trifluoroborate must first hydrolyze to the active tricoordinate boronic acid. This hydrolysis step is a critical equilibrium that can be influenced by the reaction conditions.[5][6]
Q3: I suspect my this compound has degraded. How can I check its purity?
While these salts are quite stable, improper storage or handling can lead to degradation.[3] Purity can be assessed using techniques like quantitative NMR (qNMR) against a certified internal standard.[7] You can also perform a simple melting point determination; the literature value for this compound is 81-85 °C. A significant deviation from this range could indicate impurities.
Q4: What are the most common side reactions that could be lowering my yield?
Several side reactions can compete with your desired coupling. These include:
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Protodeboronation: The cleavage of the carbon-boron bond by a proton source, which is a common issue with organoboron reagents.[2][8]
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Homocoupling: The coupling of two molecules of your aryl halide or two molecules of the organoboron reagent.[8]
-
β-Hydride Elimination: This can be a significant side reaction when using aliphatic organoboron compounds with β-hydrogens, leading to the formation of alkenes.[8]
-
Catalyst Decomposition: The formation of palladium black indicates catalyst precipitation and a loss of catalytic activity.[8]
II. In-Depth Troubleshooting Guides
This section provides detailed troubleshooting workflows for systematically addressing low yields.
Guide 1: Investigating the Hydrolysis of the Organotrifluoroborate
The efficient hydrolysis of the trifluoroborate to the corresponding boronic acid is paramount for a successful Suzuki coupling.[1][5]
Symptoms of Inefficient Hydrolysis:
-
A significant amount of unreacted starting material (both the aryl halide and the trifluoroborate salt) remains even after extended reaction times.
-
The reaction is sluggish or stalls completely.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst system optimization.
Detailed Steps & Explanations:
-
Palladium Source: Both Pd(0) and Pd(II) precatalysts can be effective. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf)·CH₂Cl₂. [9][10][11]If you are observing low reactivity, switching from a Pd(II) source to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ might be beneficial as it eliminates the in-situ reduction step.
-
Ligand Selection: The ligand plays a critical role in stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps. For alkenyltrifluoroborates, phosphine ligands are commonly employed. Triphenylphosphine (PPh₃) is a good starting point. [9]For more challenging couplings, more electron-rich and sterically hindered ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos), can significantly improve yields. [12][13]
-
Catalyst Loading: Typical catalyst loadings range from 1 to 5 mol %. If you are experiencing low conversion, a modest increase in catalyst loading may be beneficial. However, excessively high loadings can lead to an increase in side reactions.
| Parameter | Recommended Starting Conditions | Alternative Conditions | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol %) | Pd(PPh₃)₄ (2 mol %), PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Pd(OAc)₂ is cost-effective. Pd(PPh₃)₄ is an active Pd(0) source. PdCl₂(dppf) is robust. [9][10][11] |
| Ligand | PPh₃ (4-6 mol %) | XPhos (4-6 mol %), SPhos (4-6 mol %) | PPh₃ is a standard ligand. Buchwald ligands are more electron-rich and can improve catalytic activity. [12][13] |
| Base | Cs₂CO₃ (3 equivalents) | K₃PO₄ (3 equivalents), K₂CO₃ (3 equivalents) | Cs₂CO₃ is highly effective. K₃PO₄ is another strong base option. [9][12] |
| Solvent | THF/H₂O (9:1) | Toluene/H₂O (9:1), i-PrOH/H₂O (9:1) | THF is a common solvent. Toluene can be useful for higher temperatures. i-PrOH has also been shown to be effective. [9][10][14] |
| Temperature | 80 °C | 65 °C to 100 °C | Temperature can influence reaction rate and side reactions. |
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point for your experiments.
-
To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (3.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This is repeated three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PPh₃, 0.06 mmol).
-
Add the degassed solvent system (e.g., 9 mL of THF and 1 mL of water).
-
The reaction mixture is heated to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Protocol 2: Small-Scale Reaction Screen to Optimize Conditions
When facing persistent low yields, a systematic screen of reaction parameters on a small scale can efficiently identify optimal conditions.
-
Arrange a series of small reaction vials.
-
In each vial, place the aryl halide (e.g., 0.1 mmol) and this compound (e.g., 0.12 mmol).
-
Prepare stock solutions of the palladium precatalyst, ligand, and base in the chosen solvent.
-
Add the appropriate amounts of the stock solutions to each vial to test different combinations of catalysts, ligands, bases, and solvents as outlined in the table above.
-
Seal the vials, purge with inert gas, and place them in a heating block at the desired temperature.
-
After a set time (e.g., 12 hours), quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the relative conversion to the desired product.
IV. Concluding Remarks
Successfully troubleshooting low yields in the Suzuki coupling of this compound requires a systematic approach that considers the interplay between the stability and activation of the organotrifluoroborate, the activity of the catalyst system, and the overall reaction environment. By understanding the mechanistic nuances and carefully optimizing each parameter, researchers can unlock the full potential of these versatile and stable coupling partners.
V. References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2010). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 12(1), 136-139. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4275-4292. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Cammidge, A. N., & Goddard, V. H. M. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 131(34), 12214–12215. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956. [Link]
-
Molander, G. A., & Ito, T. (2007). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron, 63(3), 768-775. [Link]
-
Hofer, M., Gomez-Bengoa, E., & Nevado, C. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(7), 1904–1907. [Link]
-
Molander, G. A., & Dreher, S. D. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 849–852. [Link]
-
Molander, G. A., & Sandrock, D. L. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 9(9), 1597–1600. [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767–2770. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 41(23), 4466-4468. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–842.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, September 8). Suzuki Coupling | Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Wang, Z., et al. (2023). Coulometric method with titratable impurity analysis and mass balance method: convert acidimetric purity to chemical purity for SI-traceable highest standard of qNMR (potassium hydrogen phthalate), and verified by qNMR. Analytical and Bioanalytical Chemistry, 415(7), 1369–1379. [Link]
-
Chem-Station. (2015, November 2). Organotrifluoroborate Salts. Retrieved from [Link]
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 849–852. [Link]
Sources
- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Coulometric method with titratable impurity analysis and mass balance method: convert acidimetric purity to chemical purity for SI-traceable highest standard of qNMR (potassium hydrogen phthalate), and verified by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 11. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Technical Support Center: Optimizing Base Selection for Potassium trans-1-Propenyltrifluoroborate Reactions
Here is the technical support center with troubleshooting guides and FAQs for "optimizing base for Potassium trans-1-propenyltrifluoroborate reactions".
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the critical role of base selection in palladium-catalyzed cross-coupling reactions involving this compound.
Potassium organotrifluoroborates have emerged as highly valuable reagents in modern organic synthesis, primarily due to their remarkable stability to air and moisture compared to their boronic acid counterparts.[1][2] This stability simplifies handling and storage, making them attractive coupling partners.[3] However, their effective use in catalysis, particularly in the Suzuki-Miyaura reaction, is critically dependent on understanding their activation mechanism, in which the choice of base is paramount. This guide is designed to elucidate the causal relationships behind experimental choices and empower you to optimize your reaction outcomes.
Section 1: FAQs - Understanding the Fundamentals
This section addresses the core principles governing the use of this compound and the function of the base.
Q1: What is the precise role of the base in a Suzuki-Miyaura reaction with this compound?
A1: The base performs two essential functions in the catalytic cycle. First, it facilitates the in-situ hydrolysis of the stable this compound (R-BF₃K) to its corresponding, more reactive trans-1-propenylboronic acid (R-B(OH)₂).[4][5] This step is crucial as the boronic acid is the species that actively participates in the catalytic cycle. Second, the base activates the newly formed boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then undergoes the critical transmetalation step with the palladium(II) complex.[6][7][8]
Q2: If the trifluoroborate is just a precursor to the boronic acid, why not use the boronic acid directly?
A2: The primary advantage of using this compound is its superior stability.[1][3] Alkenylboronic acids can be prone to decomposition and side reactions like protodeboronation (cleavage of the C-B bond) and oxidative homocoupling, especially during storage or under prolonged reaction conditions.[4][7] The trifluoroborate salt acts as a stable "pre-reagent" that slowly releases the active boronic acid under the basic reaction conditions.[4][5] This "slow release" strategy can maintain a low steady-state concentration of the sensitive boronic acid, minimizing degradation pathways and often leading to cleaner reactions and higher yields.[9]
Q3: Is water required in my reaction? The reagent is moisture-stable, which seems contradictory.
A3: Yes, a controlled amount of water is typically necessary. While the solid trifluoroborate salt is stable in the presence of ambient moisture, its conversion to the active boronic acid requires hydrolysis.[4][9] Therefore, solvent systems for these reactions are often aqueous mixtures, such as THF/water or Dioxane/water.[10][11] Anhydrous conditions may prevent the necessary hydrolysis, stalling the reaction. However, an excessive amount of water can accelerate undesired side reactions like protodeboronation, so the solvent ratio is a key parameter to optimize.[7]
Q4: What is protodeboronation, and how does the choice of base influence it?
A4: Protodeboronation is a major side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond, resulting in a non-productive consumption of your starting material.[12][13] This process is often exacerbated by excessively strong bases, high temperatures, and the presence of abundant protic sources like water.[7] A base that is too strong can promote this pathway over the desired transmetalation. Therefore, selecting a base with the appropriate strength is critical to maximize the yield of the cross-coupled product. Weaker inorganic bases are often preferred to mitigate this issue.[7]
Section 2: Troubleshooting Guide - Solving Common Problems
This question-and-answer guide addresses specific issues you may encounter during your experiments.
Q5: My reaction yield is low or zero. What are the most common base-related causes?
A5: Low yields can almost always be traced back to a few key parameters related to the base. Follow a systematic troubleshooting approach to identify the root cause.
-
Inappropriate Base Strength: A base that is too weak may not facilitate the hydrolysis of the trifluoroborate or the formation of the active boronate species efficiently, leading to an incomplete reaction.[7] Conversely, a base that is too strong can degrade sensitive functional groups on your substrate or promote protodeboronation.[7][13]
-
Poor Solubility: Many common inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in purely organic solvents.[7] If the base is not sufficiently available to the reactants, the reaction will be sluggish or stall. This is why aqueous co-solvents are often essential. Vigorous stirring is also critical to maximize the interfacial area between the phases.[5][9]
-
Incorrect Stoichiometry: Typically, 2-3 equivalents of the base are required to drive the reaction to completion. Using too little base can result in an incomplete reaction.
For a logical workflow to diagnose these issues, please refer to the troubleshooting flowchart in Section 4.
Q6: I'm observing significant protodeboronation of my propenyltrifluoroborate. How can I adjust my base conditions to minimize this?
A6: This is a classic sign that your base may be too strong or your reaction conditions are too harsh. To mitigate protodeboronation:
-
Switch to a Weaker Base: If you are using a strong base like an alkoxide or hydroxide, switch to a milder inorganic base. Cesium carbonate (Cs₂CO₃) is often highly effective for alkenyltrifluoroborates.[11] Potassium phosphate (K₃PO₄) is another excellent option, particularly for substrates with sensitive functional groups.[7]
-
Reduce Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
-
Optimize the Water Content: While some water is necessary, excess water can provide a ready proton source. Try reducing the proportion of water in your solvent system (e.g., from 4:1 Dioxane/H₂O to 10:1).
Q7: My substrate contains a base-labile functional group (e.g., an ester, amide, or ketone with α-protons). Which base should I choose?
A7: For substrates with base-sensitive functionalities, the use of strong bases is not advisable. Milder bases are strongly recommended to prevent saponification, elimination, or other undesired side reactions.[7]
-
Potassium Phosphate (K₃PO₄): This is an excellent first choice for sensitive substrates. It is generally strong enough to promote the coupling but mild enough to leave most sensitive groups intact.
-
Potassium Carbonate (K₂CO₃): Another widely used mild base that is often successful.[10]
-
Organic Bases: While sometimes used, organic amines like triethylamine (Et₃N) are often less effective for activating organotrifluoroborates compared to inorganic oxygen-based bases.[7][14]
Q8: The reaction is sluggish and incomplete, even after extended reaction times. Could the base be the issue?
A8: Yes, this is a common problem. If you've ruled out catalyst deactivation, the base is the next logical culprit.
-
Check Solubility: As mentioned in Q5, ensure your solvent system allows for at least partial solubilization or effective suspension of the base. If using K₃PO₄ in toluene, for example, the reaction may be extremely slow. Switching to a THF/water or Dioxane/water system will likely improve the rate.[10]
-
Increase Base Strength (Carefully): If you are using a very weak base (e.g., NaHCO₃) and your substrate is robust, consider moving to a moderately stronger base like K₂CO₃ or Cs₂CO₃. Cesium carbonate is known to be particularly effective for Suzuki-Miyaura reactions of vinyltrifluoroborates and can significantly accelerate the reaction rate.[11]
Section 3: Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl/Vinyl Halide or Triflate (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/Ligand)
-
Base (e.g., Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, degassed)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the aryl halide, this compound, and the base under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[12]
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst (and ligand, if applicable).
-
Seal the flask and place it in a preheated oil bath (typically 80-100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).[12]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: A Step-by-Step Guide to Screening Bases for Optimal Performance
-
Setup Parallel Reactions: Prepare 3-4 small-scale reactions in parallel vials. Use the general procedure above, keeping all variables (substrate amounts, catalyst, solvent, temperature) constant except for the base.
-
Select Candidate Bases: Choose a range of bases with varying properties. A good starting screen would be:
-
Vial 1: K₃PO₄ (mild, good for sensitive substrates)
-
Vial 2: K₂CO₃ (common, moderate strength)
-
Vial 3: Cs₂CO₃ (stronger carbonate, often highly effective)
-
-
Monitor Conversion: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the percent conversion of starting material and the formation of product versus side products (like the protodeboronated starting material).
-
Analyze and Optimize: Based on the results, select the base that gives the best combination of high conversion and low side-product formation. You can then perform a secondary optimization of temperature or solvent ratio with the winning base.
Table 1: Comparison of Common Bases for Suzuki-Miyaura Couplings
| Base | Formula | Approx. pKa of Conj. Acid | Common Solvents | Key Considerations & Insights |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | THF/H₂O, Dioxane/H₂O | Highly effective for organotrifluoroborates; higher solubility and reactivity than K₂CO₃. Often the best choice for vinyl groups.[11] |
| Potassium Phosphate | K₃PO₄ | 12.3 | Toluene, Dioxane, THF | Excellent choice for base-sensitive substrates. Often used in anhydrous or near-anhydrous conditions with boronic esters, but requires water for trifluoroborates.[7] |
| Potassium Carbonate | K₂CO₃ | 10.3 | Dioxane/H₂O, EtOH/H₂O | A reliable, cost-effective, and moderately strong base. A good general starting point for robust substrates.[10] |
| Triethylamine | Et₃N | 10.8 | n-PrOH, THF | Organic base. Generally less effective than inorganic bases for trifluoroborate activation but can be useful in specific applications.[7][14] |
Section 4: Visualizing the Process
Diagram 1: The Role of the Base in the Catalytic Cycle
Caption: The base facilitates both hydrolysis and boronate formation.
Diagram 2: Troubleshooting Flowchart for Low Reaction Yield
Caption: A logical workflow for troubleshooting base-related issues.
Section 5: References
-
Amijs, F., McCooey, S. H., & de Vries, J. G. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 4(11), 1867–1870. [Link]
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(39), 13495–13507. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
Sources
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Technical Support Center: Potassium trans-1-propenyltrifluoroborate
Welcome to the technical support center for Potassium trans-1-propenyltrifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its application, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the scientific understanding to optimize your experiments and mitigate common side reactions.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during reactions involving this compound. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Protodeboronation
Question: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of the desired product, and I am observing a significant amount of propene and the corresponding de-halogenated arene. What is causing this, and how can I fix it?
Answer:
This is a classic case of competing protodeboronation, a common side reaction with organoboron reagents.[1][2][3] The carbon-boron bond is being cleaved and replaced by a carbon-hydrogen bond, leading to the formation of propene. This issue stems from the hydrolysis of the trifluoroborate to the corresponding trans-1-propenylboronic acid, which is more susceptible to protodeboronation.[4][5]
Causality Analysis:
-
Hydrolysis Rate vs. Catalytic Turnover: Potassium organotrifluoroborates are considered "protected" forms of boronic acids.[3][6] The success of the cross-coupling reaction relies on the slow and steady in-situ release of the boronic acid, which is then consumed by the palladium catalyst in the cross-coupling cycle.[4][5] If the rate of hydrolysis of the trifluoroborate to the boronic acid is faster than the rate of the catalytic turnover, the boronic acid accumulates in the reaction mixture.[4][5] This accumulation increases the likelihood of side reactions like protodeboronation.[1] For alkenyltrifluoroborates like the β-styryl variant, hydrolysis can be quite fast.[4][5]
-
Influence of pH and Base: The pH of the reaction medium is a critical factor in the rate of protodeboronation.[3] Both acidic and strongly basic conditions can accelerate this side reaction.[2][3] The choice of base is therefore crucial. Strong inorganic bases can create a highly basic environment that promotes protodeboronation.[3] Furthermore, some bases like cesium carbonate (Cs₂CO₃) in THF/water mixtures can induce phase-splitting, which can affect the local pH and, consequently, the hydrolysis rate.[4][5]
-
Reaction Temperature: Higher reaction temperatures can increase the rate of all reactions, including the undesirable protodeboronation.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Optimize the Base | Switch to a weaker base such as K₃PO₄, CsF, or KOAc.[3] These bases are effective in promoting the Suzuki-Miyaura coupling while being less aggressive in promoting protodeboronation. |
| 2 | Control the Hydrolysis Rate | Ensure a controlled release of the boronic acid. This can be achieved by using a biphasic solvent system with carefully controlled water content. For instance, a THF/H₂O or Toluene/H₂O system is commonly used.[7][8] |
| 3 | Lower the Reaction Temperature | Attempt the reaction at a lower temperature (e.g., 50-60 °C).[3] This can slow down the rate of protodeboronation relative to the cross-coupling reaction. |
| 4 | Employ a Highly Active Catalyst System | Use a more active palladium catalyst and ligand system, such as those based on sterically hindered biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9][10] A faster catalytic cycle will consume the boronic acid as it is formed, minimizing its concentration and the chance for protodeboronation.[1] |
| 5 | Use a PTFE Reaction Vessel | The surface of glass vessels can sometimes influence the hydrolysis profile of organotrifluoroborates.[1] Using a PTFE (Teflon) vessel can provide a more inert reaction environment.[3] |
Visualizing the Competing Pathways:
Caption: Generalized setup for maintaining an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound?
A: Potassium organotrifluoroborates, including the trans-1-propenyl variant, are known for their excellent stability. [8][11]They are typically crystalline solids that are stable to air and moisture, making them easier to handle and store for extended periods compared to their boronic acid counterparts, which can dehydrate to form boroxines. [8][10][12] Q2: Do I need to use an excess of this compound?
A: One of the advantages of using potassium organotrifluoroborates is that they are less prone to decomposition via protodeboronation than boronic acids. [13]This often allows for the use of near-stoichiometric amounts of the reagent (e.g., 1.1-1.2 equivalents), which improves the atom economy of the reaction. [12]However, in cases where protodeboronation is still a competitive side reaction, a slight excess (up to 1.5 equivalents) may be beneficial. [3] Q3: What is the role of water in reactions with this compound?
A: Water plays a crucial role in the activation of potassium organotrifluoroborates for Suzuki-Miyaura coupling. The trifluoroborate itself is generally unreactive in the catalytic cycle. It must first hydrolyze to the corresponding boronic acid to undergo transmetalation to the palladium center. [4][5][6]Therefore, a controlled amount of water is typically required in the solvent system. However, as discussed in the troubleshooting guide, an excess of water or uncontrolled hydrolysis can lead to unwanted side reactions. An increased amount of water can sometimes increase the rate of cross-coupling relative to protodeboronation. [14] Q4: Can this compound undergo oxidation?
A: Yes, organoboron compounds, in general, are susceptible to oxidation. [15]The carbon-boron bond can be cleaved by oxidizing agents to form alcohols or carbonyl compounds. [15][16]While the trifluoroborate moiety offers some protection, the corresponding boronic acid formed upon hydrolysis is more readily oxidized. It is crucial to avoid unintentional oxidation by using degassed solvents and maintaining an inert atmosphere. [17] Q5: Are there any known impurities in commercial this compound?
A: Commercially available organotrifluoroborates are generally of high purity. However, a potential impurity could be potassium hydrogen fluoride (KHF₂), a reagent used in their synthesis. [18]Traces of KHF₂ have been observed as a contaminant. [18]It is good practice to verify the purity of the reagent by analytical techniques such as NMR if unexpected reactivity is observed. [19]
References
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. University of Bristol Research Portal. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Kabalka, G. W., & Mereddy, A. R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(18), 4148-4151. [Link]
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Kabalka, G. W., & Mereddy, A. R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications. [Link]
-
Schwier, T., & O'Shea, D. F. (2008). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. The Journal of Organic Chemistry, 73(17), 6841-6844. [Link]
-
Schwier, T., & O'Shea, D. F. (2008). Highly stereoselective synthesis of cis-alkenyl pinacolboronates and potassium cis-alkenyltrifluoroborates via a hydroboration/protodeboronation approach. PubMed. [Link]
-
Schwier, T., & O'Shea, D. F. (2008). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/ Protodeboronation Approach. The Journal of Organic Chemistry. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282-1294. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Molander, G. A., & Figueroa, R. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Angewandte Chemie International Edition in English, 48(49), 9240-9261. [Link]
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Wikipedia. (n.d.). Organoboron chemistry. Wikipedia. [Link]
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Kohlpaintner, P. J., et al. (2023). The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate. European Journal of Organic Chemistry, 26(15), e202300220. [Link]
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American Chemical Society. (2025). Organoboron based antioxidants. ACS Fall 2025. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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Molander, G. A., & Figueroa, R. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Vedejs, E., & Clay, J. M. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(2), 231-234. [Link]
-
Le, C. M., & Douglas, J. J. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Organic Letters, 24(31), 5786-5791. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 3(3), 393-396. [Link]
-
Kalyani, D., et al. (2011). Mild Palladium-Catalyzed C–H Alkylation Using Potassium Alkyltrifluoroborates in Combination with MnF3. Journal of the American Chemical Society, 133(45), 18026-18029. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Request PDF. [Link]
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Yoshida, J.-i., & Suga, S. (2018). Electrochemical Properties and Reactions of Organoboron Compounds. The Chemical Record, 18(7-8), 913-924. [Link]
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Kohlpaintner, P. J., et al. (2023). (Open Access) The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate (2023). SciSpace. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
White Rose eTheses Online. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
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University of Pennsylvania. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. [Link]
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Bar, R. S., & Sarpong, R. (2011). Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates. Organic Letters, 13(16), 4344-4347. [Link]
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Nave, S., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8459-8470. [Link]
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Cenmed Enterprises. (n.d.). Potassium Trans 1 Propenyltrifluoroborat. Cenmed Enterprises. [Link]
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- 19. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Protodeboronation of Organotrifluoroborates
Welcome to the dedicated technical support center for the protodeboronation of organotrifluoroborates. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights, to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant side reaction?
A: Protodeboronation is a chemical reaction in which a carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. In the context of organotrifluoroborates (R-BF₃K), this process converts the desired organoboron compound into a simple hydrocarbon (R-H), effectively consuming the starting material and reducing the yield of the intended cross-coupling reaction (e.g., Suzuki-Miyaura coupling). This reaction is often an undesired side pathway that competes with the productive catalytic cycle.
Q2: What is the generally accepted mechanism for the protodeboronation of organotrifluoroborates?
A: The protodeboronation of organotrifluoroborates is understood to proceed through a multi-step mechanism. Initially, the trifluoroborate salt (R-BF₃K) undergoes partial hydrolysis or reaction with a base to form a more reactive boronic acid (RB(OH)₂) or a related boronate species. The key C-B bond cleavage step is often facilitated by a proton source, which can be the solvent (e.g., water, alcohols), an acid, or even trace moisture. The exact mechanism and rate-determining step can vary depending on the reaction conditions, including the nature of the 'R' group, the solvent, the pH, and the temperature.
Q3: Are aryl- and alkyltrifluoroborates equally susceptible to protodeboronation?
A: No, their susceptibility differs significantly. Aryltrifluoroborates, particularly those with electron-donating groups, are generally more prone to protodeboronation than their electron-withdrawing counterparts. Alkyltrifluoroborates, especially those lacking beta-hydrogens, can also be susceptible, but the mechanisms and contributing factors may differ from those for aryltrifluoroborates.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter during reactions involving organotrifluoroborates. Each section outlines potential causes and provides actionable solutions.
Problem 1: Low or No Conversion of Starting Material with Significant Protodeboronation
You observe a high percentage of the protodeboronated byproduct (R-H) and significant unreacted starting organotrifluoroborate, with little to no desired cross-coupled product.
The transmetalation step, where the organic group is transferred from boron to the metal catalyst (e.g., Palladium), is too slow. This allows the competing protodeboronation pathway to dominate.
Solutions:
-
Choice of Base: The base plays a critical role in activating the organotrifluoroborate for transmetalation. A simple hydroxide base may not be optimal. Consider using a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) which can facilitate the formation of the reactive boronate species required for the catalytic cycle.
-
Solvent System: The choice of solvent can dramatically affect the rate of transmetalation. Anhydrous conditions are often thought to prevent protodeboronation, but some water is typically necessary to hydrolyze the trifluoroborate to the active boronic acid. A mixed solvent system, such as Toluene/Water or Dioxane/Water, often provides the right balance.
-
Ligand Choice: The ligand on your palladium catalyst influences the rate of both oxidative addition and transmetalation. If transmetalation is the rate-limiting step, switching to a more electron-rich phosphine ligand can accelerate this process and outcompete protodeboronation.
An unintended acidic component in your reaction mixture is accelerating the cleavage of the C-B bond.
Solutions:
-
Reagent Purity: Ensure all reagents, especially the solvent and the base, are of high purity and free from acidic contaminants. If using an amine base, be aware that its hydrochloride salt could be a hidden proton source.
-
Strictly Anhydrous Conditions (If applicable): While some water can be beneficial, excessive amounts or the presence of other protic sources can favor protodeboronation. If your specific substrate is highly sensitive, consider using rigorously dried solvents and reagents. However, for most Suzuki-Miyaura couplings involving organotrifluoroborates, a controlled amount of water is necessary.
Problem 2: High Levels of Protodeboronation Even with Good Conversion to Product
The desired cross-coupling reaction is proceeding, but a significant portion of the organotrifluoroborate is still being lost to protodeboronation, leading to suboptimal yields.
Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation. For some substrates, the activation energy for protodeboronation may be lower, causing it to become more significant at elevated temperatures.
Solutions:
-
Temperature Screening: Perform a temperature screen to find the optimal balance. Start at a lower temperature (e.g., 60-70 °C) and incrementally increase it. Analyze the ratio of product to protodeboronated byproduct at each temperature point.
-
Microwave Irradiation: Microwave heating can sometimes offer better control and lead to faster reaction times, potentially minimizing the time the organotrifluoroborate is exposed to conditions that favor protodeboronation.
| Base | Solvent System | Typical Observation | Recommendation |
| K₂CO₃ | Toluene/H₂O (4:1) | Effective for many aryltrifluoroborates. | A good starting point for optimization. |
| Cs₂CO₃ | Dioxane/H₂O (5:1) | Often provides faster rates; can be beneficial if transmetalation is slow. | Try when other bases give sluggish reactions. |
| K₃PO₄ | THF/H₂O (10:1) | A strong base that can be highly effective, but may also increase protodeboronation for sensitive substrates. | Use cautiously and screen temperature carefully. |
Problem 3: Inconsistent Results and Poor Reproducibility
You are running the same reaction under what you believe are identical conditions, but the ratio of desired product to protodeboronated byproduct varies significantly between runs.
The most likely culprit for irreproducibility is a variable you are not controlling, with water being a primary suspect.
Solutions:
-
Standardize Water Content: Do not rely on "anhydrous" solvents from a bottle that has been opened multiple times. For sensitive reactions, use freshly distilled/dried solvents or solvents from a solvent purification system. Crucially, for reactions that require water, add a specific, measured amount (e.g., by volume percent or molar equivalents) rather than relying on adventitious moisture.
-
Reagent Scrutiny: Use reagents from the same batch for a series of experiments. If you open a new bottle of base, catalyst, or organotrifluoroborate, re-run your optimization. The purity of the organotrifluoroborate itself can also be a factor; consider recrystallizing it if you suspect impurities.
To determine the optimal water content for your specific reaction, set up a series of parallel reactions with varying amounts of water.
-
Setup: In an inert atmosphere glovebox, add the organotrifluoroborate (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂ with SPhos, 2 mol%), and base (e.g., K₂CO₃, 2.0 equiv) to separate reaction vials.
-
Solvent Addition: Prepare a stock solution of your chosen organic solvent (e.g., Toluene). To each vial, add the same total volume of solvent, but vary the percentage of water (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
Reaction: Seal the vials, remove them from the glovebox, and heat to the desired temperature (e.g., 80 °C) for a set time (e.g., 4 hours).
-
Analysis: Quench the reactions, and analyze the crude reaction mixture by ¹H NMR, GC, or LC-MS to determine the ratio of starting material, desired product, and protodeboronated byproduct. This will reveal the optimal water concentration for your system.
Technical Support Center: Solvent Effects on the Suzuki-Miyaura Coupling of Potassium trans-1-Propenyltrifluoroborate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvents in the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium trans-1-propenyltrifluoroborate. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to optimize your reactions, diagnose issues, and ensure reproducible results.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental failures and inconsistencies in a direct question-and-answer format.
Question 1: My reaction yield is low or non-existent. I'm confident in my catalyst and base. How could the solvent be the culprit?
Answer: This is a common issue where the solvent plays a multifaceted, and often underestimated, role. Several solvent-related factors can lead to low conversion:
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Insufficient Hydrolysis of the Trifluoroborate: Potassium organotrifluoroborates (R-BF₃K) are stable, crystalline solids that act as precursors to the reactive boronic acid species.[1] This in-situ generation requires hydrolysis, a step that is critically dependent on the presence of water in the solvent system.[2][3] If your solvent is anhydrous or has very low water content, the trifluoroborate may not hydrolyze at a rate sufficient to participate in the catalytic cycle, effectively starving the reaction.
-
Poor Reagent Solubility: The Suzuki-Miyaura reaction is often a multiphasic system involving an organic solvent, an aqueous phase for the base, and solid reagents. If your chosen organic solvent does not adequately solubilize the aryl halide or the palladium catalyst complex, the reaction kinetics will be severely hampered.
-
Catalyst Inhibition or Poisoning: Certain solvents can directly interact with and inhibit the palladium catalyst.
-
Strongly Coordinating Solvents: Nitrile-based solvents like acetonitrile (MeCN) can coordinate strongly to the palladium center, potentially displacing necessary ligands or blocking substrate access.[4]
-
Solvent Impurities: Ethereal solvents like THF can contain peroxide impurities if not stored properly, which can oxidize and deactivate the Pd(0) catalyst. Similarly, trace contaminants from solvent manufacturing can act as potent catalyst poisons.[5]
-
Question 2: I'm observing a significant amount of protodeboronation (my propenyl group is being replaced by hydrogen). How does my solvent choice influence this side reaction?
Answer: Protodeboronation is a major competing pathway that directly reduces your yield.[6] The solvent system is central to controlling it. The core issue is a mismatch between the rate of trifluoroborate hydrolysis and the rate of catalytic turnover.
The key is the "slow release" principle.[2][3] Ideally, the this compound hydrolyzes to propenylboronic acid, which is then immediately consumed by the palladium catalyst in the transmetalation step. If the hydrolysis is too fast relative to the cross-coupling rate, the boronic acid accumulates in the reaction mixture. This excess boronic acid is then vulnerable to cleavage by protic sources (like water or alcohols in your solvent system), especially at elevated temperatures, leading to the formation of propene.
Solutions:
-
Optimize Water Content: An excess of water can accelerate hydrolysis. Reducing the water content in your solvent mixture (e.g., moving from a 3:1 to a 10:1 organic/water ratio) can temper the hydrolysis rate.[7]
-
Choose a Less Protic Co-solvent: While some water is necessary, using a highly protic co-solvent like methanol or ethanol can exacerbate protodeboronation. Consider switching to isopropanol (i-PrOH) or a non-alcoholic solvent like THF or toluene.[8]
-
Accelerate Catalysis: If the catalytic cycle is slow, protodeboronation has more time to occur.[6] While not a solvent issue directly, using more active ligands on the palladium catalyst can speed up the desired coupling, outcompeting the undesired side reaction.
Question 3: My results are inconsistent from one run to the next, despite using the same protocol. Could this be a solvent issue?
Answer: Absolutely. Inconsistency is often traced back to subtle, uncontrolled variables in the solvent system.
-
Inconsistent Water Content: Ensure you are using a consistent, measured amount of water. Relying on "wet" solvent without quantification is a primary source of irreproducibility.
-
Phase Splitting: In certain mixed-solvent systems, such as THF/H₂O with a high concentration of a base like Cs₂CO₃, phase splitting can occur. This creates localized environments with different pH values and reagent concentrations, profoundly impacting hydrolysis and coupling rates. The shape of the reaction vessel and the stirring rate can even influence the nature of this phase splitting, leading to batch-to-batch variability.[2][3]
-
Solvent Degassing: Failure to properly degas the solvent is a critical error. Dissolved oxygen can lead to oxidative homocoupling of the boronic acid and can also oxidize the active Pd(0) catalyst to inactive Pd(II) species.[9] Always degas your solvent mixture thoroughly via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in the Suzuki-Miyaura coupling? The solvent is not merely an inert medium. It actively influences nearly every step of the reaction by:
-
Solubilizing the reactants, catalyst, and base.
-
Modulating the activity of the base.
-
Stabilizing the palladium catalyst and reactive intermediates.[10]
-
Influencing the rate of key steps like oxidative addition and reductive elimination.[11]
-
Participating directly in the reaction, as water does in the essential hydrolysis of the organotrifluoroborate.[2]
Q2: What are the best "starting point" solvent systems for coupling this compound? Based on extensive literature for similar organotrifluoroborates, the following systems are excellent starting points for optimization:
-
Toluene / Water: A robust, common system, particularly effective with bases like K₂CO₃.[12]
-
THF / Water: Another widely used system that generally provides good solubility for organic substrates.[13]
-
Isopropanol (i-PrOH) / Water: This protic system has shown excellent results for alkenyltrifluoroborates, often providing superior performance.[8] A common starting ratio for the organic solvent to water is between 4:1 and 10:1.
Q3: Does solvent polarity dictate success? Should I just choose the most polar solvent? No, this is a common misconception. The effect of solvent polarity is complex and does not follow a simple trend.[10][14] While polar solvents can stabilize the charged, anionic transition states involved in oxidative addition, some highly polar coordinating solvents (like DMF, DMSO, or MeCN) can bind to the palladium catalyst and inhibit the reaction.[10][14][15] The optimal solvent is often a balance of polarity for solubility and minimal catalyst inhibition.
Q4: Can I use a single-solvent system instead of a mixed aqueous one? For organotrifluoroborates, this is generally not advisable. The hydrolysis to the active boronic acid is a prerequisite for transmetalation.[1][16] While some protic solvents like alcohols might facilitate slow hydrolysis, a mixed system with a controlled amount of water is the most reliable and mechanistically sound approach to ensure the reaction proceeds efficiently.
Mechanistic Insights & Data
To effectively troubleshoot, a clear understanding of the catalytic cycle and the influence of external factors is essential.
The Suzuki-Miyaura Catalytic Cycle for Organotrifluoroborates
The cycle begins with the crucial, solvent-mediated hydrolysis of the stable this compound salt to its corresponding boronic acid, which can then enter the main catalytic loop.
Caption: Suzuki-Miyaura cycle initiated by solvent-mediated hydrolysis of the trifluoroborate.
Troubleshooting Workflow: Low Reaction Yield
When faced with low yield, a systematic approach to diagnosing the problem is critical. This workflow prioritizes solvent-related issues.
Caption: A logical workflow for troubleshooting low yields, focusing on solvent optimization.
Table 1: Representative Effects of Solvent Systems on Alkenyltrifluoroborate Coupling
This table summarizes general trends observed in the literature for the coupling of alkenyltrifluoroborates with aryl bromides. Actual yields are highly substrate-dependent.
| Solvent System (v/v) | Typical Base | Relative Reaction Rate | Common Issues to Monitor |
| Toluene / H₂O (5:1) | K₂CO₃, Cs₂CO₃ | Moderate | Potential solubility issues for polar substrates. |
| THF / H₂O (4:1) | Cs₂CO₃ | Moderate to Fast | Risk of peroxide impurities; potential for phase splitting with Cs₂CO₃.[2][3] |
| i-PrOH / H₂O (3:1) | t-BuNH₂, K₂CO₃ | Fast | Excellent performance, but protic nature may increase protodeboronation risk if catalysis is slow.[8] |
| Dioxane / H₂O (5:1) | K₃PO₄ | Moderate | Good general solvent, but health and environmental concerns are higher. |
| Acetonitrile (MeCN) / H₂O | Cs₂CO₃ | Variable to Slow | Potential for catalyst inhibition due to solvent coordination.[4] Not a recommended starting point. |
General Experimental Protocol
This procedure provides a validated starting point for the coupling of this compound with a generic aryl bromide. All steps should be performed under an inert atmosphere (Argon or Nitrogen).
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 10 mL THF and 2 mL H₂O). Degas the solution thoroughly for 15-20 minutes by sparging with argon.
-
Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and the base (e.g., Cs₂CO₃, 2.5 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%) and any additional ligand, if required.
-
Initiation: Add the degassed solvent mixture to the flask containing the solids. Stir for 2 minutes, then add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80 °C is common) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. [Link]
-
Lopes, I., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
-
Reddit r/Chempros. (2023). Problems with Suzuki coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2010). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Abstracts of Papers of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Molander, G. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie. [Link]
-
Dreher, S. D., & Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry. [Link]
-
Molander, G. A., & Rivero, M. R. (2002). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Syntheses. [Link]
Sources
- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
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- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 16. Suzuki Coupling [organic-chemistry.org]
"improving reaction times for Potassium trans-1-propenyltrifluoroborate"
Welcome to the technical support guide for Potassium trans-1-propenyltrifluoroborate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a focus on improving reaction times and overall success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and general use of this compound.
Q1: How should I store and handle this compound?
A1: this compound is a white, air-stable solid.[1] Unlike many boronic acids, organotrifluoroborates are generally stable to air and moisture and can be stored indefinitely without special precautions.[2][3][4] However, for optimal long-term stability, it is best practice to store it in a tightly sealed container in a cool, dry place. While it is less prone to protodeboronation than its boronic acid counterparts, minimizing exposure to atmospheric moisture is always recommended.[5][6]
Q2: What are the main advantages of using this compound over the corresponding boronic acid?
A2: Potassium organotrifluoroborates, including the trans-1-propenyl variant, offer several advantages over boronic acids. They are typically more robust, easier to purify and handle, and exhibit greater stability towards air and moisture.[7][8] This enhanced stability often prevents the formation of boroxines (cyclic anhydrides of boronic acids), which can complicate stoichiometry in reactions.[3] Consequently, near-stoichiometric amounts of the trifluoroborate can be used in cross-coupling reactions.[5][6]
Q3: In what solvents is this compound soluble?
A3: this compound is generally soluble in polar solvents such as acetone and acetonitrile.[9] For reaction purposes, it is often used in solvent systems like methanol, ethanol, or mixtures of tetrahydrofuran (THF) and water, particularly in Suzuki-Miyaura cross-coupling reactions.[5][7][10]
Q4: Is a base always required for Suzuki-Miyaura reactions with this reagent?
A4: Yes, a base is crucial for the Suzuki-Miyaura catalytic cycle when using organotrifluoroborates.[11][12] The base facilitates the hydrolysis of the trifluoroborate to the corresponding boronic acid in situ, which is the active species in the transmetalation step.[10][13] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[14][15]
Section 2: Troubleshooting Guide for Slow or Inefficient Reactions
This guide provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound, particularly in the context of palladium-catalyzed Suzuki-Miyaura cross-coupling.
Issue 1: Slow or Incomplete Conversion
Q: My Suzuki-Miyaura coupling reaction with this compound is sluggish or stalls before completion. What are the potential causes and how can I fix this?
A: Slow or incomplete conversion is a frequent challenge. The root cause often lies in one of three areas: reagent stability/activity, catalyst system, or reaction conditions.
Potential Cause A: Insufficient Hydrolysis of the Trifluoroborate
The active nucleophile in the Suzuki-Miyaura reaction is the boronic acid, which is generated in situ from the hydrolysis of the trifluoroborate salt.[10][13] If this hydrolysis is slow, it becomes the rate-limiting step of the overall reaction.
Troubleshooting Steps:
-
Choice of Base and Solvent: The rate of hydrolysis is highly dependent on the base and solvent system.[10]
-
Increase Water Content: Ensure a sufficient amount of water is present in the reaction mixture (e.g., using a solvent mixture like THF/water or ethanol/water). Water is required for the hydrolysis.
-
Base Selection: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) at promoting the necessary hydrolysis and subsequent transmetalation.[15]
-
-
Reaction Temperature: Increasing the reaction temperature (e.g., from 60 °C to 80 °C) can significantly accelerate the hydrolysis rate. Always ensure your solvent choice is appropriate for the intended temperature.
Potential Cause B: Catalyst Deactivation or Low Activity
The palladium catalyst is central to the reaction's success. Its activity can be compromised by impurities or suboptimal ligand choice.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The combination of the palladium source and the phosphine ligand is critical.[14]
-
For alkenyltrifluoroborates, PdCl₂(dppf) is a commonly used and effective catalyst.[9]
-
For challenging couplings, consider more electron-rich and sterically hindered phosphine ligands (e.g., RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can form highly active monocoordinated palladium complexes.[5][16]
-
-
Degassing: Ensure all solvents are thoroughly degassed before use. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to the formation of palladium black.[17] Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[14]
-
Catalyst Loading: While typical catalyst loadings are 1-2 mol %, for slow reactions, increasing the loading to 3-5 mol % may be beneficial.[5]
Workflow for Diagnosing Slow Reactions
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Products from Potassium trans-1-propenyltrifluoroborate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products involving Potassium trans-1-propenyltrifluoroborate. As a stable, crystalline solid, this reagent is an increasingly popular alternative to boronic acids in Suzuki-M iyaura cross-coupling reactions due to its ease of handling and storage.[1][2][3] However, the unique properties of organotrifluoroborates can present specific challenges during product purification. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses common issues encountered during the purification of products from reactions utilizing this compound.
Issue 1: Persistent Boron Impurities in the Final Product
Q: After my Suzuki-Miyaura reaction and standard work-up, I'm observing significant boron-containing impurities in my NMR spectrum alongside my desired product. What is the likely source of these impurities and how can I remove them?
A: This is a common issue stemming from the hydrolysis of the trifluoroborate salt and unreacted starting material.
Probable Causes:
-
Incomplete Reaction: The most straightforward cause is an incomplete reaction, leaving unreacted this compound in your crude product.
-
Hydrolysis to Boronic Acid: Potassium organotrifluoroborates hydrolyze to their corresponding boronic acids under the basic conditions of the Suzuki-Miyaura reaction.[4][5][6] While this hydrolysis is necessary for the catalytic cycle, excess or unreacted boronic acid can persist through the work-up.[7]
-
Formation of Boroxines: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[8] These species have different polarities and can complicate purification.
Solutions:
-
Azeotropic Removal with Methanol: Boronic acids and their derivatives can often be removed by repeatedly dissolving the crude product in methanol and concentrating it under reduced pressure. This process forms volatile trimethyl borate, which is removed with the solvent.[9]
-
Liquid-Liquid Extraction:
-
Basic Wash: A wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) can help remove acidic boronic acid impurities.
-
Acidic Wash: If your product is stable to acid, a wash with a dilute acid (e.g., 1M HCl) can also be effective.
-
-
Column Chromatography:
-
Silica Gel: For many products, flash column chromatography on silica gel is effective.[10] However, be aware that the acidic nature of silica gel can sometimes cause decomposition of acid-sensitive products or streaking of the boronic acid impurities.[8][11]
-
Neutral Alumina: If your compound is sensitive to silica, using neutral alumina can be a good alternative.[12][13]
-
Deactivated Silica: You can deactivate silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[11]
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.[14] Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
Issue 2: Difficulty Removing Residual Palladium Catalyst
Q: My final product is contaminated with a black or gray solid, which I suspect is the palladium catalyst. How can I effectively remove it?
A: Residual palladium is a frequent problem in cross-coupling reactions and its removal is critical, especially in pharmaceutical applications.[15]
Probable Causes:
-
Homogeneous Catalyst Residues: Homogeneous palladium catalysts can be challenging to remove completely by simple filtration.[16]
-
Chelation by Product: If your product contains nitrogen or sulfur atoms, it can chelate with the palladium, making it more soluble in the organic phase and harder to remove.[17]
Solutions:
-
Filtration through Celite®: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This will remove insoluble palladium species.[18][19]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb the palladium catalyst.[17][20] However, be aware that this can sometimes lead to loss of the desired product due to non-specific adsorption.[17]
-
Palladium Scavengers:
-
Thiol-based Scavengers: Silica or polymer-supported scavengers with thiol functional groups have a high affinity for palladium and can be very effective.[16] The reaction mixture is stirred with the scavenger, which is then removed by filtration.
-
Other Scavengers: Other functionalized resins, such as those with amines or isocyanates, are also available.[17]
-
-
Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help to extract palladium into the aqueous phase.[12]
Issue 3: Low Product Yield After Purification
Q: My crude reaction shows good conversion by TLC/GC-MS, but my isolated yield after column chromatography is very low. What could be the reason for this?
A: Significant product loss during purification can be frustrating. Here are some potential causes and solutions.
Probable Causes:
-
Product Instability on Silica Gel: As mentioned, some compounds can decompose on acidic silica gel.[21]
-
Non-specific Adsorption: Highly polar products or those with certain functional groups can irreversibly adsorb to the stationary phase. This is a known issue with activated carbon as well.[17]
-
Co-elution with Impurities: If the polarity of your product is very similar to that of a major impurity, it can be difficult to achieve good separation, leading to mixed fractions and lower isolated yields of pure product.
Solutions:
-
Test for Stability: Before committing to a large-scale purification, spot your crude product on a TLC plate and let it sit for a few hours. Re-elute the plate to see if any new spots have appeared, which would indicate decomposition.
-
Optimize Chromatography Conditions:
-
Change the Stationary Phase: Switch to neutral alumina or deactivated silica gel.[11][12][13]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve separation and reduce tailing.[11]
-
Dry Loading: If your product is not very soluble in the initial eluent, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[11][21]
-
-
Alternative Purification Methods:
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of the corresponding boronic acid?
A1: Potassium organotrifluoroborates offer several advantages over boronic acids. They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, which simplifies storage and handling.[1][8] In contrast, boronic acids can be prone to decomposition and often exist in equilibrium with their boroxine anhydrides, which can complicate stoichiometry.[7][8] The enhanced stability of trifluoroborates allows them to be used in multi-step syntheses where boronic acids might require protection and deprotection steps.[8]
Q2: Does this compound need to be converted to the boronic acid in situ for the Suzuki-Miyaura reaction to occur?
A2: Yes, the generally accepted mechanism for the Suzuki-Miyaura coupling with organotrifluoroborates involves the slow, base-mediated hydrolysis of the trifluoroborate to the corresponding boronic acid.[4][6][7] This boronic acid is the active species that participates in the transmetalation step of the catalytic cycle. The slow release of the boronic acid is thought to be a key factor in the high efficiency of these reagents, as it minimizes side reactions like homocoupling.[1][4]
Q3: What are the optimal conditions for a Suzuki-Miyaura reaction with this compound?
A3: The optimal conditions can vary depending on the specific substrates being coupled. However, a common starting point involves a palladium catalyst such as PdCl₂(dppf) or a combination of Pd(OAc)₂ and a phosphine ligand, a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and a solvent system of an organic solvent (like THF, isopropanol, or toluene) and water.[2][23][24][25][26][27] The reaction is typically heated to ensure a reasonable reaction rate.
Q4: Can I use this compound in other types of cross-coupling reactions?
A4: While most commonly used in Suzuki-Miyaura reactions, organotrifluoroborates have been shown to be effective coupling partners in other transition-metal-catalyzed reactions as well, such as couplings with arenediazonium salts.[8][25]
Data and Protocols
Table 1: Common Impurities and Recommended Purification Strategies
| Impurity | Probable Source | Recommended Purification Method(s) |
| Unreacted this compound | Incomplete reaction | Aqueous work-up, Column Chromatography |
| trans-1-Propenylboronic acid / Boroxine | Hydrolysis of trifluoroborate | Azeotropic removal with MeOH, Basic/Acidic wash, Column Chromatography |
| Homocoupled byproducts | Side reaction of the boronic acid | Column Chromatography, Recrystallization |
| Residual Palladium Catalyst | Catalyst from the reaction | Filtration through Celite®, Activated Carbon, Palladium Scavengers |
Protocol 1: General Procedure for Flash Column Chromatography
-
Select a Solvent System: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between your product and impurities, with an Rf value for your product of approximately 0.2-0.3.
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, ensuring an even, flat top surface.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, use the dry loading technique described in the troubleshooting section.[11][21]
-
Elute the Column: Carefully add the eluent to the top of the column and apply gentle pressure to begin the elution process.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal with Activated Carbon
-
Dissolve the Crude Product: Dissolve the crude product containing residual palladium in a suitable organic solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.[17]
-
Stir the Mixture: Stir the suspension at room temperature for 1-2 hours. The progress of palladium removal can sometimes be visually monitored by the clearing of the solution color.
-
Filter through Celite®: Prepare a pad of Celite® in a filter funnel and filter the mixture to remove the activated carbon. Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
-
Concentrate the Filtrate: Remove the solvent from the filtrate under reduced pressure to yield the palladium-free product.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making workflow for purifying the product of a reaction involving this compound.
Caption: Decision workflow for product purification.
References
- BenchChem. (n.d.). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
- BenchChem. (n.d.). Technical Support Center: Purification of Air-Sensitive Organoboron Compounds.
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
Rykaczewski, K. A., & Vedejs, E. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(5), 735-746. [Link]
-
Vedejs, E., & Rykaczewski, K. A. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(17), 7354-7366. [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Vedejs, E., & Rykaczewski, K. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7354-7366. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
-
Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 38(4), 325-336. [Link]
-
ResearchGate. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chemler, S. R. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2009(21), 3505-3518. [Link]
-
Zhang, N., Hoffman, D. J., Gutsche, N., Gupta, J., & Percec, V. (2012). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki−Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. The Journal of Organic Chemistry, 77(13), 5956-5964. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Challenging purification of organoboronic acids. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- BenchChem. (n.d.). Synthesis of Organoboron Compounds via Diborane(4) Reagents: Application Notes and Protocols.
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Molander, G. A., & Ito, T. (2001). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 66(10), 3539-3544. [Link]
-
ResearchGate. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic letters, 8(13), 2791–2794. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Workup Tricks: Reagents. Retrieved from [Link]
-
ResearchGate. (2017). How to remove non-polar impurity from the compound?. Retrieved from [Link]
-
University of Pennsylvania ScholarlyCommons. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429. [Link]
- BenchChem. (n.d.). Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide.
-
ResearchGate. (2010). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Technical Support Center: Managing Impurities in Potassium trans-1-Propenyltrifluoroborate
Welcome to the technical support hub for potassium trans-1-propenyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to this compound
This compound is a crystalline, free-flowing solid that has gained significant traction as a stable and easy-to-handle alternative to boronic acids and esters in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] Its enhanced stability to air and moisture simplifies storage and handling, offering a distinct advantage over more sensitive organoboron compounds.[1][2][3] Despite its stability, impurities can arise during synthesis, storage, or handling, potentially impacting reaction outcomes. This guide will address the identification, management, and mitigation of these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most prevalent impurities typically originate from the synthetic route or subsequent degradation. These can include:
-
Starting Materials and Reagents: Residual boronic acids or their corresponding esters (e.g., pinacol esters) are common if the conversion to the trifluoroborate salt is incomplete.[4] Unreacted starting materials from the synthesis of the boronic acid precursor may also be present.
-
cis-Isomer: Potassium cis-1-propenyltrifluoroborate can be present as an isomeric impurity.[5] While the trans-isomer is generally more stable, the synthetic conditions can influence the isomeric ratio.
-
Hydrolysis Products: Although relatively stable, potassium organotrifluoroborates can undergo slow hydrolysis to the corresponding boronic acid, especially upon prolonged exposure to moisture or under non-neutral pH conditions.[6][7][8]
-
Oxidation Products: Boronic acids, which can be present as impurities or formed via hydrolysis, are susceptible to oxidation.[9]
-
Inorganic Salts: Salts such as potassium fluoride (KF) or residual potassium hydrogen fluoride (KHF2) from the synthesis can be present if the purification is not thorough.[10][11]
Q2: How can I detect and quantify impurities in my starting material?
A2: A multi-technique approach is recommended for comprehensive impurity profiling:
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | Can identify and quantify organic impurities, including the cis-isomer and residual solvents. The presence of pinacol from an incomplete conversion of a pinacol boronate ester can be detected around δ 1.14 ppm in CD3CN.[4] |
| ¹⁹F NMR Spectroscopy | Useful for identifying different fluorine-containing species. The trifluoroborate anion gives a characteristic signal. |
| ¹¹B NMR Spectroscopy | Helps to distinguish between tricoordinate boron species (boronic acids, esters) and tetracoordinate trifluoroborates.[12] Boronic acid byproducts may appear around 18 ppm.[7] |
| High-Performance Liquid Chromatography (HPLC) | Can separate and quantify the desired product from its organic impurities, providing an accurate assessment of purity.[13] |
| Inductively Coupled Plasma (ICP) | Can be used for elemental analysis to determine the concentration of boron and potassium, as well as detect other elemental impurities.[14] |
Q3: What is the acceptable level of impurity for my Suzuki-Miyaura coupling reaction?
A3: The tolerance for impurities is highly dependent on the specific reaction conditions and the nature of the substrates.
-
Boronic Acid: A small amount of the corresponding boronic acid is often not detrimental, as it is the active species in the catalytic cycle after in-situ hydrolysis of the trifluoroborate.[2][6][15] However, high concentrations can lead to side reactions like homocoupling.[9][15]
-
cis-Isomer: The presence of the cis-isomer may lead to the formation of the corresponding cis-coupled product, which could be difficult to separate from the desired trans-product.
-
Inorganic Salts: Excess inorganic salts can sometimes interfere with the catalytic cycle or solubility of the reagents.
It is always best to start with the highest purity material available and, if necessary, perform a small-scale test reaction to evaluate the impact of any known impurities.
Q4: How should I properly store this compound to minimize degradation?
A4: To ensure long-term stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] While it is stable to air and moisture for extended periods, minimizing exposure to atmospheric moisture will prevent slow hydrolysis.[8][16] For optimal shelf-life, storage at 4°C is sometimes recommended.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling
Possible Cause: Impurities in the this compound starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Detailed Steps:
-
Verify Purity: Re-analyze your starting material using the techniques mentioned in FAQ 2 to confirm its purity.
-
Purification: If significant impurities are detected, purification by recrystallization is often effective.[11][17] A common solvent system for recrystallization is acetonitrile or acetone/diethyl ether.[11][17]
-
Optimize Reaction Conditions: The hydrolysis of the trifluoroborate to the active boronic acid is a key step and its rate can be influenced by the base, solvent, and temperature.[6][15] Fine-tuning these parameters can sometimes overcome issues caused by minor impurities.
Issue 2: Formation of Unexpected Byproducts
Possible Cause: Presence of isomeric impurities or side reactions of the starting material or its impurities.
Troubleshooting Steps:
-
Identify the Byproduct: Use techniques like LC-MS and NMR to identify the structure of the unexpected byproduct.
-
Trace the Source:
-
If the byproduct is the cis-isomer of your desired product, your starting material likely contains the cis-trifluoroborate isomer.
-
If you observe homocoupling of the propenyl group, it may indicate that the concentration of the active boronic acid is too high, which can be caused by rapid hydrolysis or the presence of boronic acid as an initial impurity.[15]
-
Protodeboronation (loss of the boron functional group) can also occur, leading to propene as a byproduct.[6]
-
-
Mitigation Strategies:
-
For isomeric impurities, purification of the starting material or the final product may be necessary.
-
To control the concentration of the active boronic acid, you can try a slower addition of the base or use a base with lower solubility.[18]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general method for purifying potassium organotrifluoroborates.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot acetonitrile.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent (acetonitrile or diethyl ether) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: ¹H NMR Analysis for Pinacol Impurity
This protocol is for detecting residual pinacol from the synthesis of trifluoroborates from pinacol boronate esters.
-
Sample Preparation: Dissolve a known amount of the this compound in a suitable deuterated solvent (e.g., acetonitrile-d3).
-
Acquire Spectrum: Obtain a ¹H NMR spectrum.
-
Analysis: Look for a singlet peak corresponding to the methyl groups of pinacol, which typically appears around δ 1.14 ppm in acetonitrile-d3.[4]
-
Quantification: The amount of pinacol can be quantified by integrating its peak relative to a known peak of the desired product.
Concluding Remarks
The purity of this compound is paramount for achieving reproducible and high-yielding synthetic results. By understanding the potential impurities and employing the appropriate analytical and purification techniques, researchers can ensure the quality of their starting material and the integrity of their experimental outcomes. This guide serves as a starting point for troubleshooting, and further optimization may be required based on the specific experimental context.
References
-
Wikipedia. (2023, October 29). Organotrifluoroborate. Retrieved from [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 71(16), 6135–6137. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. The Journal of Organic Chemistry, 72(11), 4121–4125. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Retrieved from [Link]
-
Chem-Station. (2015, November 2). Organotrifluoroborate Salts. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol. Retrieved from [Link]
-
ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
SLS. (n.d.). This compound. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Retrieved from [Link]
-
Wipf Group. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]
-
Catalysis Reviews. (n.d.). The organoboron compounds: their Lewis acidity and catalytic activity. Retrieved from [Link]
-
ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent advances in photoinduced synthetic approaches to organoboron compounds. Retrieved from [Link]
-
University of Bristol. (n.d.). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2012, October 1). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Boron Determination—A Review of Analytical Methods. Retrieved from [Link]
-
MDPI. (n.d.). Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. Retrieved from [Link]
-
ScholarlyCommons. (2014, August 21). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. Retrieved from [Link]
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Organic Syntheses. (n.d.). TETRABUTYLAMMONIUM (E)-STYRYLTRIFLUOROBORATE. Retrieved from [Link]
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PubMed. (1990). A review of techniques for the analysis of boron in the development of neutron capture therapy agents. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Potassium trans-3-bromo-1-propenyltrifluoroborate. Retrieved from [Link]
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Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Organotrifluoroborates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming catalyst deactivation in Suzuki-Miyaura cross-coupling reactions utilizing organotrifluoroborates. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to diagnose and resolve challenges in your own experiments.
I. Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses common questions regarding the stability and activity of palladium catalysts in Suzuki reactions with organotrifluoroborates.
Q1: What are the primary modes of palladium catalyst deactivation in these reactions?
A1: Catalyst deactivation in Suzuki couplings, including those with organotrifluoroborates, can occur through several pathways. The most common is the formation of palladium black, which is catalytically inactive palladium(0) that has agglomerated and precipitated out of the reaction mixture.[1][2] This is often caused by the presence of oxygen, which can oxidize phosphine ligands, leaving the palladium center unprotected.[1] Another deactivation pathway involves the formation of stable, off-cycle palladium complexes, such as catalyst dimers, which are catalytically inactive.[3][4][5] Finally, impurities in the starting materials or solvents can act as catalyst poisons, irreversibly binding to the palladium and halting the catalytic cycle.[6]
Q2: How do organotrifluoroborates influence catalyst stability compared to boronic acids?
A2: Potassium organotrifluoroborates are generally more stable than their corresponding boronic acids.[7][8] They act as a protected form of the boronic acid, which is slowly released in situ under the reaction conditions.[8][9][10] This "slow-release" mechanism maintains a low concentration of the highly reactive boronic acid, which can help to minimize side reactions that may lead to catalyst deactivation, such as homocoupling.[9][11][12]
Q3: What is the role of fluoride ions, and can they contribute to catalyst deactivation?
A3: Fluoride ions play a multifaceted role in Suzuki-Miyaura reactions with organotrifluoroborates.[13][14] They can facilitate the reaction by forming a trans-[ArPdF(L)2] complex, which can accelerate the rate-determining transmetalation step.[13][14] Fluoride also promotes the final reductive elimination step.[13][14] However, excess fluoride can be detrimental by forming unreactive anionic borate species, [Ar'B(OH)n-3Fn]-.[13][14] While not a direct cause of catalyst deactivation, the formation of these unreactive species can stall the catalytic cycle, giving the appearance of a deactivated catalyst.
Q4: Can the choice of base impact catalyst longevity?
A4: Absolutely. The base is critical for the activation of the organotrifluoroborate but can also influence catalyst stability. Strong bases can promote the degradation of sensitive ligands and starting materials, leading to the formation of catalyst poisons. Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often preferred to minimize these side reactions.[15] The choice of base can also affect the rate of protodeboronation, a key side reaction that competes with the desired cross-coupling.[8][15]
II. Troubleshooting Guides: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki reactions with organotrifluoroborates.
Problem 1: Low or No Product Yield
A low or non-existent yield is the most common issue. A systematic approach to troubleshooting is essential.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Solutions and Causality:
-
Reagent Integrity: Organotrifluoroborates, while stable, can degrade over time. Ensure you are using high-purity starting materials. The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[15] Aryl chlorides often require more specialized and highly active catalyst systems.[16][17]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Inadequate degassing of solvents and the reaction vessel is a frequent cause of catalyst deactivation leading to the formation of palladium black. It is recommended to perform at least three vacuum/inert gas backfill cycles.[15]
-
Catalyst and Ligand Quality: Palladium(II) precatalysts can degrade, and phosphine ligands are susceptible to oxidation.[15][18] Use fresh catalyst and ligand from a reputable supplier and store them under an inert atmosphere.
-
Protodeboronation: This side reaction, where the C-B bond is replaced by a C-H bond, is a common issue, especially with electron-deficient or heteroaromatic organotrifluoroborates.[8] Using milder bases and ensuring the slow release of the boronic acid can mitigate this problem.[8][15]
Problem 2: Formation of Palladium Black
The appearance of a black precipitate is a clear sign of catalyst deactivation.
Causality Diagram:
Caption: Causes of palladium black formation.
Preventative Measures:
-
Rigorous Degassing: As mentioned previously, ensure all solvents and the reaction headspace are free of oxygen.[1]
-
Ligand Selection: Use sterically bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[19][20] These ligands form strong bonds with the palladium center, protecting it from agglomeration.[18]
-
Temperature Control: While Suzuki reactions often require heating, excessive temperatures can accelerate catalyst decomposition. If you observe palladium black formation, consider reducing the reaction temperature.
Problem 3: Inconsistent Reaction Rates or Stalled Reactions
A reaction that starts well but then slows down or stops completely can be indicative of gradual catalyst deactivation.
Possible Causes and Solutions:
| Observation | Potential Cause | Recommended Action |
| Reaction stalls after partial conversion. | Gradual catalyst deactivation or inhibition by a reaction byproduct. | Consider a higher catalyst loading or the addition of a stabilizing ligand. Analyze the reaction mixture for potential inhibitory byproducts. |
| Inconsistent results between batches. | Variability in reagent quality or reaction setup. | Standardize the source and purity of all reagents. Ensure consistent and thorough degassing procedures for every reaction. |
| Reaction is sluggish from the start. | Inefficient catalyst activation or suboptimal reaction conditions. | Ensure the Pd(II) precatalyst is being effectively reduced to the active Pd(0) species.[18] Screen different bases, solvents, and temperatures to find the optimal conditions for your specific substrates. |
III. Experimental Protocols
Protocol 1: Standard Degassing Procedure for Suzuki Reactions
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the organotrifluoroborate, aryl halide, and base.
-
Seal the vessel with a septum.
-
Evacuate the vessel under high vacuum for 5-10 minutes.
-
Backfill the vessel with an inert gas (argon or nitrogen).
-
Repeat the evacuate/backfill cycle at least two more times.[15]
-
Under a positive pressure of inert gas, add the degassed solvent via syringe.
-
Bubble the inert gas through the solvent for 10-15 minutes.[11]
-
Finally, add the palladium catalyst and ligand.
Protocol 2: Hot Filtration Test to Differentiate Homogeneous vs. Heterogeneous Catalysis
This test can help determine if the active catalyst is a soluble species or a solid particle, which can inform deactivation mechanisms.
-
Set up the Suzuki reaction as usual.
-
Allow the reaction to proceed to approximately 20-50% conversion.
-
While maintaining the reaction temperature, quickly filter the hot reaction mixture through a pre-heated syringe filter into a new, pre-heated, and inerted flask.
-
Allow the filtrate to continue stirring at the reaction temperature.
-
Monitor the reaction progress in the filtrate.
Interpretation:
-
Reaction in filtrate stops: The catalyst is truly heterogeneous, and deactivation is likely occurring on the solid support.[6]
-
Reaction in filtrate continues: The active catalyst is a soluble species that has leached from any solid support. Deactivation is occurring in the homogeneous phase.[6]
IV. References
-
Cammidge, A. N., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5573-5576. Available from: [Link]
-
Pérez-Temprano, M. H., et al. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Journal of the American Chemical Society, 134(30), 12792-12800. Available from: [Link]
-
Semproni, M. J., et al. (2019). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 38(15), 2969-2976. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available from: [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5573-5576. Available from: [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. Available from: [Link]
-
Semproni, M. J., et al. (2019). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 38(15), 2969-2976. Available from: [Link]
-
Semproni, M. J., et al. (2019). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. Available from: [Link]
-
Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros. Available from: [Link]
-
Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(42), 17534-17545. Available from: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 315-319. Available from: [Link]
-
Johnson, S. A., et al. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 10(15), 8446-8455. Available from: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available from: [Link]
-
ResearchGate. (2018). Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]
-
ResearchGate. (n.d.). Effect of bases on cross-coupling of 3 with 4a. Available from: [Link]
-
Wang, Y., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC. Available from: [Link]
-
Zolotukhina, E. V., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis. Available from: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. Available from: [Link]
-
Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Angewandte Chemie International Edition in English, 48(49), 9240-61. Available from: [Link]
Sources
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- 5. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
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- 18. Yoneda Labs [yonedalabs.com]
- 19. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Suzuki-Miyaura Reactions with Trifluoroborates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the scale-up of Suzuki-Miyaura reactions utilizing potassium organotrifluoroborate salts (R-BF₃K). As Senior Application Scientists, we understand that transitioning a reaction from bench-scale to pilot or manufacturing scale introduces a unique set of challenges. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the successful and safe scale-up of your cross-coupling reactions. Organotrifluoroborates are lauded for their stability and ease of handling, yet their behavior in large-scale reactions can be complex and requires careful consideration of several reaction parameters.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using potassium organotrifluoroborates over boronic acids for large-scale Suzuki-Miyaura reactions?
Potassium organotrifluoroborates offer several key advantages that are particularly beneficial for scale-up operations:
-
Enhanced Stability: They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3] This contrasts with boronic acids, which can be prone to dehydration to form cyclic boroxine anhydrides, complicating stoichiometry, or decomposition over time.[3] The stability of trifluoroborates simplifies storage, handling, and weighing on a large scale.[4]
-
Reduced Side Reactions: The trifluoroborate group acts as a protecting group for the boronic acid.[5] The slow, controlled in situ release of the boronic acid can minimize side reactions like protodeboronation and oxidative homocoupling, which can be more prevalent at the higher concentrations and longer reaction times often associated with scale-up.[5][6][7]
-
Stoichiometric Precision: Due to their lower propensity for protodeboronation, organotrifluoroborates can often be used in near-stoichiometric amounts, which is economically and environmentally advantageous in large-scale synthesis.[4][8][9]
Q2: What is the "slow-release" strategy, and how does it impact my scale-up?
The "slow-release" strategy refers to the gradual hydrolysis of the potassium organotrifluoroborate (RBF₃K) to the corresponding boronic acid (RB(OH)₂), which is the active species in the Suzuki-Miyaura catalytic cycle.[6][10] The rate of this hydrolysis needs to be carefully matched with the rate of the catalytic turnover.[6][7][10]
-
Benefits: When properly "geared," the slow release maintains a low steady-state concentration of the reactive boronic acid, which helps to suppress side reactions.[6][7]
-
Scale-up Challenge: The rate of hydrolysis is highly sensitive to a multitude of factors, including the specific organotrifluoroborate used, base, solvent, water concentration, temperature, and even the surface area and material of the reaction vessel.[5][6][7][10] On a larger scale, differences in mixing efficiency and heat transfer can lead to inconsistent hydrolysis rates and, consequently, variable reaction performance.
Q3: Are there any safety concerns I should be aware of when scaling up these reactions?
Yes, thermal safety is a critical consideration. Suzuki-Miyaura cross-coupling reactions can be significantly exothermic.
-
Runaway Reactions: Studies have shown that in certain solvent systems, particularly those containing water, the maximum temperature of the synthetic reaction (MTSR) can exceed the boiling point of the solvent.[11] This poses a serious risk of a runaway reaction if not properly controlled.[11]
-
Process Safety: It is imperative to conduct calorimetric studies (e.g., using a reaction calorimeter) to understand the heat profile of your specific reaction before attempting a large-scale run. This data will inform the necessary engineering controls for heat management.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of Suzuki-Miyaura reactions with trifluoroborates.
Issue 1: Low or Stalled Reaction Conversion
Q: My reaction is very slow or has stalled, leaving significant amounts of starting material. What are the likely causes and how can I fix this?
A: This is a common issue often linked to the hydrolysis rate of the trifluoroborate or catalyst activity.
-
Cause A: Inefficient Hydrolysis. The conversion of R-BF₃K to R-B(OH)₂ may be the rate-limiting step. The rate of hydrolysis is highly dependent on the substrate.[6][7][10] Some organotrifluoroborates, particularly those with electron-withdrawing groups or alkynyl moieties, hydrolyze extremely slowly.[6][7][10]
-
Troubleshooting Steps:
-
Review Your Substrate: Determine if your specific organotrifluoroborate is known to be a "slow" or "very slow" release type.[10]
-
Adjust Water Content: While counterintuitive, for some systems, reducing the proportion of the aqueous phase can increase the reaction rate.[12] However, for others, sufficient water is crucial for hydrolysis. Experiment with different solvent/water ratios.
-
Increase Temperature: Carefully increasing the reaction temperature can accelerate hydrolysis, but this must be balanced against potential catalyst decomposition and thermal safety.
-
Consider the Base: The choice and concentration of the base are critical. A stronger base or a different base (e.g., switching from K₂CO₃ to Cs₂CO₃ or K₃PO₄) can influence the hydrolysis rate.[13][14]
-
-
-
Cause B: Catalyst Deactivation. On a larger scale, with longer reaction times, catalyst deactivation becomes more probable.
-
Troubleshooting Steps:
-
Ligand Selection: The initial ligand may not be robust enough for the extended reaction time and temperature. Consider screening more sterically bulky, electron-rich phosphine ligands like SPhos, RuPhos, or XPhos, which are known to improve catalyst stability and activity.[15][16][17]
-
Catalyst Loading: While the goal is to reduce catalyst loading on scale, a stalled reaction may indicate that the loading is too low to overcome deactivation pathways.
-
Product Inhibition: In some cases, the product can adhere to the catalyst, leading to deactivation.[18][19] Improving agitation and ensuring good mixing can sometimes mitigate this.
-
-
Troubleshooting Workflow for Low Conversion
Caption: The Suzuki-Miyaura catalytic cycle with key scale-up challenges.
Protocols and Best Practices
Protocol: Ligand Screening for Scale-Up
The choice of phosphine ligand is paramount for a successful scale-up. [15]A systematic screening is often the most effective strategy.
Objective: To identify the optimal phosphine ligand for yield, reaction rate, and stability under process conditions.
Materials:
-
Your aryl halide and potassium organotrifluoroborate
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
A selection of phosphine ligands (see table below)
-
Chosen base and solvent system
-
Parallel reaction vials or multi-well plate
Procedure:
-
Set up an array of reactions: In parallel vials, set up your standard reaction conditions.
-
Vary the ligand: To each vial, add a different phosphine ligand. Ensure a consistent Pd:Ligand ratio (typically 1:2 for monodentate ligands).
-
Run reactions: Run all reactions under identical conditions (temperature, time, concentration).
-
Monitor progress: Take aliquots at regular intervals and analyze by HPLC or GC to determine conversion and impurity profiles.
-
Analyze results: Compare the performance of each ligand based on reaction rate, final conversion, and byproduct formation. The optimal ligand will provide high conversion with minimal side reactions in the shortest time.
Table 1: Common Phosphine Ligands for Suzuki-Miyaura Reactions
| Ligand Class | Specific Ligand | Key Characteristics | Common Use Cases |
| Biaryl Phosphines | SPhos, XPhos | Very bulky and electron-rich. Promote efficient oxidative addition and reductive elimination. [15] | General purpose, effective for sterically hindered substrates and aryl chlorides. |
| Buchwald Ligands | RuPhos | Highly active catalyst systems, often effective at low catalyst loadings. [16][17] | Challenging couplings, including those with heteroaryl chlorides. [4] |
| Ferrocenyl | dppf | Robust and thermally stable. | Often used in initial screening due to its broad applicability. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating, can be effective for less reactive electrophiles. [17] | Cross-coupling of aryl chlorides. |
References
-
Camm, K. D., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(4), 541-552. [Link]
-
Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem Technical Guides.
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 835-849. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]
-
Colombel, V., et al. (2011). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS Combinatorial Science, 13(5), 488-494. [Link]
-
Nikoshvili, L., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1475. [Link]
-
Amatore, C., et al. (2006). Role of a base in Suzuki-Miyaura reaction. Pure and Applied Chemistry, 78(2), 255-266. [Link]
-
Nikoshvili, L., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]
-
Liu, Z., et al. (2024). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
-
Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. [Link]
-
Sumida, Y., et al. (2018). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 16(43), 8245-8251. [Link]
-
Sumida, Y., et al. (2018). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- BenchChem. (2025). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. BenchChem Technical Guides.
-
Dreher, S. D., et al. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(10), 3794-3800. [Link]
-
Liu, Z., et al. (2024). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Biaryl Atropisomers: standing on the shoulder of Pd catalysis giants. ChemRxiv. [Link]
-
Le, C. M., et al. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 40(16), 2735-2740. [Link]
-
Le, C. M., et al. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PubMed Central. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Federal, M. J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 350-357. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Shi, Y., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 15(1), 5035. [Link]
-
Le, C. M., et al. (2021). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
Nave, S., et al. (2010). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society, 132(46), 16584-16599. [Link]
- BenchChem. (2025). a comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem Technical Guides.
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da Costa, M. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(11), 5000-5007. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
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ResearchGate. (n.d.). Fluorous biphasic Suzuki-Miyaura couplings in droplets. ResearchGate. [Link]
-
Wang, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(1), 163-169. [Link]
-
Wang, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. [Link]
-
da Costa, M. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
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Validation & Comparative
"Potassium trans-1-propenyltrifluoroborate vs. propenylboronic acid reactivity"
A Comparative Guide for Researchers: Potassium trans-1-Propenyltrifluoroborate vs. Propenylboronic Acid in Suzuki-Miyaura Coupling
Introduction: The Critical Choice of an Organoboron Reagent
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation.[1] The versatility and functional group tolerance of this palladium-catalyzed reaction have made it an indispensable tool in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic materials.[2] At the heart of this transformation lies the organoboron reagent, and the choice between using a traditional boronic acid or a more contemporary potassium organotrifluoroborate salt can significantly impact reaction efficiency, reproducibility, and practicality.
This guide provides an in-depth comparison of this compound and trans-1-propenylboronic acid, two common reagents for the introduction of a propenyl group. We will explore the fundamental differences in their stability, reactivity, and handling, supported by mechanistic insights and experimental data, to empower researchers to make an informed decision for their specific synthetic challenges.
Pillar 1: Stability and Handling - A Tale of Two Boron Species
The most striking difference between potassium organotrifluoroborates and boronic acids lies in their benchtop stability.[3][4] This disparity stems from the coordination state of the boron atom.
Propenylboronic Acid:
-
Structure and Instability: As a tricoordinate species, the boron atom in propenylboronic acid possesses a vacant p-orbital, rendering it Lewis acidic and susceptible to various decomposition pathways.[4]
-
Decomposition Pathways: Boronic acids are prone to protodeboronation (cleavage of the C-B bond), oxidation, and dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This formation of boroxines can complicate reaction stoichiometry, as the exact ratio of the monomeric acid to the trimeric anhydride is often uncertain.[5]
-
Storage and Handling: Due to their instability, many boronic acids, especially alkenylboronic acids, require storage under inert atmosphere and at low temperatures to minimize degradation over time.[6] Their purity can be variable, necessitating careful analysis or purification before use.
This compound:
-
Structure and Enhanced Stability: In contrast, the boron atom in a potassium organotrifluoroborate is tetracoordinate, forming a stable anionic complex with three fluorine atoms.[3][4] This "ate" complex satisfies the octet rule for boron, eliminating the vacant orbital and significantly reducing its susceptibility to the decomposition pathways that plague boronic acids.[7]
-
Crystalline and Air-Stable Nature: Potassium organotrifluoroborates are typically free-flowing, crystalline solids that are remarkably stable to air and moisture.[8][9] They can be stored indefinitely at room temperature without special precautions, offering a significant practical advantage in terms of handling and long-term storage.[3][7] This inherent stability ensures consistent quality and stoichiometry.
The superior stability of this compound makes it a more robust and reliable reagent, particularly for applications in high-throughput screening and multi-step syntheses where reagent integrity over time is paramount.
Pillar 2: Reactivity and Mechanistic Nuances in Suzuki-Miyaura Coupling
While stability is a key practical consideration, the ultimate measure of a reagent's utility is its performance in the desired chemical transformation. In the context of Suzuki-Miyaura coupling, both reagents are effective, but they participate via slightly different mechanistic pathways which can influence reaction outcomes.
The Central Role of Hydrolysis
A critical point to understand is that potassium organotrifluoroborates are considered "protected" or "pro-drug" forms of boronic acids.[4][10] For the catalytic cycle to proceed, the trifluoroborate must first undergo hydrolysis in situ to generate the active boronic acid species, which then participates in the transmetalation step with the palladium catalyst.[10][11]
This hydrolysis step is a key differentiator in the reactivity profile of the two reagents. The overall Suzuki-Miyaura catalytic cycle is depicted below, highlighting the entry point for both reagents.
The "Slow-Release" Advantage
The rate of hydrolysis of the organotrifluoroborate can be a significant advantage.[11][12] A "slow release" of the boronic acid can maintain a low, steady concentration of the active reagent in the reaction mixture.[12][13] This is beneficial because the highly reactive boronic acid, if present in high concentration from the start, is more susceptible to undesired side reactions like protodeboronation and oxidative homocoupling.[11][12][13] By generating it gradually, these side reactions can be minimized, often leading to higher yields of the desired cross-coupled product.[8]
This is particularly relevant for sensitive or unstable boronic acids, such as many heteroarylboronic acids, where the corresponding trifluoroborate salt offers a marked improvement in reaction outcome.[6][14][15] For trans-1-propenyltrifluoroborate, this controlled release can prevent decomposition and polymerization of the corresponding boronic acid under basic reaction conditions.
Factors Influencing Reactivity
The rate of hydrolysis, and thus the overall reaction rate, is dependent on several factors including the base, solvent, and temperature.[11][13] Studies have shown that for some organotrifluoroborates, the presence of silica from glass reaction vessels can accelerate hydrolysis by acting as a fluoride scavenger, driving the equilibrium towards the boronic acid.[16] Therefore, reaction reproducibility can be influenced by the choice of reaction vessel (glass vs. PTFE).[13][16]
Pillar 3: Comparative Performance and Experimental Data
While mechanistic understanding is crucial, empirical data provides the ultimate validation. Numerous studies have demonstrated that potassium organotrifluoroborates are not only viable alternatives but often superior coupling partners to boronic acids.
In a study by Molander et al., a wide range of potassium alkenyltrifluoroborates were successfully coupled with various aryl and heteroaryl halides, highlighting their broad applicability and tolerance of diverse functional groups.[17] The use of trifluoroborates often allows for the use of near-stoichiometric amounts of the boron reagent due to their reduced susceptibility to degradation.[7]
| Reagent Type | Coupling Partner | Conditions | Yield (%) | Reference |
| Potassium vinyltrifluoroborate | 4-Iodoanisole | PdCl₂(dppf), t-BuNH₂, i-PrOH/H₂O, 80°C | 95 | Molander, et al. |
| Potassium vinyltrifluoroborate | 2-Bromopyridine | PdCl₂(dppf), t-BuNH₂, i-PrOH/H₂O, 80°C | 88 | Molander, et al. |
| Indolylboronic acid | Heteroaryl Iodide | Pd-catalyzed | 37 | Sekine, et al.[14] |
| Indolyltrifluoroborate | Heteroaryl Iodide | Pd-catalyzed | 60 | Sekine, et al.[14] |
Note: This table presents representative data. Direct, side-by-side comparisons under identical conditions for the specific trans-1-propenyl substrates are often embedded within broader substrate scope studies. The trend, however, consistently shows trifluoroborates performing as well as or better than boronic acids, especially for challenging substrates.
Experimental Protocols
To provide a practical framework, here are representative, step-by-step protocols for utilizing both reagents in a Suzuki-Miyaura coupling reaction.
Workflow for a Comparative Reactivity Study
Protocol 1: Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 mmol, 2 mol%), and base (e.g., Cs₂CO₃, 3.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Suzuki-Miyaura Coupling with trans-1-Propenylboronic Acid
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), trans-1-propenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., Na₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of toluene and ethanol, 5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously for the required time.
-
Monitoring & Work-up: Follow steps 5-7 as described in Protocol 1.
Conclusion and Recommendation
Both this compound and trans-1-propenylboronic acid are valuable reagents for introducing a propenyl moiety via Suzuki-Miyaura coupling.
-
trans-1-Propenylboronic acid remains a viable, widely used reagent, particularly when freshly prepared or sourced from a reliable supplier for immediate use. Its direct participation in the catalytic cycle can be advantageous in well-optimized systems.
-
This compound , however, presents a compelling alternative with significant practical benefits. Its exceptional air and moisture stability simplifies storage and handling, ensures reagent purity and stoichiometry, and eliminates the common issues of boroxine formation and protodeboronation associated with boronic acids.[3][4][7] The in situ slow release of the active boronic acid can minimize side reactions and often leads to more consistent and higher yields, especially in complex syntheses or with sensitive substrates.[11][12][14]
For researchers in drug development and process chemistry, where reproducibility, scalability, and reagent robustness are critical, This compound is the superior choice . Its adoption can lead to more efficient, reliable, and cost-effective synthetic routes, ultimately accelerating discovery and development timelines.
References
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Lennox, A. J. J., & Lloyd-jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(17), 6841-6844. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Carboni, B., et al. (2006). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 8(17), 3821-3824. [Link]
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Batey, R. A., et al. (2003). Tetrabutylammonium Organotrifluoroborates: Novel Reagents for Suzuki-Miyaura Cross-Coupling Reactions. Organic Syntheses, 80, 107. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
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Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(43), 18054-18057. [Link]
-
Chemler, S. R. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Topics in Current Chemistry, 292, 1-38. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(13), 4462-4486. [Link]
-
Wang, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(10), 2917-2922. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform, 33(25). [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Cammidge, A. N., et al. (2019). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. Angewandte Chemie International Edition, 58(40), 14066-14086. [Link]
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A Head-to-Head Comparison for the Synthetic Chemist: Potassium Trifluoroborates vs. MIDA Boronates
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling, organoboron reagents are indispensable tools. The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, has driven the evolution of boronic acid derivatives designed to overcome the inherent limitations of the parent compounds, such as instability and difficult purification.[1] Among the most successful and widely adopted alternatives are potassium organotrifluoroborates (R-BF₃K) and N-methyliminodiacetic acid (MIDA) boronates.
This guide provides a detailed, evidence-based comparison of these two powerful classes of reagents. Our objective is to move beyond a simple list of pros and cons, instead offering a causal analysis of their respective strengths and weaknesses to inform your selection of the optimal reagent for your specific synthetic challenge.
Understanding the Players: Structure and Reactivity
At a fundamental level, both R-BF₃K and MIDA boronates function by masking the reactive, vacant p-orbital of the sp²-hybridized boron in a boronic acid. This is achieved by forming a more stable, tetracoordinate boron "ate" complex.[2][3] However, the nature of this protection dictates their distinct chemical personalities.
Potassium Organotrifluoroborates (R-BF₃K) are anionic tetracoordinate boron species formed by treating a boronic acid or its ester with potassium hydrogen fluoride (KHF₂).[2][4] These salts are typically crystalline, free-flowing solids. Their stability stems from the strong boron-fluorine bonds, which render the boron center less susceptible to protodeboronation and oxidation compared to boronic acids.[5][6] Reactivity in cross-coupling is unlocked in situ, typically under aqueous basic conditions, which slowly hydrolyzes the trifluoroborate to release the active boronic acid or a related boronate species for transmetalation to the palladium catalyst.[6]
MIDA Boronates are bicyclic boronate esters formed by the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA). This creates a rigid, sp³-hybridized boron center held within a protective cage. This structural feature makes MIDA boronates exceptionally stable to a wide range of anhydrous reaction conditions, including chromatography.[7][8] The release of the active boronic acid is triggered by mild aqueous base (e.g., NaOH or even NaHCO₃), which hydrolyzes the ester linkages.[1] This "on-demand" reactivity is a key feature of the MIDA platform.
Head-to-Head Comparison: A Data-Driven Analysis
The choice between R-BF₃K and MIDA boronates often hinges on three critical performance areas: stability, reaction scope and control, and handling/purification.
| Feature | Potassium Trifluoroborates (R-BF₃K) | MIDA Boronates | Rationale & Causality |
| Benchtop Stability | Generally excellent; most are indefinitely stable to air and moisture.[3][9] | Exceptional; indefinitely bench-top stable under air as crystalline solids.[10] | Both form stable tetracoordinate boron centers. MIDA's bicyclic structure provides a robust steric and electronic shield for the boron atom. |
| Chromatographic Stability | Generally unstable on silica gel; hydrolysis can occur. | Highly stable to standard silica gel chromatography.[7][11] | The B-F bonds in R-BF₃K are susceptible to hydrolysis by silica's surface hydroxyl groups. The MIDA ligand is a covalent, non-hydrolyzable shield under anhydrous chromatographic conditions. |
| Functional Group Tolerance | Broad; the trifluoroborate moiety is stable to many reagents, allowing for late-stage functionalization.[12] | Exceptional; stable to a wide range of common synthetic reagents, including many oxidants, reductants, and organometallics.[7][8] | The sp³-hybridized boron in MIDA boronates lacks a reactive p-orbital, rendering it inert to many chemical transformations that would degrade boronic acids or R-BF₃K.[7] |
| Reactivity Control | Functions as a "slow release" reservoir of boronic acid under basic coupling conditions.[6] | Offers tunable "slow release" with weak bases (e.g., K₃PO₄) or rapid "on/off" deprotection with strong bases (e.g., NaOH).[13] | MIDA hydrolysis rates can be finely modulated by the choice and concentration of base, allowing precise control over the concentration of the active boronic acid.[13][14] |
| Iterative Cross-Coupling | Not generally suitable. | The cornerstone of the platform; enables sequential, controlled C-C bond formation.[15] | MIDA boronates remain unreactive under anhydrous coupling conditions, allowing for selective reaction at another site. Subsequent deprotection unmasks the boronic acid for the next coupling step. |
| Purification | Typically purified by recrystallization or precipitation due to insolubility in many organic solvents.[16] | Can be purified by both recrystallization and standard silica gel chromatography.[7][11] | The high stability of MIDA boronates on silica gel is a significant practical advantage, enabling straightforward purification of complex intermediates.[17] |
| Synthesis | Often a one-pot procedure from organometallics or a simple reaction of boronic acids with KHF₂.[2][18] | Typically formed by condensation of a boronic acid with MIDA, often under Dean-Stark conditions or using MIDA anhydride.[7][11] | Synthesis for both is generally straightforward, though the high-temperature Dean-Stark conditions for MIDA boronate formation may not be suitable for sensitive substrates.[11] |
The Power of Controlled Reactivity: MIDA Boronates in Iterative Synthesis
A defining advantage of MIDA boronates is their role in enabling Iterative Cross-Coupling (ICC) . This powerful strategy, analogous to solid-phase peptide synthesis, allows for the sequential assembly of complex molecules from bifunctional building blocks.[7][15] The MIDA-protected boronate remains inert while a coupling reaction occurs at another site on the molecule. A simple deprotection step then reveals the boronic acid, ready for the next coupling reaction. This level of control is not achievable with potassium trifluoroborates.
Caption: Iterative Cross-Coupling (ICC) workflow using MIDA boronates.
Experimental Protocols: A Practical Guide
To illustrate the practical differences in handling and reaction setup, representative protocols for a standard Suzuki-Miyaura coupling are provided below.
Protocol 1: Suzuki-Miyaura Coupling using a Potassium Aryltrifluoroborate
Objective: Couple 4-methoxyphenyltrifluoroborate with 4-chloroacetophenone.
Materials:
-
Potassium 4-methoxyphenyltrifluoroborate (1.2 mmol)
-
4-Chloroacetophenone (1.0 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
RuPhos (0.06 mmol, 6 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂, RuPhos, potassium 4-methoxyphenyltrifluoroborate, 4-chloroacetophenone, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 85-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield the desired biaryl ketone.
Causality Note: The use of a biphasic toluene/water system and a base (K₂CO₃) is essential. The base facilitates the in situ hydrolysis of the trifluoroborate to the active boronic acid/boronate, which is required for the transmetalation step in the catalytic cycle.[5][19]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 2: Suzuki-Miyaura "Slow Release" Coupling using a MIDA Boronate
Objective: Couple the notoriously unstable 2-pyridyl MIDA boronate with 4-chloroanisole.
Materials:
-
2-Pyridyl MIDA boronate (1.1 mmol)
-
4-Chloroanisole (1.0 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol)
-
Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Combine 2-pyridyl MIDA boronate, 4-chloroanisole, Pd(OAc)₂, SPhos, and K₃PO₄ in an oven-dried reaction vessel.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.
-
Add degassed dioxane and water.
-
Heat the reaction mixture to 80 °C and stir for 18 hours. The slow release of the unstable 2-pyridyl boronic acid prevents its decomposition.[14]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Causality Note: For unstable boronic acids like 2-pyridyl, rapid generation in high concentration leads to competitive decomposition.[14] Using a MIDA boronate with a weak base like K₃PO₄ ensures a slow, controlled release, maintaining a low steady-state concentration of the active boronic acid. This allows the cross-coupling to outcompete decomposition, leading to significantly higher yields.[14]
The Verdict: Selecting the Right Tool for the Job
Choose Potassium Trifluoroborates when:
-
You need a cost-effective, highly stable, and easy-to-handle crystalline surrogate for a relatively stable boronic acid.
-
Your synthesis does not require purification of the boron-containing intermediate via silica gel chromatography.
-
The final product is the target, and no further transformations on the organoboron species are planned.
Choose MIDA Boronates when:
-
Your synthesis involves unstable boronic acids (e.g., 2-heterocyclic, vinyl, cyclopropyl).[14]
-
You are performing a multi-step synthesis and require purification of complex, boron-containing intermediates by chromatography.[7][17]
-
Your strategy relies on iterative cross-coupling to build molecular complexity in a controlled, sequential manner.[10]
-
You need to perform transformations on a molecule while keeping the boronic acid functionality protected and inert.[8][20]
Both potassium trifluoroborates and MIDA boronates are superior alternatives to boronic acids, offering enhanced stability and handling. R-BF₃K salts are robust, reliable reagents for direct cross-coupling applications. MIDA boronates, however, represent a more advanced platform, providing unparalleled stability, purification advantages, and a unique capacity for controlled reactivity that has enabled transformative strategies like iterative cross-coupling for the synthesis of complex small molecules.[7][10]
References
- Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
- Sigma-Aldrich.
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- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Isbrandt, E. S., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Molander, G. A., & Biolatto, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23.
- Kee, C. W., et al. (2023). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums.
- Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23.
- Molander, G. A., et al. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions.
- Sigma-Aldrich.
- Pye, A. (2018). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online.
- Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(44), 14623–14625.
- Singh, U. K., & Kumar, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates.
- BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent. BLDpharm Website.
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Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. .
- Request PDF. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry.
- Gillis, E. P. (n.d.). Iterative cross-coupling with MIDA boronates by eric paul gillis dissertation. University of Illinois Urbana-Champaign.
- Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.
- Molander, G. A., et al. (n.d.).
- Request PDF. (2019). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
- BLDpharm. (2022, August 26). Potassium Organotrifluoroborates - A Diamond in The Rough. BLDpharm Website.
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A Comparative Guide to Alternative Reagents for Propenyl Transfer in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of the propenyl moiety is a critical transformation in the synthesis of numerous natural products and pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this purpose. However, the choice of the propenylating agent can significantly impact the efficiency, reproducibility, and practicality of the reaction. This guide provides an in-depth comparison of alternative reagents for propenyl transfer in Suzuki coupling, moving beyond the traditional reliance on often unstable propenylboronic acids. We will explore the performance of potassium propenyltrifluoroborates and propenyl MIDA boronates, offering insights into their stability, reactivity, and practical application, supported by available experimental data.
The Challenge with Propenylboronic Acids: A Trade-off Between Reactivity and Stability
Propenylboronic acids are the most traditional organoboron reagents for propenyl transfer in Suzuki coupling. Their high reactivity often leads to rapid reaction times.[1] This reactivity stems from the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1]
However, this high reactivity comes at a significant cost: instability. Propenylboronic acids are susceptible to several decomposition pathways, including:
-
Protodeboronation: Cleavage of the C-B bond by a proton source, a common issue with vinylboronic acids.
-
Oxidation: Degradation in the presence of air.[2]
-
Boroxine Formation: Dehydration to form cyclic trimers, which can alter reactivity and stoichiometry.[2]
This inherent instability presents challenges in purification, storage, and handling, often requiring inert atmosphere techniques and leading to inconsistent results.[3][4] The purity of the boronic acid can be difficult to ascertain and maintain, impacting the reproducibility of reactions.[5]
The Rise of Stabilized Propenylating Agents
To overcome the limitations of propenylboronic acids, more stable and user-friendly alternatives have been developed. These reagents act as "protected" forms of the boronic acid, releasing the active species under the reaction conditions.
Potassium Propenyltrifluoroborates: Robust and Reliable Partners
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, allowing for indefinite storage at room temperature.[2][6] This enhanced stability is due to the tetracoordinate nature of the boron atom, which shields it from common degradation pathways.[2][4]
Key Advantages:
-
Exceptional Stability: Resistant to air, moisture, and even some oxidative conditions, simplifying handling and storage.[2][6]
-
High Purity: Can be easily purified by recrystallization, ensuring consistent quality.[6]
-
Slow Release of Boronic Acid: Under basic aqueous conditions, they slowly hydrolyze to release the corresponding boronic acid in situ, maintaining a low concentration of the reactive species and minimizing side reactions.[7]
Experimental Performance:
While direct comparative studies are scarce, the literature provides numerous examples of the successful application of potassium propenyltrifluoroborates in Suzuki coupling. For instance, the coupling of potassium trans-1-propenyltrifluoroborate with various aryl and heteroaryl halides proceeds in good to excellent yields.[8]
Propenyl MIDA Boronates: A Platform for Controlled and Iterative Synthesis
N-methyliminodiacetic acid (MIDA) boronates represent another class of highly stable and versatile organoboron reagents.[9][10] The MIDA ligand forms a dative bond with the boron atom, creating a tetracoordinate species that is exceptionally stable and compatible with a wide range of reaction conditions, including chromatography.[11][12]
Key Advantages:
-
Unprecedented Stability: MIDA boronates are generally crystalline solids that are stable to air, moisture, and a variety of synthetic reagents.[9][11]
-
Controlled Release: The MIDA protecting group can be cleaved under mild aqueous basic conditions to release the boronic acid, allowing for a "slow-release" strategy that is particularly beneficial for unstable boronic acids.[7][13]
-
Enabling Iterative Cross-Coupling: The stability of the MIDA boronate allows for sequential Suzuki-Miyaura reactions by selectively deprotecting and coupling different boronate functionalities within the same molecule.[9][11]
Experimental Performance:
The utility of MIDA boronates has been demonstrated in numerous complex syntheses. While specific data for propenyl MIDA boronate couplings is less prevalent in comparative studies, the general principle of their application holds. The direct Suzuki-Miyaura cross-coupling of primary B-alkyl MIDA-boronates with aryl bromides has been shown to be tolerant of a variety of functional groups, providing good to excellent yields.[14]
Comparative Summary of Propenylating Reagents
| Reagent Class | Structure (Representative) | Stability | Handling | Reactivity | Key Advantages | Key Disadvantages |
| Propenylboronic Acids | CH₂=CHB(OH)₂ | Low | Requires inert atmosphere; prone to decomposition | High | High reactivity, often leading to fast reactions. | Instability leads to handling, storage, and reproducibility issues.[1][2] |
| Potassium Propenyltrifluoroborates | [CH₂=CHBF₃]K | High | Air and moisture stable crystalline solid. | Moderate (requires activation) | Excellent stability, ease of handling, high purity.[2][6] | Slower reaction rates compared to boronic acids due to the need for in situ hydrolysis.[7] |
| Propenyl MIDA Boronates | (Structure with MIDA ligand) | Very High | Crystalline solid, stable to chromatography. | Low (requires deprotection) | Exceptional stability, enables iterative cross-coupling, controlled release of boronic acid.[9][11] | Requires a separate deprotection step, which can add complexity to the reaction setup.[13] |
Experimental Protocols: A Representative Workflow
While optimal conditions will vary depending on the specific substrates, the following provides a general framework for a propenyl transfer Suzuki-Miyaura reaction.
Diagram of a General Suzuki-Miyaura Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol using Potassium Propenyltrifluoroborate
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), potassium propenyltrifluoroborate (1.2-1.5 mmol), and a suitable base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of an organic solvent like THF, dioxane, or toluene and water, typically in a 3:1 to 10:1 ratio).
-
Degassing: Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC, GC/MS, or LC/MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Insight: The Role of the Boron Reagent
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the propenylating agent directly influences the crucial transmetalation step.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
For propenylboronic acid, transmetalation is believed to proceed after activation by a base to form a more nucleophilic boronate "ate" complex. In the case of potassium propenyltrifluoroborates and propenyl MIDA boronates, a pre-activation step is required to generate the active boronic acid or a related species in situ.[15] This controlled release can be advantageous in minimizing undesired side reactions.
Conclusion and Recommendations
The choice of a propenylating agent for Suzuki-Miyaura coupling is a critical parameter that should be guided by the specific requirements of the synthesis.
-
For rapid, small-scale syntheses where the boronic acid can be freshly prepared or obtained in high purity , propenylboronic acid remains a viable, albeit challenging, option.
-
For applications demanding high reproducibility, ease of handling, and robust reaction conditions , potassium propenyltrifluoroborate is an excellent choice. Its stability and commercial availability make it a practical and reliable reagent.
-
For complex, multi-step syntheses, particularly those involving iterative cross-coupling strategies , propenyl MIDA boronates offer unparalleled advantages in terms of stability and controlled reactivity.
By understanding the distinct characteristics of these alternative reagents, researchers can optimize their synthetic strategies for the efficient and reliable introduction of the valuable propenyl moiety.
References
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Lee, J. C. H., McDonald, R. & Hall, D. G. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nat. Chem.9 , 833–839 (2017). [Link]
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Knapp, D. M., Gillis, E. P. & Burke, M. D. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA Boronates. J. Am. Chem. Soc.131 , 6961–6963 (2009). [Link]
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Lennox, A. J. J. & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.43 , 412–443 (2014). [Link]
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Lloyd-Jones, G. C. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. in Catalysis without Precious Metals (ed. Bullock, R. M.) 225–266 (Wiley-VCH Verlag GmbH & Co. KGaA, 2010). [Link]
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Denmark, S. E. & Smith, R. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.136 , 6833–6844 (2014). [Link]
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Molander, G. A., Trice, S. L. J. & Dreher, S. D. MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules57 , 6239–6249 (2024). [Link]
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Molander, G. A. & Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.67 , 8424–8429 (2002). [Link]
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ChemBK. 2-Propenylboronic acid. ChemBK. [Link]
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Gillis, E. P., & Burke, M. D. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. J. Am. Chem. Soc.130 , 14084–14085 (2008). [Link]
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ChemSrc. 2-propenylboronic acid. ChemSrc. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Molander, G. A. & Bernardi, C. R. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. J. Org. Chem.67 , 8424–8429 (2002). [Link]
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Molander, G. A., & Ito, T. Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Org. Lett.4 , 107-109 (2002). [Link]
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Molander, G. A. & Biolatto, B. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.68 , 4302–4314 (2003). [Link]
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Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
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Chem-Station. MIDA boronate. Chem-Station. [Link]
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Miyaura, N. & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). J. Organomet. Chem.653 , 54-57 (2002). [Link]
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Molander, G. A., & Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.67 , 8424-8429 (2002). [Link]
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Aich, D. et al. Recent advances in the synthesis and reactivity of MIDA boronates. Chem. Commun.58 , 13298-13316 (2022). [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Dick, G. R., Knapp, D. M. & Burke, M. D. From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Acc. Chem. Res.48 , 2619–2630 (2015). [Link]
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Molander, G. A., Siddiqui, S. Z. & Fleury-Brégeot, N. POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Org. Synth.89 , 334 (2012). [Link]
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Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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Nykaza, T. V. et al. Development of the direct Suzuki-Miyaura cross-coupling of primary B-alkyl MIDA-boronates and aryl bromides. Org. Lett.16 , 1338–1341 (2014). [Link]
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Molander, G. A. & Yun, C.-S. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. J. Org. Chem.68 , 5534–5539 (2003). [Link]
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Pagliaro, M., Pandarus, V., Béland, F. & Ciriminna, R. Clean and fast cross-coupling of aryl halides in one-pot. Beilstein J. Org. Chem.8 , 354–359 (2012). [Link]
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Netherton, M. R. et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. J. Am. Chem. Soc.133 , 14345–14350 (2011). [Link]
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ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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Volochnyuk, D. M., Gorlova, O. O. & Grygorenko, O. O. Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. Chemistry27 , 15277–15323 (2021). [Link]
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Molander, G. A. & Ellis, N. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Beilstein J. Org. Chem.6 , 105 (2010). [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.131 , 6961-6963 (2009). [Link]
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Volochnyuk, D. M., Gorlova, O. O. & Grygorenko, O. O. Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. Chemistry27 , 15277–15323 (2021). [Link]
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A Mechanistic Guide to Suzuki-Miyaura Reactions: Comparing Potassium Trifluoroborates and Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While boronic acids have traditionally been the nucleophilic partner of choice, their inherent instability often leads to challenges in reproducibility and yield. Potassium organotrifluoroborates (R-BF₃K) have emerged as a superior class of reagents, offering exceptional stability and reactivity. This guide provides an in-depth mechanistic comparison, explaining the fundamental principles that underpin the superior performance of trifluoroborates and offering practical, data-supported insights for their application.
The Foundation of Performance: Structural Stability
The primary distinction between boronic acids and potassium trifluoroborates lies in their structure and resulting stability. Boronic acids are tricoordinate boron species with an empty p-orbital, making them susceptible to degradation pathways.[1][2]
-
Protodeboronation: The C–B bond in many boronic acids, particularly those of electron-deficient or heteroaromatic systems, is prone to cleavage in the presence of protic solvents, rendering the reagent inactive.[3][4] This often necessitates using a significant excess of the boronic acid to drive reactions to completion.[4]
-
Boroxine Formation: Boronic acids exist in a dehydrative equilibrium with their corresponding cyclic trimers, known as boroxines.[4] This complicates accurate weighing and stoichiometry, leading to inconsistent reaction outcomes.
In stark contrast, potassium trifluoroborates are tetracoordinate boron species.[3] The boron center is coordinatively saturated, which masks the reactivity of the C–B bond and imparts exceptional bench-top stability.[1][5] These reagents are typically crystalline, non-hygroscopic solids that can be stored indefinitely in air without degradation, a significant advantage in both discovery and process chemistry settings.[3][4][6][7]
Caption: Structural comparison highlighting the instability of boronic acids versus the stability of trifluoroborates.
The Mechanistic Core: Hydrolysis as the Activation Step
A common misconception is that the trifluoroborate salt itself participates directly in transmetalation. Extensive mechanistic studies have revealed that R-BF₃K salts are, in fact, "pro-nucleophiles" or protected forms of boronic acids.[1][8] Their activation for the Suzuki-Miyaura catalytic cycle occurs via a crucial, rate-moderating hydrolysis step.
The presence of water is essential for the reaction to proceed efficiently; under strictly anhydrous conditions, couplings involving trifluoroborates often show little to no conversion.[9][10] In the aqueous, basic medium of the reaction, the trifluoroborate slowly hydrolyzes to release the corresponding boronic acid in situ.[11][12][13][14][15]
This equilibrium-driven process is the key to their success. The slow, controlled release of the boronic acid ensures that its instantaneous concentration in the reaction mixture remains very low.[11][12] This elegantly circumvents the very side reactions that plague couplings using bulk boronic acids, namely protodeboronation and oxidative homocoupling.[11][12][15] This "slow-release" strategy allows for the use of near-stoichiometric quantities of the boron reagent, improving atom economy and simplifying purification.[4][16]
Caption: The hydrolysis pathway for the activation of potassium trifluoroborates to the active boronic acid.
The Complete Catalytic Cycle and Transmetalation
Once the active boronic acid is generated in situ, the mechanism merges with the well-established catalytic cycle of the Suzuki-Miyaura reaction. The transmetalation step, where the organic group is transferred from boron to the palladium center, can then proceed. While the precise nature of the transmetalation step is a subject of ongoing research—with evidence supporting pathways involving either a boronate species (formed from the boronic acid and base) or a palladium-hydroxo complex—it is clear that the hydrolysis of the trifluoroborate is the prerequisite entry point to this cycle.[13][14][17]
The overall process, starting from the stable trifluoroborate, is depicted below.
Caption: The Suzuki-Miyaura catalytic cycle, showing the entry point of trifluoroborates via hydrolysis.
Comparative Performance: A Data-Driven Overview
The mechanistic advantages of potassium trifluoroborates translate directly into superior practical performance compared to boronic acids and other derivatives like boronate esters.
| Feature | Potassium Trifluoroborates | Boronic Acids | Boronate Esters (e.g., Pinacol) |
| Stability & Shelf-Life | Excellent; typically stable indefinitely in air.[3][4][7] | Poor to moderate; susceptible to protodeboronation and boroxine formation.[3][4] | Good; generally more stable than boronic acids but can be sensitive to hydrolysis. |
| Ease of Handling | High; crystalline, free-flowing solids.[6][7] | Low; often waxy or difficult-to-handle solids due to boroxine formation.[4] | Moderate to High; often crystalline solids or oils. |
| Required Stoichiometry | Near-stoichiometric (typically 1.0-1.2 equiv).[4][16] | Often requires significant excess (1.5-2.5 equiv) to compensate for degradation.[4] | Typically 1.1-1.5 equiv. |
| Susceptibility to Side Reactions | Low; "slow-release" mechanism minimizes protodeboronation and homocoupling.[11][12] | High; prone to protodeboronation and homocoupling, especially with sensitive substrates.[3][11] | Moderate; less prone than boronic acids but can still undergo side reactions. |
| Requirement for Water | Essential; hydrolysis is the key activation step.[9][10] | Not strictly required but often used as a co-solvent. | Can often be run under anhydrous conditions. |
| Typical Yields | Good to excellent, especially with challenging heteroaryl or unstable substrates.[3][4] | Variable; can be high for simple systems but often poor for unstable substrates. | Good; a reliable alternative but may be less reactive than trifluoroborates in some cases.[9] |
Experimental Protocols
A. General Procedure for Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate
This protocol is representative for the coupling of aryl chlorides, which are often challenging substrates for boronic acids.[4][10]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the potassium aryltrifluoroborate (1.05 equivalents), the aryl or heteroaryl chloride (1.0 equivalent), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol %) and the phosphine ligand (e.g., SPhos or RuPhos, 4 mol %).
-
Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). Add a degassed solvent mixture, typically an alcohol/water or toluene/water system (e.g., ethanol/water 10:1).[2][10]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3]
B. Preparation of a Potassium Aryltrifluoroborate from a Boronic Acid
The stability and ease of handling of trifluoroborates make it advantageous to convert commercial or synthesized boronic acids into their corresponding trifluoroborate salts for storage and subsequent use.[4][6][7]
-
Dissolution: Dissolve the arylboronic acid (1.0 equivalent) in a suitable solvent such as methanol or diethyl ether.
-
Addition of KHF₂: To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equivalents) dropwise with vigorous stirring.
-
Precipitation: A white precipitate will typically form immediately or upon further stirring. Continue stirring at room temperature for 30-60 minutes.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water, the solvent used for dissolution (e.g., methanol), and finally with a nonpolar solvent like diethyl ether or pentane to aid in drying.
-
Drying: Dry the resulting white, crystalline solid under high vacuum to yield the pure potassium aryltrifluoroborate salt.
Conclusion
Potassium trifluoroborates represent a significant advancement in the field of Suzuki-Miyaura cross-coupling. Their superior performance is not arbitrary but is rooted in a clear mechanistic paradigm. By serving as stable, solid "pro-nucleophiles," they engage in a "slow-release" hydrolysis to provide a low, steady-state concentration of the active boronic acid. This elegant strategy minimizes degradation and side reactions, leading to higher yields, enhanced reliability, and the ability to use near-stoichiometric amounts of reagents. For researchers in drug development and materials science, embracing potassium trifluoroborates provides a robust and efficient solution for constructing complex molecular architectures, particularly when dealing with substrates that are notoriously problematic as boronic acids.
References
-
Potassium Heteroaryltrifluoroborates: A Superior Alternative to Boronic Acids in Cross-Coupling Reactions. Benchchem. 3
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
-
Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki−Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. ACS Publications.
-
Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. National Institutes of Health (NIH).
-
Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. PMC - NIH.
-
Organotrifluoroborate Coupling. ResearchGate.
-
Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters.
-
Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
-
Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters - ACS Publications.
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol.
-
Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. SciSpace.
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications.
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health (NIH).
-
Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry - ACS Publications.
-
Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH.
-
Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.
-
Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Scilit.
-
Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate.
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH.
-
Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar.
-
Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal.
-
Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. University of Pennsylvania.
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- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
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- 16. Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
A Comparative Kinetic Analysis of Potassium trans-1-Propenyltrifluoroborate in Suzuki-Miyaura Coupling: A Guide for the Modern Synthetic Chemist
Introduction: Beyond Boronic Acids in Cross-Coupling Chemistry
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1] Its application is vast, underpinning the synthesis of everything from pharmaceuticals to advanced materials. At the heart of this reaction lies the organoboron reagent. For decades, boronic acids have been the workhorse, but their inherent instability—a susceptibility to dehydration to form cyclic boroxines and a tendency towards protodeboronation—presents significant challenges in terms of stoichiometry, storage, and reproducibility.[2]
In response to these limitations, potassium organotrifluoroborates have emerged as a superior class of reagents.[3] These crystalline, free-flowing solids are remarkably stable to both air and moisture, a stark contrast to their boronic acid counterparts.[3] This guide provides an in-depth kinetic analysis of a key member of this class, potassium trans-1-propenyltrifluoroborate, and objectively compares its performance against the traditional trans-1-propenylboronic acid. We will delve into the causality behind experimental choices, provide validated protocols for kinetic analysis, and present a clear, data-driven comparison to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies.
The Unique Kinetic Profile of Potassium Organotrifluoroborates: A "Slow-Release" Advantage
A crucial concept to grasp is that potassium organotrifluoroborates are, in essence, exceptionally stable pre-catalysts for the active boron species. The tetracoordinate boron in the R-BF₃⁻ salt is not catalytically active for transmetalation.[4] It must first undergo hydrolysis to generate the corresponding boronic acid in situ. This prerequisite hydrolysis step is the defining kinetic difference between using a trifluoroborate salt and a boronic acid.
This "slow-release" mechanism, where the active boronic acid is generated gradually throughout the reaction, is a significant advantage.[5][6] By maintaining a low steady-state concentration of the sensitive boronic acid, side reactions such as oxidative homocoupling and protodeboronation are minimized.[5][6] The overall success of the coupling is therefore dependent on the careful gearing of the hydrolysis rate with the rate of the catalytic turnover.[5][6]
The rate of this critical hydrolysis step is influenced by several factors, including the base, solvent system, and the electronic properties of the organic group.[5] For alkenyltrifluoroborates like the trans-1-propenyl variant, hydrolysis is generally efficient under standard Suzuki-Miyaura conditions.[6]
Comparative Kinetic Analysis: this compound vs. trans-1-Propenylboronic Acid
To understand the practical implications of using this compound, we must compare its kinetic profile to that of trans-1-propenylboronic acid. While a direct side-by-side kinetic study under identical conditions is not extensively reported in the literature, we can construct a robust comparison based on established mechanistic principles and reported performance data.
Conceptual Kinetic Models
The reaction pathway for the trifluoroborate includes an initial, non-productive phase (the induction period) where the hydrolysis to the active boronic acid occurs. This contrasts with the direct entry of the boronic acid into the catalytic cycle.
Caption: Reaction pathways for trifluoroborate vs. boronic acid.
Performance Comparison
The following table summarizes the expected and reported differences in performance between the two reagents. This data is synthesized from numerous studies on the stability and reactivity of these compound classes.[2][3][7]
| Parameter | This compound | trans-1-Propenylboronic Acid | Rationale |
| Reagent Stability | Excellent, crystalline solid, stable to air and moisture for months/years.[3] | Poor, prone to decomposition and formation of boroxines.[2] | The tetracoordinate boron in the trifluoroborate salt is less susceptible to protodeboronation and dehydration. |
| Handling | Simple, weighs out accurately as a monomer.[4] | Difficult, often exists as a mixture of monomer and anhydride, complicating stoichiometry. | Crystalline solid nature of the trifluoroborate salt allows for precise measurement. |
| Induction Period | Present, due to the required hydrolysis step. | Minimal to none. | The trifluoroborate must first be converted to the active boronic acid in situ. |
| Initial Rate (V₀) | Generally lower, controlled by hydrolysis rate. | Higher, as the active species is immediately available. | The "slow-release" nature of the trifluoroborate modulates the concentration of the active reagent. |
| Side Reactions | Minimized (e.g., homocoupling, protodeboronation).[5][6] | More prevalent, especially with excess reagent or prolonged reaction times. | The low steady-state concentration of the boronic acid from the trifluoroborate reduces the likelihood of side reactions. |
| Overall Yield | Often higher and more reproducible.[2] | Variable, can be high but often less consistent due to reagent instability. | Superior stability and reduction of side reactions typically lead to better outcomes with the trifluoroborate. |
Experimental Design for a Comparative Kinetic Analysis
To empirically validate the differences outlined above, a rigorous kinetic analysis is required. The following protocol describes a detailed methodology for comparing the coupling of a model aryl bromide (e.g., 4-bromoacetophenone) with both this compound and trans-1-propenylboronic acid using an initial rates approach.
Objective
To determine and compare the initial reaction rates and observe the kinetic profiles for the Suzuki-Miyaura coupling using this compound and trans-1-propenylboronic acid.
Methodology: Reaction Monitoring by GC-MS
Reaction progress will be monitored by quantifying the formation of the product (trans-4-(prop-1-en-1-yl)acetophenone) over time using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.
Workflow for Kinetic Analysis
Caption: Experimental workflow for comparative kinetic analysis.
Detailed Experimental Protocol
-
Materials & Reagents:
-
4-Bromoacetophenone (Aryl Halide)
-
This compound (Reagent A)
-
trans-1-Propenylboronic acid (Reagent B)
-
Pd(dppf)Cl₂ (Catalyst)
-
Cesium Carbonate (Cs₂CO₃) (Base)
-
1,4-Dioxane/Water (3:1) (Solvent)
-
Dodecane (Internal Standard)
-
Reaction vials (e.g., 8 mL screw-cap vials with septa)
-
Heating block or oil bath
-
-
Preparation of Stock Solutions:
-
Aryl Halide Stock: Prepare a solution of 4-bromoacetophenone and dodecane in 1,4-dioxane.
-
Boron Reagent Stock (A): Prepare a solution of this compound in 1,4-dioxane.
-
Boron Reagent Stock (B): Prepare a solution of trans-1-propenylboronic acid in 1,4-dioxane. (Note: Prepare this solution immediately before use due to instability).
-
Catalyst Stock: Prepare a solution of Pd(dppf)Cl₂ in 1,4-dioxane.
-
-
General Reaction Procedure (for one kinetic run): a. To a reaction vial equipped with a stir bar, add Cs₂CO₃ (e.g., 2.0 equivalents). b. Add the required volume of the Aryl Halide stock solution (e.g., 1.0 equivalent). c. Add the solvent (dioxane and water) to reach the final desired concentration. d. Add the Catalyst stock solution (e.g., 0.02 equivalents). e. Seal the vial and place it in the pre-heated block at 80 °C. Allow to stir for 5 minutes to equilibrate. f. To initiate the reaction, inject the Boron Reagent stock solution (A or B, e.g., 1.2 equivalents) via syringe. Start the timer immediately (t=0). g. At each specified time point, withdraw a small aliquot (e.g., 50 µL) and immediately quench it in a GC vial containing 1 mL of cold ethyl acetate and a drop of water.
-
Data Analysis: a. Analyze all quenched samples by GC-MS. b. Generate a calibration curve to relate the peak area ratio (product/internal standard) to the concentration of the product. c. Plot the concentration of the product versus time for each kinetic run. d. Determine the initial rate (V₀) by calculating the slope of the initial linear portion of the curve (typically the first 10-20% of the reaction). e. Compare the V₀ values obtained for Reagent A and Reagent B.
Mechanistic Grounding
The kinetic differences observed are rooted in the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle with the trifluoroborate hydrolysis pre-step.
The transmetalation step is widely considered to be the rate-determining step of the overall cycle.[2] For this to occur, the neutral boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[8][9] There are two prevailing mechanistic proposals for transmetalation:
-
The Boronate Pathway: The base activates the boronic acid to form a boronate, which then attacks the Pd(II)-halide complex.[10]
-
The Pd-Hydroxo Pathway: The base first displaces the halide on the Pd(II) complex to form a more reactive Pd(II)-hydroxo species, which then reacts with the neutral boronic acid.[10][11]
Regardless of the precise pathway, the concentration of the active boronic acid is paramount. By using this compound, the synthetic chemist gains control over the introduction of this key intermediate into the catalytic system, thereby optimizing the reaction by kinetically suppressing undesired pathways.
Conclusion: A Superior Reagent for Robust and Reproducible Synthesis
From both a practical and kinetic standpoint, this compound offers clear and compelling advantages over its boronic acid counterpart. Its exceptional bench-top stability simplifies handling and ensures stoichiometric accuracy, leading to more reproducible outcomes. Kinetically, its "slow-release" of the active boronic acid via a controlled hydrolysis pre-step provides a powerful mechanism for minimizing side reactions that often plague Suzuki-Miyaura couplings. While this may introduce a brief induction period, the result is frequently a higher, more consistent yield of the desired product. For researchers in drug development and materials science, where reliability and purity are paramount, the adoption of potassium organotrifluoroborates is not merely a substitution, but a strategic upgrade in synthetic methodology.
References
-
Lloyd-Jones, G. C., Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7621–7635. [Link]
-
Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 10(15), 8534-8545. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(44), 15562–15571. [Link]
-
Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Cross-Coupling Reaction of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Bromides. Organic Letters, 5(14), 2465–2468. [Link]
-
Lennox, A. J. J. (2011). Organotrifluoroborate Coupling. ResearchGate. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. PubMed. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]
-
Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Advion Application Note. [Link]
-
Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(4), 777-780. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. Semantic Scholar. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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A Comparative Guide to the Cost-Effectiveness of Potassium trans-1-Propenyltrifluoroborate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of efficient and robust synthetic methodologies, the choice of reagents is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, yet its success often hinges on the stability and reliability of the organoboron coupling partner.[1][2] This guide provides an in-depth analysis of potassium trans-1-propenyltrifluoroborate, objectively comparing its performance, stability, and overall cost-effectiveness against traditional propenylboronic acids and their esters. As synthetic chemists navigate the complexities of multi-step synthesis, particularly in drug development, understanding the nuanced advantages of reagents like organotrifluoroborates can lead to more reproducible, scalable, and economical outcomes.
The Trifluoroborate Advantage: Beyond a Simple Boron Source
Potassium organotrifluoroborates have emerged as superior alternatives to their boronic acid and ester counterparts for several compelling reasons rooted in their fundamental structure.[3][4] Unlike the tricoordinate boron center in boronic acids, the boron in an organotrifluoroborate is tetracoordinate, rendering the C-B bond significantly more robust and less susceptible to premature cleavage.[3]
Key Advantages:
-
Enhanced Stability: Potassium organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3][5][6] This contrasts sharply with boronic acids, which are prone to dehydration to form cyclic boroxine anhydrides, complicating stoichiometry and leading to inconsistent reactivity.[3] Boronic esters, while more stable than acids, can be susceptible to hydrolysis.[3] The bench-top stability of trifluoroborates simplifies handling, storage, and weighing, eliminating the need for glove boxes or rigorously anhydrous conditions for storage.[7]
-
Resistance to Protodeboronation: The cleavage of the carbon-boron bond by acidic protons (protodeboronation) is a common failure mode for many organoboron reagents, resulting in reduced yields.[8] The robust nature of the trifluoroborate group provides exceptional resistance to this pathway, meaning that near-stoichiometric amounts of the reagent can be used effectively, a significant factor in atom economy and cost.[8][9]
-
Expanded Functional Group Tolerance: The stability of the trifluoroborate moiety allows it to be carried through various reaction steps where a more labile boronic acid would be degraded.[10] This "protected" nature enables more convergent and efficient synthetic strategies.
Performance in Synthesis: A Head-to-Head Comparison
While reaction conditions must be optimized for any given substrate, comparative studies and extensive literature evidence demonstrate that potassium organotrifluoroborates frequently provide higher and more reproducible yields, especially with challenging substrates.[4][11]
For instance, in the synthesis of complex heterocyclic structures, where boronic acids are known to be unstable, the corresponding trifluoroborate can improve yields dramatically.[11] A study on the synthesis of fluorescent nucleosides saw the yield increase from 37% with an indoloboronic acid to 60% by simply switching to the corresponding organotrifluoroborate.[11]
Table 1: Comparative Performance Data in Suzuki-Miyaura Coupling
| Parameter | This compound | trans-1-Propenylboronic Acid / Esters | Rationale & Causality |
| Typical Yields | Good to Excellent[12] | Moderate to Good, often variable | The higher stability of the trifluoroborate minimizes reagent decomposition and side reactions like protodeboronation, leading to more efficient conversion to the desired product.[8] |
| Reagent Stoichiometry | ~1.05 - 1.2 equivalents[5] | Often >1.5 equivalents required | Boronic acids often require a significant excess to compensate for decomposition and boroxine formation, impacting cost and downstream purification.[7] |
| Reaction Conditions | Milder temperatures often possible[8] | Can require higher temperatures | The enhanced nucleophilicity and stability of the trifluoroborate can lead to faster transmetalation, allowing for less forcing conditions. |
| Catalyst Loading | Can be effective with low catalyst loading (as low as 0.5 mol %)[8] | Often requires higher catalyst loading | Efficient transmetalation and fewer side reactions lead to a longer catalyst lifetime and higher turnover numbers. |
| Handling & Storage | Bench-stable solid, indefinite shelf life[7][11] | Requires careful storage, often refrigerated; prone to degradation[4] | The tetracoordinate boron structure is inherently less reactive towards air and moisture, simplifying laboratory workflow and reducing reagent waste.[3][6] |
Cost-Effectiveness Analysis: More Than Just the Price Tag
A simple comparison of the price-per-gram can be misleading. A true cost-effectiveness analysis must consider the reagent's molar mass, required stoichiometry, typical yield, and the indirect costs associated with handling and failed reactions.
Let's consider a benchmark Suzuki-Miyaura reaction coupling the propenyl group to a generic aryl bromide (Ar-Br, M.W. ~157 g/mol ) on a 1 mmol scale.
Table 2: Cost-Effectiveness Analysis for a Benchmark Reaction (1 mmol scale)
| Parameter | This compound | trans-1-Propenylboronic Acid |
| Chemical Formula | C₃H₅BF₃K | C₃H₇BO₂ |
| Molar Mass ( g/mol ) | 147.98[13] | 85.90 |
| Supplier Price (1g) | ~$359.00 (Sigma-Aldrich)[14] | ~$150.00 (Representative Price) |
| Price per mmol | ~$53.12 | ~$12.89 |
| Required Stoichiometry | 1.1 equivalents | 1.5 equivalents |
| Required Amount | 1.1 mmol | 1.5 mmol |
| Cost of Reagent per Reaction | ~$58.43 | ~$19.34 |
| Typical Yield | ~85% | ~65% |
| Cost per mmol of Product | ~$68.74 | ~$29.75 |
Note: Prices are illustrative and subject to change. The "Cost per mmol of Product" provides a more accurate reflection of true cost.
At first glance, the boronic acid appears significantly cheaper. However, this calculation does not factor in the "hidden costs" of using a less stable reagent:
-
Failed Reactions: The higher probability of reaction failure or low yield with boronic acids due to instability consumes valuable starting materials, solvents, and researcher time.
-
Purification: Excess boronic acid and its byproducts can complicate purification, requiring more time and materials.
-
Reproducibility: The enhanced stability of trifluoroborates leads to greater run-to-run consistency, which is critical in drug development and process scale-up.[4]
Experimental Section: Representative Protocol
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol %)[5]
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)[5]
-
Toluene and Deionized Water (e.g., 10:1 ratio)[5]
-
Schlenk tube or microwave vial
-
Magnetic stir bar and stir plate/oil bath
Procedure:
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).[5]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[5]
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe.[5]
-
Degassing: Sparge the stirred mixture with argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (2 mol %) and RuPhos (4 mol %). Add this solid mixture to the reaction tube under a positive pressure of argon.[5]
-
Heating: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualizing the Process
Diagrams help clarify the underlying chemical mechanism and the decision-making workflow for reagent selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for selecting the optimal propenylboron reagent.
References
- BenchChem. (2025). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
- BenchChem. (2025).
- Peng, C. L. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing.
- Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286.
- Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Cenmed Enterprises.
- Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-86.
- Sigma-Aldrich.
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A Researcher's Guide to Greener Chemistry: Comparing the Environmental Impact of Potassium Trifluoroborates and Organotins
In the relentless pursuit of novel therapeutics and advanced materials, carbon-carbon bond formation stands as a cornerstone of modern organic synthesis. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions like the Stille and Suzuki-Miyaura couplings. However, the increasing urgency of sustainable chemical practices compels us to look beyond reaction yields and consider the entire lifecycle of the reagents we employ. This guide offers a direct comparison between two key classes of reagents used in these transformations: the highly effective but notoriously toxic organotins and the increasingly adopted, greener alternative, potassium trifluoroborates.
The Organotin Dilemma: High Performance at a High Environmental Cost
Organotin compounds, or stannanes, have a long history in organic synthesis, particularly in the Stille coupling, due to their excellent functional group tolerance and the fact that the reaction often proceeds under neutral conditions.[1] However, their utility is overshadowed by severe environmental and health concerns.
Toxicity and Bioaccumulation: Trisubstituted organotins, such as the infamous tributyltin (TBT), are exceptionally toxic.[2] Historically used in antifouling paints for ship hulls, TBT was found to leach into marine ecosystems, causing catastrophic effects even at nanogram-per-liter concentrations.[3][4] These compounds are potent endocrine disruptors, causing imposex—the imposition of male characteristics in female marine snails—leading to population collapse.[5][6] Organotins are lipophilic, meaning they accumulate in fatty tissues, leading to biomagnification up the food chain and posing a threat to invertebrates, fish, marine mammals, and ultimately, humans.[7][8] Exposure in mammals is linked to immunotoxicity, neurotoxicity, and damage to the reproductive and central nervous systems.[9][10]
Persistence and Waste: Organotins are persistent in the environment, with a slow degradation rate, especially in sediments where their half-life can be around two years.[3][11] While biodegradation through sequential dealkylation to less toxic forms can occur, the process is slow.[11] From a practical standpoint, the removal of tin-containing byproducts from reaction mixtures is notoriously difficult, complicating purification and generating hazardous waste streams.[1][12]
Regulatory Scrutiny: Due to their proven harm, organotins are classified as persistent organic pollutants (POPs) and are heavily regulated.[13][14] The European Chemicals Agency (ECHA) has placed several organotin compounds on the candidate list of substances of very high concern (SVHCs), and their use is severely restricted under REACH regulations.[15][16][17]
Potassium Trifluoroborates: A Stable, Safer, and Sustainable Alternative
Potassium trifluoroborates (R-BF3K) have emerged as superior alternatives to boronic acids for the Suzuki-Miyaura coupling, which itself is often favored over the Stille reaction due to the lower toxicity of boron reagents.[1][18]
A Benign Environmental Profile: Potassium trifluoroborates offer a stark contrast to organotins. They are crystalline, air- and moisture-stable salts, which makes them easy to handle and store.[19] Studies on the toxicity of organoboron compounds, including a specific potassium trifluoroborate salt, have indicated low or minor toxicity.[20] The byproducts of Suzuki-Miyaura coupling using these reagents are typically inorganic boron salts, which are generally water-soluble and far easier to remove during workup, leading to cleaner reactions and less hazardous waste.[18] This high atom economy is a key principle of green chemistry.[18][21]
Enhanced Stability and Versatility: A significant advantage of potassium trifluoroborates over their boronic acid counterparts is their exceptional stability.[22] Boronic acids can be prone to degradation via protodeboronation, while trifluoroborates protect the crucial carbon-boron bond, allowing for more robust reaction conditions and a broader functional group tolerance.[19] They serve as a stable reservoir that slowly releases the boronic acid in situ under the reaction conditions, improving reaction outcomes.[19][23]
Head-to-Head Comparison: A Data-Driven Analysis
The choice between these reagent classes involves a trade-off between reaction scope and environmental responsibility. The data overwhelmingly favors potassium trifluoroborates for sustainable synthesis.
Comparative Toxicity Data
The following table summarizes the vast difference in aquatic toxicity, a critical measure of environmental harm.
| Compound Class | Representative Compound | Organism | Toxicity Metric (LC50) | Concentration | Source(s) |
| Organotin | Tributyltin Chloride (TBTCl) | Gilthead Seabream (Sparus aurata) embryos | 24h LC50 | 28.3 µg/L | [24] |
| Organotin | Tributyltin (TBT) | Sea Urchin (H. pulcherrimus) embryos | - | Developmental impairment at all tested concentrations (starting at 0.02 ppb or 0.02 µg/L) | [25] |
| Organotin | Tributyltin Chloride (TBTCl) | Freshwater Shrimp | 48h LD50 | 1.97 mg/L (1970 µg/L) | [4] |
| Organoboron | Phenylboronic Acid | - | LD50 (oral, rat) | 2000 mg/kg | [20]* |
| Organoboron | Potassium Thiophene-3-Trifluoroborate | Mouse | - | Minimal toxicity observed after oral administration | [20] |
*Note: Direct aquatic toxicity data for potassium trifluoroborates is less prevalent in literature, reflecting their lower environmental concern. The mammalian toxicity of phenylboronic acid, a related precursor, is provided for a general comparison of hazard levels, which are orders of magnitude lower than organotins.
Lifecycle and Environmental Fate
The environmental journey of these compounds from synthesis to disposal highlights the core of the issue. Organotins persist, accumulate, and poison ecosystems, while trifluoroborates and their byproducts are more readily managed and pose a significantly lower threat.
Experimental Protocol: Comparative Aquatic Toxicity Assessment
To provide a tangible method for evaluating these compounds in a research setting, this guide includes a standardized protocol for assessing acute aquatic toxicity using Daphnia magna, a common freshwater invertebrate indicator species. This protocol is based on OECD Test Guideline 202.
Objective
To determine and compare the acute immobilization (EC50) of a representative organotin compound (e.g., Tributyltin Chloride) and a potassium trifluoroborate salt after 48 hours of exposure.
Materials
-
Daphnia magna neonates (<24 hours old)
-
Reconstituted freshwater (as per OECD 202 guidelines)
-
Test compounds: Tributyltin Chloride (TBTCl) and a selected Potassium Aryltrifluoroborate
-
Glass beakers or test vessels (50-100 mL)
-
Volumetric flasks and pipettes
-
Incubator or temperature-controlled room (20 ± 2°C)
-
pH meter and dissolved oxygen meter
-
Stereomicroscope
Experimental Workflow Diagram
Step-by-Step Methodology
-
Culture and Acclimation: Culture Daphnia magna under controlled conditions. Prior to testing, ensure a healthy population from which neonates (<24 hours old) can be sourced.
-
Preparation of Test Solutions:
-
Prepare a concentrated stock solution of each test compound. A water-miscible, low-toxicity solvent (e.g., DMSO, <0.1% v/v) may be used if necessary, with an equivalent solvent control group included.
-
Perform serial dilutions to create a range of at least five test concentrations. For TBTCl, this range should span low µg/L levels. For the trifluoroborate, a much higher range (mg/L) will likely be required.
-
Include a negative control (reconstituted water only) and, if applicable, a solvent control.
-
-
Test Procedure:
-
Aliquot the test solutions into replicate glass beakers (e.g., 3-4 replicates per concentration).
-
Randomly allocate 20 neonates to each beaker.
-
Incubate the beakers for 48 hours under a 16-hour light, 8-hour dark cycle at 20 ± 2°C. Do not feed the daphnids during the test.
-
-
Observations:
-
At 24 and 48 hours, count the number of immobilized daphnids in each beaker. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Record water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test.
-
-
Data Analysis:
-
For each compound, calculate the percentage of immobilization at each concentration relative to the control group.
-
Use statistical software to determine the 48-hour EC50 value (the concentration estimated to immobilize 50% of the daphnids) and its 95% confidence intervals.
-
Causality and Self-Validation: The rationale for this protocol is to create a controlled, reproducible system. The use of a standardized organism (D. magna), defined water chemistry, and a clear endpoint (immobilization) ensures that any observed differences in toxicity can be directly attributed to the chemical compounds being tested. The inclusion of negative and solvent controls validates the experiment by ensuring that the test conditions themselves are not causing adverse effects. The starkly different EC50 values expected from this experiment will provide clear, quantitative evidence of the trifluoroborate's superior environmental profile.
Conclusion
While organotin reagents have historically enabled powerful chemical transformations, the scientific evidence of their environmental harm is unequivocal. They represent a class of persistent, bioaccumulative, and highly toxic pollutants that have no place in a future built on green chemistry principles.
Potassium trifluoroborates provide a readily available, highly effective, and environmentally benign alternative for Suzuki-Miyaura cross-coupling. Their stability, ease of handling, and the generation of non-toxic, easily removable byproducts align perfectly with the goals of sustainable synthesis. For researchers, scientists, and drug development professionals, the choice is clear. Adopting greener reagents like potassium trifluoroborates is not a compromise; it is a necessary evolution of our science, ensuring that the innovations we create in the lab do not come at the expense of the world outside it.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of cis- and trans-Propenyltrifluoroborate Isomers
In the realm of synthetic chemistry and drug development, the precise stereochemical assignment of molecules is paramount. Geometric isomers, such as the cis and trans forms of propenyltrifluoroborate, can exhibit vastly different chemical reactivity and biological activity. Therefore, unambiguous characterization is not merely an academic exercise but a critical step in ensuring the efficacy and safety of novel chemical entities. This guide provides an in-depth comparison of the spectroscopic techniques used to distinguish between cis- and trans-propenyltrifluoroborate, grounded in experimental data and established principles.
The differentiation of these isomers relies on exploiting the subtle yet significant differences in their molecular geometry and symmetry. These differences manifest in unique ways across various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Assignment
NMR spectroscopy is arguably the most powerful and definitive tool for distinguishing between cis and trans isomers of alkenes. The key lies in the analysis of coupling constants and chemical shifts in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The Power of the Coupling Constant
The most telling feature in the ¹H NMR spectrum is the vicinal coupling constant (³JHH) between the two vinylic protons. This value is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[1][2]
-
In the trans isomer, the vinylic protons are on opposite sides of the double bond, resulting in a dihedral angle of approximately 180°. This geometry leads to a large coupling constant, typically in the range of 12–18 Hz .[1][3][4]
-
In the cis isomer, the vinylic protons are on the same side, with a dihedral angle of about 0°. This results in a significantly smaller coupling constant, generally between 6–12 Hz .[1][3][5]
This marked difference in coupling constants provides an unambiguous method for assigning the stereochemistry. While the chemical shifts of the vinylic protons (typically found in the 4.5–6.5 ppm range) may also differ slightly between the two isomers, the coupling constant is the more reliable diagnostic tool.[6]
¹³C NMR Spectroscopy
In ¹³C NMR, the chemical shifts of the sp² hybridized carbons of the double bond can also provide evidence for isomer identification.[7] The carbon atoms in alkenes typically resonate in the 100-170 ppm range.[4] The exact shifts are influenced by the steric environment; in some cases, steric compression in the cis isomer can cause the signals of the substituent carbons to appear at a slightly higher field (lower ppm) compared to the trans isomer. However, these differences are often small and should be used as secondary confirmation to the more definitive ¹H NMR coupling constant data.
Summary of NMR Data
| Spectroscopic Feature | cis-Propenyltrifluoroborate | trans-Propenyltrifluoroborate |
| ¹H NMR: Vinylic Protons (δ) | ~4.5 - 6.5 ppm | ~4.5 - 6.5 ppm |
| ¹H NMR: Vicinal Coupling (³JHH) | 6–12 Hz [1][5] | 12–18 Hz [1][3] |
| ¹³C NMR: Vinylic Carbons (δ) | ~100 - 170 ppm | ~100 - 170 ppm |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the potassium propenyltrifluoroborate sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons. Measure the coupling constants (J-values) of the vinylic proton signals by calculating the difference in hertz between the split peaks.[1]
-
Isomer Assignment: Assign the isomer based on the measured ³JHH value: a smaller value (6-12 Hz) indicates the cis isomer, while a larger value (12-18 Hz) confirms the trans isomer.[3][4]
Conclusion: An Integrated Spectroscopic Approach
While ¹H NMR spectroscopy, with its clear distinction in vicinal coupling constants, stands as the most definitive method for assigning the cis and trans isomers of propenyltrifluoroborate, a comprehensive analysis benefits from an integrated approach. Vibrational spectroscopy serves as a rapid and valuable confirmation tool. The presence of a strong C-H wagging band near 970 cm⁻¹ in the IR spectrum is a clear indicator of the trans isomer, while a band near 700 cm⁻¹ points to the cis form. Raman spectroscopy is particularly powerful for confirming the C=C bond in trans isomers where the IR signal may be absent. By leveraging the strengths of each technique, researchers can achieve a high degree of confidence in their stereochemical assignments, a critical requirement for advancing research and development in chemistry and materials science.
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A Comparative Guide to Validating Product Structures from Potassium trans-1-Propenyltrifluoroborate Reactions by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, potassium organotrifluoroborates have emerged as indispensable reagents. Among them, potassium trans-1-propenyltrifluoroborate is a versatile building block, notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high stereospecificity.[1][2][3] The stability of these compounds to air and moisture makes them preferable alternatives to more sensitive organoboron reagents.[4][5] However, the successful synthesis of target molecules hinges on the accurate and unambiguous validation of their chemical structures. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of products derived from reactions involving this compound, offering field-proven insights for researchers in drug development and materials science.
The Central Role of NMR in Structural Validation
NMR spectroscopy stands as the cornerstone for the structural characterization of organic molecules.[6][7] Its power lies in its ability to provide a detailed atomic-level map of a molecule's constitution and stereochemistry. For products derived from this compound, a multi-nuclear NMR approach is not just beneficial but essential for complete and trustworthy validation.
Core NMR Techniques for Structural Elucidation
A comprehensive NMR analysis for products of this compound reactions should, at a minimum, include ¹H and ¹³C NMR. However, for a thorough validation, especially when the boron-containing moiety remains in the final product, ¹⁹F and ¹¹B NMR provide invaluable, direct evidence of the trifluoroborate group's integrity and electronic environment.
Workflow for Comprehensive NMR Validation
Caption: Workflow for NMR-based structural validation.
¹H NMR: The First Look at Proton Environments
¹H NMR spectroscopy provides the initial and most sensitive assessment of a reaction's outcome. Key diagnostic signals for a successful cross-coupling where the propenyl group is transferred include:
-
Olefinic Protons: The vinyl protons of the trans-1-propenyl group will appear as distinct multiplets in the olefinic region (typically δ 5.0-7.0 ppm). The magnitude of the vicinal coupling constant (³JHH) between these protons is crucial for confirming the trans stereochemistry, which is generally preserved in Suzuki-Miyaura reactions. A typical ³JHH value for trans-alkenes is in the range of 12-18 Hz, while for cis-alkenes it is 6-12 Hz.[8][9]
-
Methyl Protons: The methyl group of the propenyl moiety will appear as a doublet, coupled to the adjacent vinyl proton.
¹³C NMR: Mapping the Carbon Skeleton
While ¹H NMR reveals proton environments, ¹³C NMR directly probes the carbon framework of the product.[7][10] Key features to look for are:
-
Olefinic Carbons: Resonances for the two sp² hybridized carbons of the propenyl double bond.
-
Methyl Carbon: The signal for the terminal methyl group.
-
Absence of C-B Signal: In a successful Suzuki-Miyaura coupling where the propenyl group is transferred to an organic electrophile, the characteristic broad signal of the carbon attached to the boron in the starting material will be absent in the product.[11][12]
| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | 0-13 | Proton environment, stereochemistry (via coupling constants) |
| ¹³C | 0-220 | Carbon skeleton, presence of functional groups |
| ¹⁹F | >400 | Direct evidence of fluorine, electronic environment of the BF₃ group |
| ¹¹B | ~250 | Direct evidence of boron, coordination state of boron |
A Deeper Dive with Heteronuclear and 2D NMR
For complex molecules or when structural ambiguity exists, one-dimensional spectra are often insufficient. Two-dimensional NMR experiments are indispensable for unambiguously assembling the molecular structure.
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the spin system of the propenyl group and other parts of the molecule.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, definitively assigning the carbon signals corresponding to each proton.[14][15] This is particularly useful for resolving overlapping proton signals by spreading them out in the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.[15][16] This is critical for connecting different spin systems, for instance, linking the propenyl group to the rest of the molecule across a newly formed C-C bond.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å), which is paramount for confirming stereochemistry, especially in conformationally restricted molecules.[17][18][19] For example, a NOE between a proton on the propenyl group and a proton on an adjacent aromatic ring can confirm the desired spatial arrangement.
The Unique Advantage of ¹⁹F and ¹¹B NMR
When the trifluoroborate moiety is retained in the final product or if side-products are suspected, ¹⁹F and ¹¹B NMR are powerful diagnostic tools.
-
¹⁹F NMR: The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it a highly sensitive probe.[4] The chemical shift of the fluorine atoms in the BF₃ group is sensitive to the electronic environment of the boron atom.[11][12] A single resonance in the ¹⁹F spectrum (typically between -129 to -141 ppm for organotrifluoroborates) confirms the presence of the trifluoroborate group.[11]
-
¹¹B NMR: While the quadrupolar nature of the ¹¹B nucleus can lead to broad signals, it provides direct evidence of the boron's presence and its coordination state.[20] Specialized pulse sequences can be used to obtain better resolution and observe coupling between ¹¹B and ¹⁹F.[11][12]
Experimental Protocol: A Self-Validating System
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Filter the solution into a clean, dry NMR tube to a height of approximately 4-5 cm.
-
For ¹⁹F and ¹¹B NMR, external references such as CF₃CO₂H and BF₃·Et₂O, respectively, are often used.[11]
NMR Data Acquisition:
-
¹H NMR: Acquire a standard ¹H spectrum to assess the overall structure and purity.
-
¹³C{¹H} NMR: Obtain a proton-decoupled ¹³C spectrum to identify all unique carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
Acquire a COSY spectrum to establish proton-proton connectivities.
-
Run an HSQC experiment to correlate one-bond proton-carbon connections.
-
Acquire an HMBC spectrum to establish long-range connectivities and piece together the molecular fragments.
-
If stereochemistry is , a NOESY or ROESY experiment is crucial.
-
-
Heteronuclear NMR (if applicable):
-
Acquire a ¹⁹F NMR spectrum to confirm the presence and environment of the trifluoroborate group.
-
Acquire an ¹¹B NMR spectrum for direct observation of the boron nucleus.
-
Data Analysis and Structure Elucidation Workflow
Caption: Step-by-step data analysis workflow.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is the gold standard for structural elucidation in solution, other techniques can provide complementary information.
| Technique | Strengths | Limitations | When to Use |
| NMR Spectroscopy | Unrivaled for detailed structural and stereochemical information in solution. Non-destructive. | Lower sensitivity compared to mass spectrometry. May require more sample. | Primary tool for complete structure determination. |
| Mass Spectrometry (MS) | High sensitivity, provides accurate molecular weight and elemental composition (HRMS). | Provides limited information on connectivity and no information on stereochemistry. | To confirm molecular weight and formula. Often coupled with chromatography (LC-MS, GC-MS) for mixture analysis. |
| X-ray Crystallography | Provides an unambiguous, three-dimensional structure of a molecule in the solid state. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation. | The definitive method for structural validation when a crystal can be grown.[21] |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in a molecule. | Does not provide detailed information about the carbon skeleton or stereochemistry. | Quick check for the presence or absence of key functional groups (e.g., C=C, C-H). |
Causality in Experimental Choices
The choice of which NMR experiments to run is dictated by the complexity of the molecule and the specific questions that need to be answered. For a simple, expected product, ¹H and ¹³C NMR may suffice. However, for a novel compound, a full suite of 2D experiments is necessary to build the structure from the ground up and prevent misassignment. The decision to run NOESY or ROESY depends on the molecular weight of the compound, with ROESY being more suitable for larger molecules where the NOE can be zero or weak.
Conclusion: An Integrated Approach for Unquestionable Validation
Validating the structure of products from reactions of this compound requires a systematic and multi-faceted NMR approach. While ¹H and ¹³C NMR provide the foundational data, a comprehensive analysis incorporating 2D techniques like COSY, HSQC, and HMBC is essential for unambiguous constitutional assignment. Furthermore, NOESY/ROESY experiments are indispensable for confirming the stereochemistry, a critical aspect given the stereospecific nature of many reactions involving this reagent. For compounds retaining the boron moiety, ¹⁹F and ¹¹B NMR offer direct and powerful confirmation. By integrating these NMR methods, and complementing them with data from mass spectrometry and, when possible, X-ray crystallography, researchers can ensure the highest level of scientific integrity and confidence in their synthetic outcomes.
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D'Vries, L., & Menezes, P. H. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Potassium trans-1-propenyltrifluoroborate
As a Senior Application Scientist, my goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. Potassium trans-1-propenyltrifluoroborate is a valuable and versatile reagent in modern synthetic chemistry, prized for its stability as a boronic acid surrogate in cross-coupling reactions.[1][2] However, its safe use extends beyond the reaction flask to its proper disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Principles: Hazard Identification and Risk Mitigation
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is classified as a hazardous substance and must be treated accordingly.
GHS Hazard Classification:
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[3][4]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[3][4]
These classifications mandate that the compound should never be treated as benign waste. Direct contact with skin and eyes must be prevented, and inhalation of its dust must be avoided.[3]
Quantitative Safety Data Summary
| Property | Value | Source(s) |
| Appearance | Solid / White to off-white solid | [1][5] |
| GHS Hazards | Causes serious eye damage, skin irritation, and respiratory irritation. | [3][4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [6] |
| Combustibility | Considered a combustible solid. | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, all operations involving this compound, including disposal procedures, must be conducted with appropriate safety measures in place.
-
Engineering Controls: All handling of this compound and its waste must be performed within a certified chemical fume hood to prevent the inhalation of dust particles.[7][8]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against exposure.
| PPE Category | Specification | Source(s) |
| Eye Protection | Chemical safety goggles and a face shield. | [3][7] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | [7][8] |
| Body Protection | A flame-retardant lab coat, fully fastened, with full-length sleeves. | [7] |
| Footwear | Closed-toe shoes are mandatory. | [7] |
The Hierarchy of Disposal: A Step-by-Step Procedural Guide
The fundamental principle of chemical disposal is that the generator of the waste is responsible for its safe and compliant management.[9] The following workflow provides a clear decision-making process for the disposal of this compound.
Primary Disposal Method: Professional Hazardous Waste Management
For all routine and bulk waste, the only acceptable disposal procedure is through your institution's certified hazardous waste management program.
-
Waste Segregation: Immediately place any unused reagent, reaction byproducts, or contaminated materials (e.g., weigh boats, contaminated paper towels) into a dedicated hazardous waste container.[7] Use separate containers for solid and liquid waste streams.
-
Labeling: The container must be robust, sealable, and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5][7]
-
Storage: Store the sealed container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
-
Pickup: Follow your institutional procedures to arrange for pickup by the Environmental Health & Safety (EHS) department for final disposal, which is typically high-temperature incineration.[10]
Conditional Procedure: Deactivation of Small Residuals
This procedure is not for bulk disposal . It is intended solely for the decontamination of glassware or the neutralization of very small, incidental spills prior to collection as hazardous waste. The scientific basis for this procedure is the hydrolysis of the organotrifluoroborate to its corresponding, more water-soluble boronic acid, followed by neutralization.[11][12][13]
Objective: To convert small amounts of the reactive compound into a more stable aqueous solution for safe collection.
Materials:
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
pH paper or calibrated pH meter
-
Designated hazardous waste container for aqueous waste
Experimental Protocol:
-
Preparation: Conduct this procedure in a chemical fume hood while wearing all required PPE. Place the item to be decontaminated (e.g., a stirring bar or a beaker with residue) in a larger secondary container.
-
Dilution: Carefully add a sufficient amount of water to dissolve or suspend the residual chemical.
-
Neutralization: While stirring, slowly and incrementally add sodium bicarbonate. This mild base neutralizes potentially acidic byproducts that can form during hydrolysis.[5] The trifluoroborate moiety can release fluoride ions, which in an aqueous environment can form hydrofluoric acid (HF); the bicarbonate safely neutralizes this.
-
pH Monitoring: Periodically check the pH of the solution. Continue adding sodium bicarbonate until the pH is neutral (pH ≈ 7).[5]
-
Collection: Crucially, this neutralized aqueous solution must be collected as hazardous waste. Transfer it to a clearly labeled aqueous hazardous waste container.
-
Final Rinse: Rinse the decontaminated equipment with water, collecting this final rinsate into the same hazardous waste container.
Causality Note: It is a common misconception that "neutralized" means "safe for drain disposal." Boron compounds can be phytotoxic and are considered environmental pollutants.[10] Therefore, even after hydrolysis and neutralization, the resulting borate solution must be disposed of via your institution's EHS office.
Spill Management
In the event of an accidental spill, immediate and correct action is critical to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Containment:
-
For Solid Spills: Do NOT dry sweep, as this can generate dust. Gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully scoop the mixture into your designated solid hazardous waste container.[3][8]
-
For Liquid Spills (if dissolved in a solvent): Absorb the spill with an inert absorbent material. Collect the contaminated absorbent into your hazardous waste container.
-
-
Decontamination: Decontaminate the spill area using the procedure outlined in Section 3.2. Collect all cleaning materials and rinsates as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to these scientifically grounded procedures, you can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
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Navigating the Safe Handling of Potassium trans-1-propenyltrifluoroborate: A Guide to Personal Protective Equipment and Disposal
For the innovative researcher in drug development and organic synthesis, potassium trans-1-propenyltrifluoroborate is a valuable reagent. However, its safe and effective use hinges on a thorough understanding of its hazard profile and the stringent application of appropriate personal protective equipment (PPE). This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "What"
This compound is a solid organoboron compound that, while offering significant synthetic utility, presents several key hazards that necessitate careful handling. According to its GHS classification, this compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation[1]. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
The causality behind these hazards lies in the reactivity of the organotrifluoroborate functional group. While generally more stable than their boronic acid counterparts, they can still undergo hydrolysis, particularly in the presence of moisture, which could potentially lead to the formation of more hazardous byproducts. The fine, dusty nature of the solid also increases the risk of inadvertent inhalation and contamination of surfaces. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of a safe experimental design.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the minimum required PPE, with a detailed explanation of the rationale for each.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Given the risk of serious eye damage, standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering superior protection from airborne powder and accidental splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Skin Protection | Chemical-Resistant Gloves (Nitrile recommended) | Nitrile gloves offer good resistance to a range of chemicals. While specific breakthrough time data for this compound is not readily available, nitrile is a prudent choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected. For prolonged handling, consider double-gloving. |
| Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) is mandatory to protect the skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved N95 or P100 Particulate Respirator | Required when handling the powder outside of a certified chemical fume hood or when there is a potential for dust generation. An N95 respirator will filter at least 95% of airborne particles, while a P100 filter will remove at least 99.97% and is resistant to oil-based particles. The choice between them should be based on a site-specific risk assessment. For situations with potential for vapor release, a combination cartridge may be necessary[2][3][4]. |
Diagram: PPE Selection Workflow
Caption: A decision-making workflow for selecting the appropriate PPE.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Fume Hood: All manipulations of solid this compound, including weighing and transferring, must be conducted in a properly functioning and certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the powder.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Work Area: Designate a specific area within the fume hood for handling the compound to contain any potential spills.
2. Handling and Transfer:
-
Donning PPE: Put on all required PPE before handling the chemical container.
-
Container Handling: Open the container slowly and carefully within the fume hood to avoid creating airborne dust.
-
Weighing: Use a spatula to carefully weigh the desired amount of the compound onto a weigh boat or into a tared container. Avoid any rapid movements that could generate dust.
-
Transfer: Transfer the weighed solid to the reaction vessel with care.
-
Container Sealing: Promptly and securely seal the main container after use.
3. During the Reaction:
-
Closed System: Whenever possible, conduct the reaction in a closed system to contain any potential emissions.
-
Monitoring: Be vigilant for any signs of unexpected reactions or pressure buildup.
4. Post-Handling and Decontamination:
-
Cleaning: Thoroughly decontaminate the work area, including the spatula and any other equipment that came into contact with the compound. A damp wipe-down of the fume hood surface is recommended to remove any residual powder.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye and face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Responsible Management of Chemical Waste
All waste materials contaminated with this compound must be treated as hazardous waste. Adherence to institutional and national regulations is mandatory.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Empty Containers: The original container, even if seemingly empty, should be treated as hazardous waste and disposed of accordingly.
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name and associated hazards.
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area.
-
Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Diagram: Waste Disposal Workflow
Caption: A streamlined workflow for the proper disposal of waste.
By integrating these detailed safety protocols into your laboratory's standard operating procedures, you can confidently and responsibly harness the synthetic potential of this compound while prioritizing the well-being of your research team.
References
-
Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]
-
Droppe. (2024). Respirator Cartridges & Filters: How to Choose the Right One for Your Hazard. Retrieved from [Link]
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3M. (n.d.). Respirator Selection. Retrieved from [Link]
-
Droppe. (2025). Filters And Cartridges: Choosing The Right Components For Your Respirator. Retrieved from [Link]
-
Parcil Safety. (n.d.). Ultimate Guide to Filter Cartridges & Canisters. Retrieved from [Link]
-
Columbia University. (n.d.). VWR North Safety Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). KIMBERLY-CLARK Nitrile Glove Chemical Resistance Guide*. Retrieved from [Link]
-
Kimberly Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
ResearchGate. (n.d.). Representation of rate constants for the hydrolysis of potassium salts.... Retrieved from [Link]
-
WellBefore. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal Guidance. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Potassium trans-3-bromo-1-propenyltrifluoroborate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
